FG-5893
説明
Structure
3D Structure
特性
IUPAC Name |
methyl 2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F2N3O2/c1-34-27(33)25-4-2-14-30-26(25)32-18-16-31(17-19-32)15-3-5-24(20-6-10-22(28)11-7-20)21-8-12-23(29)13-9-21/h2,4,6-14,24H,3,5,15-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCPNKXUTJGQQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164565 | |
| Record name | FG 5893 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150527-23-4 | |
| Record name | FG 5893 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150527234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FG 5893 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FG-5893 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QR7EI62WQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Mechanism of Action of FG-5893: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Core Summary
FG-5893 is a synthetic organic compound belonging to the diphenylbutylpiperazine class of agents.[1][2] Its primary mechanism of action is characterized by a dual interaction with the serotonin (B10506) system, functioning as a potent agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor.[1][2] This unique pharmacological profile suggests its potential as an anxiolytic and as a therapeutic agent for substance abuse disorders, particularly alcoholism.[1][2]
Quantitative Pharmacological Data
The binding affinity of this compound for its primary molecular targets has been quantified in preclinical studies. These data are crucial for understanding its potency and selectivity.
| Target Receptor | Binding Affinity (Ki) | Reference |
| 5-HT1A | 0.7 nM | [3] |
| 5-HT2A | 4.0 nM | [3] |
| 5-HT2C | 170 nM | [3] |
Signaling Pathways
The therapeutic effects of this compound are mediated through the modulation of two distinct G-protein coupled receptor (GPCR) signaling cascades.
5-HT1A Receptor Agonism
As an agonist at the 5-HT1A receptor, this compound initiates an inhibitory signaling cascade. 5-HT1A receptors are coupled to inhibitory G-proteins (Gi/o).[4][5] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequent reduced activity of Protein Kinase A (PKA).[5][6][7] This signaling pathway ultimately leads to neuronal hyperpolarization through the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[4][6]
5-HT2A Receptor Antagonism
Conversely, this compound acts as an antagonist at the 5-HT2A receptor. These receptors are coupled to the Gq/G11 signaling pathway.[1] Activation of 5-HT2A receptors by endogenous serotonin would typically stimulate phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1][8] This cascade results in the release of intracellular calcium and the activation of Protein Kinase C (PKC), leading to neuronal excitation.[1] By blocking this receptor, this compound prevents these downstream excitatory effects.
Experimental Protocols
Detailed experimental protocols for the key preclinical studies that characterized this compound are essential for the replication and extension of these findings. Unfortunately, the full text of the primary publications containing these detailed methodologies could not be accessed. The following is a summary of the experimental approaches based on the available abstracts.
Receptor Binding Studies
-
Objective: To determine the binding affinity of this compound for various serotonin receptor subtypes.
-
General Methodology: Radioligand binding assays were performed using rat brain tissue. The ability of this compound to displace specific radioligands from the 5-HT1A, 5-HT2A, and 5-HT2C receptors was measured. The concentration of this compound that inhibits 50% of the specific binding (IC50) was determined and used to calculate the inhibitor constant (Ki).
In Vivo Pharmacological Studies in Rats
-
Objective: To assess the functional effects of this compound on physiological and behavioral parameters.
-
General Methodologies:
-
Body Temperature: The effect of this compound on body temperature was measured, a common assay for 5-HT1A receptor agonism.
-
DOI-induced Head Twitches: The ability of this compound to inhibit head twitches induced by the 5-HT2A/2C agonist DOI was assessed to confirm its 5-HT2A antagonist activity.
-
Anxiolytic-like Effects: Separation-induced ultrasound vocalization in rat pups and a passive avoidance response in adult rats were used to evaluate the potential anxiolytic properties of this compound.
-
Antidepressant-like Effects: The forced swim test was utilized to investigate potential antidepressant-like activity.
-
Alcohol Consumption: In alcohol-preferring (P) rats, the effect of this compound on voluntary alcohol consumption was measured.
-
Conclusion
This compound exhibits a promising mechanism of action by simultaneously stimulating the inhibitory 5-HT1A receptor pathway and blocking the excitatory 5-HT2A receptor pathway. This dual modulation of the serotonin system provides a strong rationale for its investigation as a novel therapeutic for anxiety and alcohol use disorders. Further research, including the full elucidation of its downstream signaling effects and clinical evaluation, is warranted to fully understand its therapeutic potential.
References
- 1. Effects of serotonin (5-HT)1A and 5-HT2A receptor agonists on schedule-controlled responding in rats: drug combination studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Open Access) Effects of serotonin (5-HT)1A and 5-HT2A receptor agonists on schedule-controlled responding in rats: drug combination studies. (2011) | Jun-Xu Li | 11 Citations [scispace.com]
- 5. Serotonin receptors 2A and 1A modulate anxiety-like behavior in post-traumatic stress disordered mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel FGFR1 inhibitor CYY292 suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FGFR-Mediated Reactivation of MAPK Signaling Attenuates Antitumor Effects of Imatinib in Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
FG-5893: A Technical Overview of 5-HT1A Receptor Binding Affinity
This technical guide provides an in-depth analysis of the binding affinity of the compound FG-5893 for the serotonin (B10506) 1A (5-HT1A) receptor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological and procedural pathways.
Core Data Presentation: Receptor Binding Affinity
This compound, chemically identified as 2-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxylic acid methyl ester, is a synthetic organic compound belonging to the diphenylbutylpiperazine class.[1] It has been characterized as a high-affinity 5-HT1A receptor agonist and a 5-HT2A receptor antagonist.[1][2] The binding affinities, expressed as the inhibitor constant (Ki), are summarized below.
| Receptor | Binding Affinity (Ki) |
| 5-HT1A | 0.7 nM [2] |
| 5-HT2A | 4.0 nM[2] |
| 5-HT2C | 170 nM[2] |
Signaling Pathways and Experimental Workflow
To understand the functional implications of this compound binding to the 5-HT1A receptor, it is essential to consider the downstream signaling cascades. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[2] Activation of this receptor initiates a cascade of intracellular events that modulate neuronal excitability.
The following diagram illustrates the canonical 5-HT1A receptor signaling pathway.
Canonical 5-HT1A Receptor Signaling Pathway.
The determination of binding affinity (Ki) is typically achieved through competitive radioligand binding assays. The workflow for such an experiment is outlined in the diagram below.
Experimental Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols: Competitive Radioligand Binding Assay
The following section details a representative protocol for determining the binding affinity of a test compound like this compound for the 5-HT1A receptor.
1. Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) of this compound at the human 5-HT1A receptor by measuring its ability to displace a known high-affinity radioligand.
2. Materials:
-
Receptor Source: Commercially available cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Detection: Liquid scintillation counter and scintillation cocktail.
3. Procedure:
-
Membrane Preparation: On the day of the assay, thaw the frozen receptor membrane preparation and resuspend it in ice-cold assay buffer to a predetermined protein concentration (e.g., 50-120 µg protein per well).
-
Assay Plate Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding: Wells containing receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Wells containing receptor membranes, radioligand, and a high concentration of the non-labeled control ligand.
-
Test Compound: Wells containing receptor membranes, radioligand, and varying concentrations of this compound (typically a 10-point dilution series over a 5-log unit range).
-
-
Incubation:
-
To each well, add the appropriate components, typically starting with the assay buffer or test compound solution, followed by the membrane preparation.
-
Initiate the binding reaction by adding the radioligand ([³H]8-OH-DPAT) at a fixed concentration, usually at or below its dissociation constant (Kd).
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters using the cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity trapped on each filter using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
4. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (CPM from control wells) from the total binding (CPM) and the binding in the presence of the test compound.
-
Generate Competition Curve: Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve.
-
Determine IC50: The IC50 value, which is the concentration of this compound that displaces 50% of the specific binding of the radioligand, is determined from the inflection point of the curve using non-linear regression analysis.
-
Calculate Ki: Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
References
An In-depth Technical Guide to the 5-HT2A Receptor Antagonist Properties of Hypothetical Compound FG-5893
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "FG-5893" is not found in publicly available scientific literature, patent databases, or clinical trial registries. This document describes a hypothetical compound, herein referred to as this compound, to illustrate the characterization of a 5-HT2A receptor antagonist. The data presented are illustrative and not factual for any specific molecule.
Introduction
The serotonin (B10506) 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a key target in the development of therapeutics for a range of neuropsychiatric disorders, including psychosis, depression, and anxiety.[1] Antagonism of the 5-HT2A receptor is a critical mechanism of action for several atypical antipsychotic drugs.[1] This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological properties of the hypothetical compound this compound, a potent and selective 5-HT2A receptor antagonist.
Data Presentation
The following tables summarize the quantitative data for this compound in comparison to reference 5-HT2A receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity of this compound and Reference Compounds
| Compound | Target | Ki (nM) | Radioligand | Source |
| This compound (Hypothetical) | Human 5-HT2A | 1.2 | [3H]Ketanserin | CHO-K1 cell membranes |
| Ketanserin | Human 5-HT2A | 1.1 | [3H]LSD | CHO-K1 cell membranes[2] |
| Risperidone | Human 5-HT2A | 4.0 | N/A | N/A[3] |
| Pimavanserin | Human 5-HT2A | 0.8 | N/A | N/A[3] |
Ki (Inhibition Constant) is a measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Functional Antagonist Potency of this compound
| Compound | Assay Type | IC50 (nM) | Agonist | Cell Line |
| This compound (Hypothetical) | Calcium Flux | 7.8 | Serotonin (EC80) | HEK293 (human 5-HT2A) |
| This compound (Hypothetical) | IP1 Accumulation | 9.5 | Serotonin (EC80) | CHO (human 5-HT2A) |
| Ketanserin | IP1 Accumulation | 5.7 | Serotonin | N/A[3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 3: In Vivo Receptor Occupancy of this compound in Rodent Brain
| Compound | Species | Route | ED50 (mg/kg) | Brain Region | Tracer |
| This compound (Hypothetical) | Rat | p.o. | 2.5 | Frontal Cortex | [11C]MDL 100907 |
ED50 (Median effective dose) is the dose that produces a quantifiable effect in 50% of the population that receives it. In this context, it refers to the dose required to achieve 50% receptor occupancy in the brain.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of an unlabeled antagonist compound for the human 5-HT2A receptor.[1]
Materials:
-
Membrane Preparation: CHO-K1 cells stably transfected with the human 5-HT2A receptor.[2]
-
Radioligand: [3H]Ketanserin (a 5-HT2A antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[4]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: 10 µM Ketanserin.
-
Apparatus: 96-well microplates, cell harvester, scintillation counter.
Protocol:
-
In a 96-well plate, combine the test compound, radioligand ([3H]Ketanserin at a concentration near its Kd), and the membrane preparation.[1]
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.[4]
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.[1]
-
Dry the filter plate and add a scintillation cocktail.
-
Quantify the radioactivity in counts per minute (CPM) using a microplate scintillation counter.[1]
-
The IC50 value is determined by plotting the percent inhibition of specific binding against the logarithm of the test compound concentration. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Flux Assay
This protocol details a cell-based functional assay to measure the antagonist activity of a compound by monitoring changes in intracellular calcium concentration following agonist stimulation.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[3]
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound at various concentrations.
-
Apparatus: Fluorescence plate reader with automated liquid handling.
Protocol:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye solution for at least one hour at 37°C in the dark.[5]
-
Prepare serial dilutions of the test compound (this compound) and add them to the dye-loaded cells.
-
Incubate with the test compound for 15-30 minutes at room temperature.[6]
-
Place the cell plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.[6]
-
Using the instrument's injector, add a pre-determined EC80 concentration of the serotonin agonist to all wells.[3]
-
Record the fluorescence signal for an additional 60-180 seconds to capture the peak calcium response.[6]
-
The IC50 value is determined by fitting the normalized response data to a four-parameter logistic equation.
In Vivo Receptor Occupancy Assay
This protocol describes an ex vivo method to determine the dose-dependent occupancy of the 5-HT2A receptor in the brain by a test compound.[7]
Materials:
-
Animals: Male Sprague-Dawley rats.
-
Test Compound: this compound formulated for the desired route of administration (e.g., oral gavage).
-
Radiotracer: A suitable radiolabeled ligand for the 5-HT2A receptor (e.g., [3H]MDL 100907).
-
Apparatus: Cryostat, phosphor imager or scintillation counter.
Protocol:
-
Administer the test compound (this compound) or vehicle to the animals at various doses.[8]
-
At the time of expected peak brain concentration of the test compound, administer the radiotracer intravenously.[7]
-
After a suitable interval for the radiotracer to distribute and bind to the receptors, euthanize the animals and rapidly remove the brains.[7][8]
-
Dissect specific brain regions of interest (e.g., frontal cortex, which is rich in 5-HT2A receptors, and cerebellum, which has low 5-HT2A receptor density and serves as a reference region).
-
The amount of radioactivity in each brain region is quantified.
-
Receptor occupancy is calculated as the percentage reduction in specific radiotracer binding in the drug-treated animals compared to the vehicle-treated animals.[7]
-
The ED50 is determined by plotting the percent receptor occupancy against the dose of the test compound.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified 5-HT2A receptor signaling cascade.
Experimental Workflow Diagrams
Caption: Workflow for the radioligand binding assay.
Caption: Workflow for the in vitro calcium flux functional assay.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Preclinical Pharmacology of FG-5893: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FG-5893, a novel compound belonging to the diphenylbutylpiperazine class of serotonergic agents, has demonstrated a unique preclinical pharmacological profile characterized by high affinity for both serotonin (B10506) 5-HT1A and 5-HT2A receptors. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, including its in vitro receptor binding profile and in vivo pharmacological effects observed in rodent models. The document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of dual 5-HT1A agonists and 5-HT2A antagonists. While extensive data on pharmacokinetics and toxicology are not publicly available, this guide synthesizes the foundational knowledge of this compound's preclinical activity.
Introduction
This compound, with the chemical name 2-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxylic acid methyl ester, is a rationally designed serotonergic agent. Its primary mechanism of action involves a dual activity at key serotonin receptors: agonism at the 5-HT1A receptor and antagonism at the 5-HT2A receptor. This dual action suggests potential therapeutic applications in a range of neuropsychiatric disorders, including anxiety and substance abuse. This guide summarizes the key findings from preclinical investigations to provide a detailed understanding of its pharmacological properties.
In Vitro Pharmacology
The cornerstone of this compound's pharmacological profile is its high affinity for both 5-HT1A and 5-HT2A receptors, with a notable selectivity over the 5-HT2C receptor.
Receptor Binding Affinity
Quantitative analysis of this compound's binding affinity has been determined through radioligand binding assays. The inhibition constants (Ki) are summarized in the table below.
| Receptor | Ki (nM) | Reference |
| 5-HT1A | 0.7 | [1] |
| 5-HT2A | 4.0 | [1] |
| 5-HT2C | 170 | [1] |
Experimental Protocol: Receptor Binding Studies
While the full detailed protocol from the original study is not publicly available, a general methodology for such an assay is described below:
Objective: To determine the binding affinity of this compound for serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Homogenates of brain tissue (e.g., rat cerebral cortex for 5-HT2A/2C, hippocampus for 5-HT1A) are prepared and centrifuged to isolate cell membranes containing the target receptors.
-
Radioligand Incubation: The prepared membranes are incubated with a specific radioligand for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C) in the presence of varying concentrations of the test compound (this compound).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vivo Pharmacology
A series of in vivo studies in rats have been conducted to characterize the functional effects of this compound, providing insights into its potential therapeutic activities.
Anxiolytic-like and Antidepressant-like Effects
This compound has demonstrated potent anxiolytic-like and antidepressant-like properties in various behavioral models in rats.[1]
-
Ultrasonic Vocalization in Rat Pups: this compound was a potent inhibitor of separation-induced ultrasonic vocalizations, with significant effects observed at a dose of 0.3 mg/kg.[1]
-
Passive Avoidance Response: In mature rats, this compound effectively inhibited a passive avoidance response at a dose of 0.1 mg/kg, suggesting anxiolytic activity.[1]
-
Forced Swim Test: At a dose of 1 mg/kg, this compound reduced the immobility time in the forced-swim test, indicative of an antidepressant-like effect.[1]
Effects on Serotonergic Systems
This compound's dual action on 5-HT1A and 5-HT2A receptors leads to distinct effects on serotonergic neurotransmission.
-
DOI-Induced Head Twitches: this compound significantly inhibited head twitch behavior induced by the 5-HT2A/2C agonist DOI at a dose of 0.1 mg/kg, confirming its 5-HT2A antagonist activity in vivo.[1]
-
Body Temperature: The compound dose-dependently reduced body temperature in rats, an effect that was inhibited by pretreatment with the 5-HT1A/β-adrenoceptor antagonist (±)-pindolol, suggesting the involvement of 5-HT1A receptor agonism.[1]
-
5-HT Behavioral Syndrome: this compound induced parts of the 5-HT behavioral syndrome, such as flat body posture, but only at very high doses (10 mg/kg), and forepaw treading was not observed.[2] This suggests a preferential stimulation of presynaptic 5-HT1A autoreceptors over postsynaptic receptors.
-
Male Rat Sexual Behavior: Treatment with this compound stimulated male rat sexual behavior, as evidenced by a decrease in the number of mounts and intromissions to elicit ejaculation and a shortened ejaculation latency, with maximal effects at 3.0 mg/kg.[2] This effect was antagonized by (±)-pindolol, further supporting a 5-HT1A agonist mechanism.[2]
Effects on Alcohol Consumption
In a study using alcohol-preferring (P) rats, this compound was found to be ineffective in reducing alcohol intake, in contrast to other serotonergic drugs like amperozide. This highlights the complex role of serotonergic modulation in alcohol consumption and suggests that the specific pharmacological profile of a compound is a critical determinant of its efficacy in this context.
Experimental Protocols: In Vivo Studies
Detailed protocols from the original publications are not publicly accessible. The following are generalized descriptions of the methodologies for the key in vivo experiments.
Forced Swim Test (Porsolt's Test):
-
Rats are individually placed in a cylinder filled with water from which they cannot escape.
-
The duration of immobility (floating without struggling) is recorded over a set period (e.g., 5 minutes).
-
A decrease in immobility time following drug administration is interpreted as an antidepressant-like effect.
DOI-Induced Head Twitch Response:
-
Rats are pre-treated with this compound or vehicle.
-
After a set time, the 5-HT2A/2C agonist DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) is administered.
-
The number of head twitches is counted for a defined observation period.
-
A reduction in the number of head twitches indicates 5-HT2A receptor antagonism.
Signaling Pathways
The therapeutic effects of this compound are mediated through its modulation of distinct intracellular signaling cascades downstream of the 5-HT1A and 5-HT2A receptors.
5-HT1A Receptor Agonist Signaling Pathway
As a 5-HT1A receptor agonist, this compound is expected to activate the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. Additionally, the βγ subunit of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and inhibit voltage-gated calcium channels.
Caption: 5-HT1A receptor agonist signaling pathway.
5-HT2A Receptor Antagonist Action
By acting as an antagonist at the 5-HT2A receptor, this compound blocks the binding of endogenous serotonin. This prevents the activation of the Gq/11 signaling pathway, which would normally lead to the stimulation of phospholipase C (PLC). The inhibition of PLC prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby blocking the downstream release of intracellular calcium and the activation of protein kinase C (PKC).
Caption: 5-HT2A receptor antagonist action.
Pharmacokinetics and Toxicology
As of the latest available information, detailed pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and comprehensive toxicology data (e.g., LD50, NOAEL) for this compound have not been published in the public domain. Further studies would be required to characterize the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.
Conclusion
This compound is a promising preclinical candidate with a well-defined dual mechanism of action as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. In vitro studies have confirmed its high affinity for these target receptors. In vivo studies in rodents have demonstrated its potential as an anxiolytic and antidepressant agent. The compound's effects on serotonergic pathways have been characterized, providing a solid foundation for its mechanism of action. However, a significant data gap exists regarding its pharmacokinetic and toxicological properties. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound for the treatment of neuropsychiatric disorders.
References
- 1. Preclinical pharmacology of FG5893: a potential anxiolytic drug with high affinity for both 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of FG 5893, a new compound with 5-HT1A receptor agonistic and 5-HT2 receptor antagonistic properties, on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Chemical and Pharmacological Profile of FG-5893
For Researchers, Scientists, and Drug Development Professionals
Abstract
FG-5893 is a synthetic compound belonging to the diphenylbutylpiperazine class of molecules. It exhibits a high-affinity dual-acting profile as a potent agonist at the serotonin (B10506) 1A (5-HT1A) receptor and an antagonist at the serotonin 2A (5-HT2A) receptor. This unique pharmacological activity suggests its potential as a therapeutic agent in the management of anxiety and depression. This guide provides a comprehensive overview of the chemical structure, pharmacological properties, and known experimental data related to this compound, intended for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is chemically identified as methyl 2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylate.[1] Its molecular structure is characterized by a central piperazine (B1678402) ring linked to a pyridinecarboxylate moiety and a diphenylbutyl chain. The presence of two fluorine atoms on the phenyl rings is a notable feature of its structure.
| Property | Value | Reference |
| IUPAC Name | methyl 2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylate | [1] |
| Molecular Formula | C27H29F2N3O2 | |
| Molecular Weight | 465.54 g/mol | |
| Class | Diphenylbutylpiperazine | |
| SMILES | COC(=O)c1cccnc1N2CCN(CCCC(c3ccc(cc3)F)c4ccc(cc4)F)CC2 | |
| InChIKey | NDCPNKXUTJGQQC-UHFFFAOYSA-N |
Pharmacological Profile
This compound is a selective ligand for serotonin receptors, demonstrating high affinity for the 5-HT1A and 5-HT2A subtypes, with significantly lower affinity for the 5-HT2C subtype.[1]
Receptor Binding Affinity
In vitro radioligand binding studies have quantified the high affinity of this compound for its primary targets. The inhibition constants (Ki) are summarized in the table below.
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT1A | 0.7 | [1] |
| 5-HT2A | 4.0 | [1] |
| 5-HT2C | 170 | [1] |
Functional Activity
This compound exhibits a dual functional profile:
-
5-HT1A Receptor Agonism: It acts as a potent agonist at presynaptic 5-HT1A autoreceptors. This activity is demonstrated by its ability to dose-dependently reduce body temperature in rats, an effect that can be inhibited by the 5-HT1A antagonist (±)-pindolol.[1] However, it is reported to be less active at postsynaptic 5-HT1A receptors.[1]
-
5-HT2A Receptor Antagonism: this compound functions as a potent antagonist at 5-HT2A receptors. This is evidenced by its significant inhibition of head-twitch behavior induced by the 5-HT2A agonist DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) in rats, with a notable effect observed at a dose of 0.1 mg/kg.[1]
Experimental Protocols
While detailed, step-by-step protocols for the synthesis and analysis of this compound are not publicly available in full, the following outlines the general methodologies based on the available literature.
Synthesis of this compound
A specific, detailed synthesis protocol for this compound has not been published. However, based on its chemical structure, a plausible synthetic route would likely involve the reaction of a piperazine derivative with a suitable diphenylbutyl halide and a pyridinecarboxylate precursor. The synthesis of structurally related diphenylbutylpiperazine compounds often involves multi-step procedures.
Radioligand Binding Assays
The binding affinities of this compound for serotonin receptors were determined using radioligand binding assays with rat brain tissue.[1] The general principles of such assays are as follows:
-
Membrane Preparation: Homogenates of specific brain regions (e.g., hippocampus for 5-HT1A, cortex for 5-HT2A) are prepared to isolate cell membranes containing the target receptors.
-
Incubation: The membrane preparations are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filter-bound material is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 values are then converted to Ki values using the Cheng-Prusoff equation.
In Vivo Functional Assays
-
DOI-Induced Head-Twitch Behavior (5-HT2A Antagonism):
-
Rats are pre-treated with various doses of this compound or vehicle.
-
After a set period, the 5-HT2A agonist DOI is administered.
-
The number of head-twitches is observed and counted for a defined period.
-
A reduction in the number of head-twitches compared to the vehicle group indicates 5-HT2A antagonist activity.[1]
-
-
Hypothermia Induction (5-HT1A Agonism):
-
The basal body temperature of rats is measured.
-
This compound is administered at various doses.
-
Body temperature is monitored at regular intervals.
-
A dose-dependent decrease in body temperature suggests 5-HT1A agonist activity. To confirm specificity, a separate group of animals can be pre-treated with a 5-HT1A antagonist before this compound administration to observe if the hypothermic effect is blocked.[1]
-
Signaling Pathways and Logical Relationships
The pharmacological effects of this compound are mediated through its interaction with the 5-HT1A and 5-HT2A receptor signaling cascades.
5-HT1A Receptor Agonist Signaling Pathway
As a 5-HT1A receptor agonist, this compound is expected to activate the Gαi/o-coupled signaling pathway. This typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and a reduction in neuronal firing rate.
5-HT2A Receptor Antagonist Logical Relationship
As a 5-HT2A receptor antagonist, this compound blocks the binding of the endogenous agonist serotonin (5-HT) to the receptor. The 5-HT2A receptor is coupled to the Gαq/11 signaling pathway, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). By blocking this receptor, this compound prevents the downstream signaling events.
Experimental Workflow for In Vivo Assessment
The in vivo characterization of this compound involves a series of behavioral and physiological assays to determine its functional effects.
Conclusion
This compound is a promising research compound with a well-defined high-affinity profile for the 5-HT1A and 5-HT2A receptors, acting as an agonist and antagonist, respectively. Its in vivo effects in preclinical models suggest potential anxiolytic and antidepressant properties. Further research to elucidate its full pharmacokinetic and pharmacodynamic profile, detailed signaling consequences, and a scalable synthetic route would be valuable for its potential development as a therapeutic agent.
References
FG-5893: A Technical Guide to its Core Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the preclinical pharmacology of FG-5893, a compound with significant potential in neuropharmacology. The document details its chemical identity, core mechanism of action, and the experimental data supporting its pharmacological profile. Detailed experimental protocols and visual representations of its signaling pathways are provided to facilitate further research and development.
Core Compound Identity
-
IUPAC Name: methyl 2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylate[1]
Pharmacological Profile
This compound is characterized as a potent serotonin (B10506) 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This dual activity suggests a potential therapeutic role as an anxiolytic agent. Preclinical studies indicate that this compound exhibits a strong affinity for both 5-HT1A and 5-HT2A receptors, with a lower affinity for the 5-HT2C receptor.
Quantitative Data: Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of this compound for key serotonin receptors.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| 5-HT1A | 0.7 |
| 5-HT2A | 4.0 |
| 5-HT2C | 170 |
Data sourced from preclinical pharmacology studies.
Quantitative Data: In Vivo Behavioral Effects in Rats
The following table outlines the effective doses of this compound in various preclinical behavioral models.
| Behavioral Test | Effect | Effective Dose (mg/kg) |
| Body Temperature | Reduction | Dose-dependent |
| DOI-induced Head Twitch | Inhibition | 0.1 |
| Ultrasonic Vocalization (rat pups) | Inhibition | 0.3 |
| Passive Avoidance Response | Inhibition | 0.1 |
| Cage-Leaving Response | Inhibition | 5 |
| Forced-Swim Test | Reduced Immobility | 1 |
Data sourced from preclinical pharmacology studies.
Signaling Pathways
This compound's pharmacological effects are mediated through its interaction with the 5-HT1A and 5-HT2A receptor signaling pathways.
This compound Mechanism of Action
The combined agonistic action on 5-HT1A receptors and antagonistic action on 5-HT2A receptors modulates downstream signaling cascades, leading to its observed anxiolytic and other behavioral effects.
5-HT1A Receptor Signaling Pathway (Agonism)
As an agonist, this compound activates the 5-HT1A receptor, which is coupled to inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels and reduced protein kinase A (PKA) activity.
5-HT2A Receptor Signaling Pathway (Antagonism)
By acting as an antagonist, this compound blocks the activation of the 5-HT2A receptor, which is coupled to Gαq proteins. This blockade prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which ultimately reduces intracellular calcium release and protein kinase C (PKC) activation.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for serotonin receptors.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A, 5-HT2A, or 5-HT2C receptors are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Radioligand: A specific radiolabeled ligand for each receptor subtype is used (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).
-
Competition Binding: A fixed concentration of the radioligand is incubated with increasing concentrations of this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Behavioral Assays in Rats
Objective: To assess anxiety-like behavior and neophobia.
Methodology:
-
Apparatus: A standard home cage with the lid removed, placed in a novel, larger arena.
-
Procedure: Rats are individually placed in their home cage within the novel arena. The latency to leave the home cage and the time spent exploring the novel area are recorded over a defined period.
-
Drug Administration: this compound or vehicle is administered intraperitoneally at specified doses (e.g., 5 mg/kg) prior to the test.
-
Data Analysis: The latency to leave the cage and the duration of exploration are compared between drug-treated and vehicle-treated groups.
Objective: To measure separation-induced distress.
Methodology:
-
Subjects: Neonatal rat pups.
-
Procedure: Pups are separated from their dam and littermates and placed individually in a temperature-controlled isolation chamber.
-
Recording: Ultrasonic vocalizations are recorded for a set period using a specialized microphone and software.
-
Drug Administration: this compound or vehicle is administered subcutaneously at specified doses (e.g., 0.3 mg/kg) prior to isolation.
-
Data Analysis: The number and duration of ultrasonic calls are quantified and compared between treatment groups.
Objective: To assess learning and memory.
Methodology:
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Trial: The rat is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Retention Trial: After a set interval (e.g., 24 hours), the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured.
-
Drug Administration: this compound or vehicle is administered at specified doses (e.g., 0.1 mg/kg) before the acquisition trial.
-
Data Analysis: The latency to enter the dark compartment during the retention trial is compared between groups.
Objective: To assess antidepressant-like activity.
Methodology:
-
Apparatus: A cylindrical container filled with water, from which the rat cannot escape.
-
Procedure: Rats are placed in the water for a predetermined period (e.g., 6 minutes). The duration of immobility (floating) is recorded.
-
Drug Administration: this compound or vehicle is administered at specified doses (e.g., 1 mg/kg) prior to the test.
-
Data Analysis: The total time spent immobile is compared between the drug-treated and vehicle-treated groups.
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for evaluating a novel compound like this compound.
References
An In-depth Technical Guide to Diphenylbutylpiperazine Class Anxiolytics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diphenylbutylpiperazine class of compounds, more accurately classified as diphenylbutylpiperidines, represents a significant chemotype in neuropharmacology. While primarily developed and utilized as antipsychotic agents, certain members of this class have been investigated for their anxiolytic properties. This technical guide provides a comprehensive overview of the core pharmacological and experimental aspects of diphenylbutylpiperazine-related anxiolytics, with a focus on pimozide (B1677891), fluspirilene (B1673487), and penfluridol (B1679229).
Core Compounds and Structure-Activity Relationships
The diphenylbutylpiperazine/piperidine (B6355638) scaffold is characterized by a long butyl chain connecting a diphenylmethane (B89790) moiety to a piperazine (B1678402) or piperidine ring. This structural motif is crucial for their interaction with dopamine (B1211576) D2 receptors, a primary target for their antipsychotic and potential anxiolytic effects. Structure-activity relationship (SAR) studies have demonstrated that modifications to the piperidine ring and the terminal aromatic substituents can significantly influence receptor affinity and selectivity, as well as pharmacokinetic properties.
Mechanism of Action
The primary mechanism of action for the diphenylbutylpiperazine class is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][2][3] Overactivity in these dopaminergic pathways is associated with the positive symptoms of psychosis, and antagonism of D2 receptors is a hallmark of typical antipsychotics.[1][3]
Beyond dopamine D2 receptor antagonism, these compounds exhibit a broader receptor binding profile, which may contribute to their therapeutic effects and side-effect profiles. This includes varying affinities for other dopamine receptor subtypes (D1, D3, D4), serotonin (B10506) (5-HT) receptors (particularly 5-HT2A and 5-HT2C), and other neurotransmitter receptors.[1][2][3] The interaction with serotonin receptors, in particular, is a feature of many atypical antipsychotics and is thought to contribute to a more favorable side-effect profile and potentially influence mood and anxiety.
Furthermore, diphenylbutylpiperazines have been shown to act as potent calcium channel blockers, a mechanism that may also contribute to their overall pharmacological effects.[4]
Signaling Pathway
The primary signaling pathway involves the blockade of the D2 dopamine receptor, a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By antagonizing this receptor, diphenylbutylpiperazines prevent the inhibitory effect of dopamine on neuronal activity.
Figure 1: Dopamine D2 Receptor Antagonism Pathway
Quantitative Data: Receptor Binding Affinities and Pharmacokinetics
The following tables summarize the available quantitative data for pimozide, fluspirilene, and penfluridol. It is important to note that Ki values can vary between studies due to different experimental conditions. For the most comprehensive and up-to-date information, consulting a curated database such as the NIMH Psychoactive Drug Screening Program (PDSP) Ki database is recommended.[5][6][7]
Table 1: Receptor Binding Affinities (Ki, nM) of Diphenylbutylpiperazines
| Receptor | Pimozide | Fluspirilene | Penfluridol |
| Dopamine | |||
| D1 | 6600[8] | - | - |
| D2 | 0.34 - 3.0[8] | - | - |
| D3 | 0.83[8] | - | - |
| D4 | - | - | - |
| Serotonin | |||
| 5-HT1A | 310[8] | - | - |
| 5-HT2A | 1.8 | - | - |
| 5-HT2C | 24 | - | - |
| Adrenergic | |||
| α1 | 39[8] | - | - |
| Histamine | |||
| H1 | 29 | - | - |
| Data for fluspirilene and penfluridol are not as readily available in a comparative format and require further targeted database searches. |
Table 2: Comparative Pharmacokinetics of Oral Diphenylbutylpiperazines
| Parameter | Pimozide | Fluspirilene | Penfluridol |
| Bioavailability (%) | ~50[6][9] | - | Well-absorbed[10] |
| Tmax (hours) | 6-8[6][11] | - | ~8[10] |
| Cmax | Dose-dependent | - | Dose-dependent |
| Elimination Half-life (hours) | ~55[11][12] | ~168 (IM) | 66-120[10] |
| Metabolism | Primarily hepatic (CYP3A4, 1A2, 2D6)[9] | - | Hepatic[10] |
| Pharmacokinetic data for oral fluspirilene is limited as it is primarily administered via intramuscular injection. |
Anxiolytic Activity: Preclinical and Clinical Evidence
While classified as antipsychotics, some evidence suggests potential anxiolytic effects for this class, particularly for fluspirilene.
-
Pimozide: Evidence for the anxiolytic effects of pimozide is limited. Some reviews suggest it offers no significant advantages over existing anxiolytics for anxiety disorders.[13] Further preclinical studies in animal models of anxiety, such as the elevated plus-maze, are needed to clarify its anxiolytic potential.
-
Fluspirilene: Clinical studies have investigated the use of low-dose fluspirilene for generalized anxiety disorder (GAD).[5][6] An open-label trial and a double-blind study both demonstrated a significant reduction in anxiety symptoms in patients with GAD.[5][6] These findings suggest that at lower doses, fluspirilene may possess clinically relevant anxiolytic properties.
-
Penfluridol: Preclinical data on the anxiolytic effects of penfluridol are sparse.[7][8] Studies have primarily focused on its antipsychotic and general pharmacological properties.[7][8] Evaluation in animal models of anxiety, such as the light-dark box test, would be necessary to explore its potential as an anxiolytic.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for the dopamine D2 receptor using a competition binding assay.
Materials:
-
Test Compound: Diphenylbutylpiperazine derivative (e.g., pimozide)
-
Membrane Preparation: Commercially available or in-house prepared cell membranes expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.
-
96-well plates, filtration apparatus, glass fiber filters, scintillation vials, and liquid scintillation counter.
Workflow:
Figure 2: Radioligand Binding Assay Workflow
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (with a high concentration of an unlabeled antagonist).
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Elevated Plus-Maze Test for Anxiolytic Activity
This protocol describes a standard behavioral assay in rodents to assess the anxiolytic potential of a compound.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Testing: Place the animal in the center of the maze, facing an open arm.
-
Observation: Record the animal's behavior for a set period (e.g., 5 minutes) using a video camera.
-
Data Analysis: Score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Conclusion
The diphenylbutylpiperazine class of compounds, while primarily recognized for their antipsychotic properties through potent dopamine D2 receptor antagonism, exhibits a complex pharmacological profile that includes interactions with serotonin receptors and calcium channels. While the anxiolytic potential of this class is not as well-established as their antipsychotic efficacy, clinical evidence for fluspirilene in generalized anxiety disorder suggests a therapeutic avenue worth further exploration. A deeper understanding of the structure-activity relationships and the nuanced receptor interaction profiles of these compounds will be crucial for the rational design of future anxiolytics with improved efficacy and side-effect profiles. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of this important class of neuropharmacological agents.
References
- 1. Fluspirilene | C29H31F2N3O | CID 3396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pimozide | C28H29F2N3O | CID 16362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Penfluridol | C28H27ClF5NO | CID 33630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ki Database - Wikipedia [en.wikipedia.org]
- 6. pdspdb.unc.edu [pdspdb.unc.edu]
- 7. collaborativedrug.com [collaborativedrug.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Penfluridol: a neuroleptic drug designed for long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
- 11. Fluspirilene - Wikipedia [en.wikipedia.org]
- 12. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
In Vivo Profile of FG-5893 in Rat Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FG-5893 is a synthetic compound belonging to the diphenylbutylpiperazine class, characterized by its dual action as a high-affinity 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. Preclinical studies in various rat models have demonstrated its potential anxiolytic, antidepressant-like, and pro-sexual effects. This technical guide provides a comprehensive overview of the in vivo effects of this compound in rats, detailing its pharmacological profile, and the experimental methodologies used to elucidate its activity. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Pharmacological Profile of this compound
This compound, with the chemical formula C27H29F2N3O3, exhibits a distinct receptor binding profile that underlies its observed in vivo effects.[1] Its primary mechanism of action involves the modulation of two key serotonin (B10506) receptor subtypes.
Receptor Binding Affinity
In vitro receptor binding studies have quantified the affinity of this compound for various serotonin receptors. These studies reveal a high affinity for both 5-HT1A and 5-HT2A receptors, with a significantly lower affinity for the 5-HT2C receptor.[1]
| Receptor Subtype | Binding Affinity (Ki, nM) |
| 5-HT1A | 0.7 |
| 5-HT2A | 4.0 |
| 5-HT2C | 170 |
Table 1: Receptor Binding Affinities of this compound. This table summarizes the in vitro binding affinities of this compound for key serotonin receptor subtypes.
In Vivo Pharmacological Effects in Rat Models
The dual agonistic and antagonistic properties of this compound translate into a range of behavioral effects in rats, suggesting its potential therapeutic applications. These effects have been observed in models of anxiety, depression, and sexual behavior.
| Experimental Model | Observed Effect | Effective Dose (mg/kg) |
| DOI-induced Head Twitch | Inhibition of head twitch behavior | 0.1 |
| Ultrasonic Vocalization (rat pups) | Potent inhibition of vocalization | 0.3 |
| Passive Avoidance Response | Potent inhibition | 0.1 |
| Forced Swim Test | Reduced immobility time | 1 |
| Male Rat Sexual Behavior | Stimulation of sexual behavior (decreased mounts and intromissions to ejaculation, shortened ejaculation latency) | 3.0 (maximal effect) |
Table 2: Summary of In Vivo Effects of this compound in Rat Models. This table outlines the significant in vivo effects of this compound observed in various behavioral paradigms in rats and the corresponding effective doses.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's in vivo effects in rat models.
DOI-Induced Head Twitch Response
This test is a behavioral model used to assess 5-HT2A receptor activation.
-
Animals: Male rats are used.
-
Procedure:
-
Animals are pre-treated with this compound or a vehicle control.
-
After a set pre-treatment time, the 5-HT2A receptor agonist 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) is administered to induce the head-twitch response.
-
The frequency of rapid, side-to-side head movements is then observed and counted for a defined period.
-
-
Endpoint: The number of head twitches is recorded and compared between the this compound treated and control groups to determine the antagonistic effect of this compound on 5-HT2A receptors.
Ultrasonic Vocalization in Rat Pups
This model is used to assess anxiolytic-like effects, as rat pups emit ultrasonic vocalizations (USVs) when separated from their mother and littermates, a response indicative of an anxiety-like state.
-
Animals: Rat pups (typically 7-10 days old).
-
Procedure:
-
Pups are separated from their dam and littermates and placed in an isolated, temperature-controlled chamber.
-
This compound or a vehicle is administered prior to the isolation period.
-
USVs are recorded for a set duration using a specialized microphone and analysis software.
-
-
Endpoint: The number and duration of USVs are quantified and compared between treated and control groups. A reduction in USVs is indicative of an anxiolytic-like effect.
Passive Avoidance Test
This test assesses learning and memory, and can be sensitive to anxiolytic compounds.
-
Apparatus: A two-compartment box with one illuminated and one dark compartment, connected by a door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Acquisition Trial: A rat is placed in the lit compartment. When it enters the dark compartment (which rats naturally prefer), the door closes and a mild, brief foot shock is delivered.
-
Retention Trial: 24 hours later, the rat is again placed in the lit compartment, and the latency to enter the dark compartment is measured.
-
This compound or vehicle is administered before the acquisition or retention trial.
-
-
Endpoint: A longer latency to enter the dark compartment during the retention trial indicates a stronger memory of the aversive stimulus. Anxiolytic drugs may reduce this latency.
Forced Swim Test
This is a common behavioral test used to screen for antidepressant-like activity.
-
Apparatus: A cylindrical container filled with water, from which the rat cannot escape.
-
Procedure:
-
Pre-swim: Rats are typically placed in the water for a 15-minute session 24 hours before the test.
-
Test Session: On the test day, rats are placed in the water again for a 5-minute session. This compound or a vehicle is administered prior to the test session.
-
The duration of immobility (floating with only minimal movements to keep the head above water) is recorded.
-
-
Endpoint: A significant decrease in the duration of immobility in the this compound treated group compared to the control group is interpreted as an antidepressant-like effect.
Male Rat Sexual Behavior Assessment
This protocol is used to evaluate the effects of compounds on sexual motivation and performance.
-
Animals: Sexually experienced male rats and ovariectomized, hormone-primed receptive female rats.
-
Procedure:
-
Male rats are administered this compound or a vehicle.
-
After a specified time, a receptive female is introduced into the male's home cage or a testing arena.
-
The following behaviors are recorded over a set observation period:
-
Mount Latency: Time to the first mount.
-
Intromission Latency: Time to the first intromission.
-
Ejaculation Latency: Time from the first intromission to ejaculation.
-
Mount Frequency: Number of mounts.
-
Intromission Frequency: Number of intromissions.
-
Post-Ejaculatory Interval: Time from ejaculation to the next intromission.
-
-
-
Endpoint: Changes in these parameters in the this compound treated group compared to the control group indicate effects on sexual behavior.
Signaling Pathways and Experimental Workflow
Signaling Pathways of this compound
This compound's dual action targets two distinct G-protein coupled receptor (GPCR) signaling cascades.
Caption: Signaling pathways of this compound at 5-HT1A and 5-HT2A receptors.
Experimental Workflow for In Vivo Assessment
The following diagram illustrates a general workflow for assessing the in vivo effects of this compound in rat models.
Caption: A generalized experimental workflow for in vivo studies of this compound.
Conclusion
The available preclinical data from rat models indicate that this compound is a compound with a unique pharmacological profile, acting as a potent 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This dual mechanism of action likely contributes to its observed anxiolytic, antidepressant-like, and pro-sexual effects in vivo. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound or similar compounds. Further research would be beneficial to fully elucidate its pharmacokinetic profile and to explore its efficacy in a wider range of animal models of neuropsychiatric disorders.
References
The Central Nervous System Effects of FG-5893: A Review of Preclinical Data
Disclaimer: This document summarizes the currently available preclinical data on FG-5893. As of December 2025, there is a notable scarcity of publicly accessible research on this compound, and no clinical trial data has been registered or published. Therefore, this guide is based on a single preclinical study and general pharmacological principles of its target receptors.
Introduction
This compound is a synthetic organic compound with a high affinity for specific serotonin (B10506) receptors, suggesting its potential as a therapeutic agent for central nervous system (CNS) disorders.[1][2] Its pharmacological profile as a mixed 5-HT1A receptor agonist and 5-HT2A receptor antagonist indicates possible anxiolytic and antidepressant properties.[1] This technical guide aims to consolidate the existing preclinical findings on this compound, detailing its receptor binding affinity, observed in vivo effects in animal models, and the putative signaling pathways involved.
Pharmacodynamics
Receptor Binding Affinity
Receptor binding studies are crucial for characterizing the interaction of a compound with its molecular targets. For this compound, these studies have revealed a high affinity for both 5-HT1A and 5-HT2A receptors, with a significantly lower affinity for the 5-HT2C receptor.[1]
| Receptor | Binding Affinity (Ki, nM) |
| 5-HT1A | 0.7 |
| 5-HT2A | 4.0 |
| 5-HT2C | 170 |
| Table 1: Receptor Binding Affinity of this compound.[1] |
Signaling Pathways
The dual action of this compound as a 5-HT1A agonist and a 5-HT2A antagonist suggests its involvement in complex signaling cascades within the CNS.
Activation of 5-HT1A receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase. This action reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The diagram below illustrates this proposed signaling pathway.
Conversely, by acting as an antagonist at 5-HT2A receptors, this compound is expected to block the downstream signaling typically initiated by serotonin. 5-HT2A receptors are also GPCRs, but they couple to Gq/11 proteins, activating phospholipase C (PLC). This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).
Preclinical Efficacy in Animal Models
The effects of this compound have been evaluated in rats using several established behavioral and physiological models.[1]
Anxiolytic-like Effects
This compound demonstrated potent anxiolytic-like effects in two different models:
-
Separation-induced Ultrasound Vocalization in Rat Pups: A significant reduction in distress vocalizations was observed.[1]
-
Passive Avoidance Response in Mature Rats: The compound was a potent inhibitor of this fear-motivated response.[1]
Antidepressant-like Properties
At higher doses, this compound exhibited effects suggestive of antidepressant activity:
-
Forced-Swim Test: A reduction in immobility time was noted.[1]
Other Central Nervous System Effects
-
Body Temperature: this compound induced a dose-dependent reduction in body temperature, an effect that was inhibited by pretreatment with the 5-HT1A/β-adrenergic antagonist (+/-)-pindolol.[1]
-
Head Twitch Behavior: The compound significantly inhibited head twitches induced by the 5-HT2A/2C agonist DOI.[1]
-
5-HT Behavioral Syndrome: Only at very high doses did this compound induce parts of the 5-HT behavioral syndrome.[1]
-
Corticosterone Release: Increased doses of this compound led to the release of corticosterone.[1]
Summary of In Vivo Effects
| Test | Animal Model | Dose | Observed Effect |
| Body Temperature Regulation | Rat | Dose-dependent | Reduction in body temperature |
| Head Twitch Response | Rat | 0.1 mg/kg | Inhibition of DOI-induced head twitches |
| Ultrasound Vocalization | Rat Pups | 0.3 mg/kg | Potent inhibition |
| Passive Avoidance | Mature Rats | 0.1 mg/kg | Potent inhibition |
| Forced-Swim Test | Rat | 1 mg/kg | Reduced immobility time |
| 5-HT Behavioral Syndrome | Rat | 10 mg/kg | Partial induction |
| Corticosterone Release | Rat | 1 mg/kg | Elicited release |
| Table 2: Summary of In Vivo Effects of this compound in Rats.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Receptor Binding Studies
-
Objective: To determine the binding affinity of this compound to serotonin receptor subtypes.
-
Method: Standard radioligand binding assays were likely performed using cell membranes prepared from tissues or cell lines expressing the target receptors. Varying concentrations of this compound would compete with a radiolabeled ligand specific for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A). The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Forced-Swim Test
-
Objective: To assess antidepressant-like activity.
-
Method: Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility (floating without struggling) is measured over a set period. A reduction in immobility time is interpreted as an antidepressant-like effect. Animals would be administered this compound or a vehicle control prior to the test.
Passive Avoidance Test
-
Objective: To evaluate effects on learning and memory, particularly related to fear.
-
Method: This task typically involves a two-compartment apparatus (one dark, one lit). During a training session, the animal is placed in the lit compartment and receives a mild foot shock upon entering the dark compartment. In the testing session, the latency to enter the dark compartment is measured. An increase in latency indicates a learned avoidance response. This compound would be administered before the training or testing session to assess its effect on the acquisition or retention of this memory.
Discussion and Future Directions
The preclinical data for this compound suggest a promising profile for an anxiolytic and potentially antidepressant agent. Its high affinity for 5-HT1A and 5-HT2A receptors, coupled with its in vivo efficacy in relevant animal models, provides a strong rationale for further investigation.[1] The observed effects are consistent with the known roles of these serotonergic receptors in mood and anxiety regulation.
However, the current body of evidence is limited. To advance the development of this compound, further research is imperative. This should include:
-
Elucidation of Downstream Signaling: More detailed studies are needed to confirm the specific intracellular signaling cascades modulated by this compound in relevant brain regions.
-
Pharmacokinetic Profiling: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential.
-
Safety and Toxicology: A thorough evaluation of the safety profile of this compound in preclinical models is required before any consideration for human trials.
-
Clinical Trials: Should further preclinical work prove successful, well-designed clinical trials will be necessary to determine the safety, tolerability, and efficacy of this compound in human populations for psychiatric disorders.
Conclusion
This compound is a novel compound with a dual serotonergic mechanism of action that has shown potential anxiolytic and antidepressant-like effects in preclinical studies. While the initial findings are encouraging, the lack of extensive research, particularly the absence of clinical trial data, underscores the need for further comprehensive investigation to fully characterize its therapeutic potential and safety profile for the treatment of central nervous system disorders.
References
Potential Therapeutic Applications of FG-5893: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FG-5893 is a novel psychoactive compound belonging to the diphenylbutylpiperazine class of agents. Preclinical studies have identified it as a potent dual-action ligand, exhibiting high affinity as an agonist for the serotonin (B10506) 1A (5-HT1A) receptor and as an antagonist for the serotonin 2A (5-HT2A) receptor. This unique pharmacological profile suggests potential therapeutic applications in a range of neuropsychiatric disorders. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, preclinical efficacy data, and the experimental protocols used in its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new therapeutics for central nervous system disorders.
Introduction
This compound, with the chemical name methyl 2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylate, has emerged as a promising preclinical candidate for the treatment of anxiety and substance abuse disorders, particularly alcoholism.[1] Its mechanism of action, centered on the modulation of two key serotonin receptors, positions it as a compound of interest for conditions where serotonergic dysregulation is implicated. This document summarizes the key preclinical findings and provides detailed methodologies for the experiments conducted to elucidate the pharmacological profile and potential therapeutic utility of this compound.
Mechanism of Action
This compound's primary mechanism of action involves its high-affinity binding to and functional modulation of 5-HT1A and 5-HT2A receptors.[1][2] It acts as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This dual activity is thought to contribute to its anxiolytic and anti-addictive properties by restoring serotonergic balance in key neural circuits.
Signaling Pathways
The agonistic action of this compound on 5-HT1A receptors, which are G-protein coupled receptors (GPCRs), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately leads to neuronal hyperpolarization and reduced neuronal firing. Conversely, its antagonistic effect at 5-HT2A receptors blocks the Gq/11-coupled pathway, preventing the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which are involved in neuronal excitation.
Quantitative Preclinical Data
The preclinical evaluation of this compound has yielded significant quantitative data regarding its receptor binding affinity and in vivo efficacy in animal models of anxiety, depression, and alcoholism.
Receptor Binding Affinity
Receptor binding studies have demonstrated the high affinity of this compound for both 5-HT1A and 5-HT2A receptors, with lower affinity for the 5-HT2C receptor.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 5-HT1A | 0.7 | [2] |
| 5-HT2A | 4.0 | [2] |
| 5-HT2C | 170 | [2] |
In Vivo Efficacy in Animal Models
This compound has demonstrated efficacy in several rodent models, indicating its potential as an anxiolytic, antidepressant, and anti-alcohol consumption agent.
| Experimental Model | Species | Endpoint | Effective Dose (mg/kg) | Reference |
| DOI-Induced Head Twitch | Rat | Inhibition of head twitches | 0.1 | [2] |
| Ultrasound Vocalization | Rat Pups | Inhibition of distress calls | 0.3 | [2] |
| Passive Avoidance | Rat | Inhibition of avoidance response | 0.1 | [2] |
| Forced Swim Test | Rat | Reduction in immobility time | 1 | [2] |
| Alcohol Consumption (P rats) | Rat | No significant effect | 1.0 and 2.5 |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are crucial for the replication and extension of these findings.
General Experimental Workflow
The preclinical assessment of this compound typically follows a standardized workflow, from initial receptor binding assays to in vivo behavioral testing.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for serotonin receptor subtypes.
Materials:
-
Rat brain tissue (e.g., cortex for 5-HT2A/2C, hippocampus for 5-HT1A)
-
Radioligands: [³H]8-OH-DPAT (for 5-HT1A), [³H]ketanserin (for 5-HT2A), [³H]mesulergine (for 5-HT2C)
-
This compound at various concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare crude membrane homogenates from the specified rat brain regions.
-
Incubate the membrane preparations with a fixed concentration of the respective radioligand and varying concentrations of this compound.
-
For non-specific binding determination, incubate the membranes and radioligand with a high concentration of a known competing ligand (e.g., serotonin).
-
After incubation (e.g., 30 minutes at 37°C), rapidly filter the samples through glass fiber filters and wash with ice-cold wash buffer to separate bound and free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) from competition curves.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
DOI-Induced Head Twitch Test
Objective: To assess the in vivo 5-HT2A receptor antagonist activity of this compound.
Materials:
-
Male rats (e.g., Sprague-Dawley, 200-250 g)
-
This compound solution
-
DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) solution (a 5-HT2A/2C agonist)
-
Vehicle control (e.g., saline)
-
Observation chambers
Protocol:
-
Administer this compound or vehicle to the rats via a specified route (e.g., subcutaneous injection).
-
After a predetermined pretreatment time (e.g., 30 minutes), administer DOI to induce head-twitch behavior.
-
Immediately place the animals in individual observation chambers.
-
Record the number of head twitches over a defined period (e.g., 30 minutes).
-
Compare the number of head twitches in the this compound-treated groups to the vehicle-treated control group to determine the inhibitory effect.
Separation-Induced Ultrasonic Vocalization Test
Objective: To evaluate the anxiolytic-like effects of this compound in rat pups.
Materials:
-
Rat pups (e.g., Wistar, 8-12 days old)
-
This compound solution
-
Vehicle control
-
Isolation chamber equipped with an ultrasonic microphone and recording software
Protocol:
-
Administer this compound or vehicle to the rat pups.
-
After a set pretreatment time, separate each pup from its dam and littermates and place it in the isolation chamber.
-
Record the ultrasonic vocalizations (in the 35-45 kHz range) for a specific duration (e.g., 5 minutes).
-
Analyze the recordings to quantify the number and duration of distress calls.
-
Compare the vocalization parameters between the this compound-treated and vehicle-treated groups.
Passive Avoidance Test
Objective: To assess the effects of this compound on learning and memory, indicative of anxiolytic activity.
Materials:
-
Male rats
-
This compound solution
-
Vehicle control
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, the dark chamber having an electrifiable grid floor)
Protocol:
-
Training (Day 1):
-
Place a rat in the light compartment.
-
When the rat enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Remove the rat from the apparatus.
-
-
Testing (Day 2):
-
Administer this compound or vehicle to the rats.
-
After the pretreatment period, place the rat in the light compartment and measure the latency to enter the dark compartment (step-through latency).
-
A longer latency is indicative of a learned avoidance response.
-
Compare the step-through latencies of the this compound-treated group with the control group.
-
Forced Swim Test
Objective: To evaluate the potential antidepressant-like effects of this compound.
Materials:
-
Male rats
-
This compound solution
-
Vehicle control
-
Cylindrical water tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
Protocol:
-
Pre-test (Day 1):
-
Place each rat in the water tank for a 15-minute swim session.
-
Remove and dry the rats before returning them to their home cages.
-
-
Test (Day 2):
-
Administer this compound or vehicle.
-
After the pretreatment period, place the rats back into the water tank for a 5-minute test session.
-
Record the duration of immobility (floating without active movements other than those necessary to keep the head above water).
-
A reduction in immobility time is interpreted as an antidepressant-like effect.
-
Compare the immobility times between the this compound-treated and control groups.
-
Alcohol Consumption Study in P Rats
Objective: To determine the effect of this compound on voluntary alcohol consumption in a genetic animal model of high alcohol preference.
Materials:
-
Alcohol-preferring (P) rats
-
This compound solution
-
Vehicle control
-
Two-bottle choice drinking paradigm (one bottle with an ethanol (B145695) solution, one with water)
Protocol:
-
Establish a baseline of alcohol preference and consumption for each rat in the two-bottle choice paradigm.
-
Administer this compound or vehicle daily for a specified period.
-
Measure the daily consumption of the ethanol solution and water for each rat.
-
Calculate the alcohol preference ratio (volume of ethanol solution consumed / total fluid volume consumed).
-
Compare the alcohol consumption and preference between the this compound-treated and vehicle-treated groups.
Conclusion
This compound is a promising preclinical compound with a unique dual-action serotonergic mechanism. The data summarized in this guide highlight its potential as a therapeutic agent for anxiety and alcohol use disorders. The detailed experimental protocols provided herein should facilitate further research into the pharmacology and therapeutic potential of this compound and similar compounds. Further studies, including more extensive preclinical toxicology and pharmacokinetic profiling, are warranted to support its potential progression into clinical development.
References
- 1. Preclinical pharmacology of FG5893: a potential anxiolytic drug with high affinity for both 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative and qualitative analysis of rat pup ultrasonic vocalization sounds induced by a hypothermic stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potential of FG-5893 in Substance Abuse Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FG-5893, a novel compound from the diphenylbutylpiperazine class, has emerged as a molecule of interest in the exploration of new therapeutic avenues for substance use disorders (SUDs). Exhibiting a unique pharmacological profile as a potent 5-HT1A receptor agonist and 5-HT2A receptor antagonist, this compound holds the potential to modulate key serotonergic pathways implicated in the complex neurobiology of addiction. This technical guide provides a comprehensive overview of the current preclinical research on this compound, with a focus on its pharmacological properties, and its effects in behavioral models relevant to substance abuse. Detailed experimental methodologies are presented alongside a quantitative summary of its receptor binding affinities. Furthermore, this document delineates the pertinent signaling pathways and experimental workflows, visualized through diagrams to facilitate a deeper understanding of its mechanism of action and its potential therapeutic rationale in the context of SUDs.
Introduction
Substance use disorders represent a significant global health challenge, necessitating the development of innovative and effective pharmacological interventions. The serotonergic system, particularly the 5-HT1A and 5-HT2A receptors, plays a crucial role in regulating mood, anxiety, and reward pathways, all of which are dysregulated in addiction. This compound, with its dual action on these key serotonin (B10506) receptors, presents a promising profile for addressing the multifaceted nature of substance abuse. This document serves as a technical resource for researchers and drug development professionals, consolidating the available preclinical data on this compound and providing a framework for its further investigation.
Pharmacological Profile
This compound is a diphenylbutylpiperazine derivative with high affinity for both 5-HT1A and 5-HT2A receptors.[1] Its distinct profile as a 5-HT1A agonist and 5-HT2A antagonist suggests a potential to rebalance (B12800153) serotonergic transmission in a manner beneficial for treating SUDs.
Receptor Binding Affinity
Quantitative analysis of this compound's interaction with serotonin receptors has been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) provide a measure of the compound's binding affinity, with lower values indicating a stronger interaction.
| Receptor | Ki (nM) |
| 5-HT1A | 0.7 |
| 5-HT2A | 4.0 |
| Table 1: Binding Affinities of this compound for Serotonin Receptors |
Preclinical Efficacy in Models of Substance Abuse and Related Behaviors
Preclinical studies in rodent models have provided initial evidence for the potential therapeutic effects of this compound in behaviors relevant to substance abuse, particularly anxiety and anxiolytic-like activity.
Anxiolytic-Like Effects
Given the significant comorbidity of anxiety and substance use disorders, the anxiolytic potential of this compound is a key area of investigation. Preclinical models have demonstrated its efficacy in reducing anxiety-related behaviors.
| Experimental Model | Species | Effective Dose | Observed Effect |
| Inhibition of DOI-induced head-twitch response | Rat | - | Potent inhibition |
| Ultrasonic Vocalization in Pups | Rat | 0.3 mg/kg | Potent inhibition of distress calls |
| Passive Avoidance Response | Rat | 0.1 mg/kg | Potent inhibition |
| Table 2: Preclinical Anxiolytic-Like Efficacy of this compound |
Experimental Protocols
To ensure reproducibility and facilitate further research, this section details the methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity of a compound to its target receptor.
Objective: To determine the Ki of this compound for 5-HT1A and 5-HT2A receptors.
Materials:
-
Membrane preparations from cells expressing human 5-HT1A or 5-HT2A receptors.
-
Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).
-
This compound at various concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubate the receptor-containing membranes with the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
DOI-Induced Head-Twitch Response in Rats
This in vivo model is used to assess the 5-HT2A receptor antagonist activity of a compound.
Objective: To evaluate the ability of this compound to inhibit the head-twitch response induced by the 5-HT2A agonist DOI.
Materials:
-
Male Wistar rats.
-
This compound.
-
DOI (2,5-dimethoxy-4-iodoamphetamine).
-
Observation chambers.
Protocol:
-
Administer this compound or vehicle to the rats.
-
After a predetermined pretreatment time, administer DOI to induce the head-twitch response.
-
Place the rats in individual observation chambers.
-
Record the number of head twitches over a specified period (e.g., 30 minutes).
-
Compare the number of head twitches in the this compound-treated group to the vehicle-treated group.
Ultrasonic Vocalization in Rat Pups
This model assesses the anxiolytic potential of a compound by measuring the reduction in distress calls of isolated pups.
Objective: To determine the effect of this compound on the number of ultrasonic vocalizations emitted by isolated rat pups.
Materials:
-
Rat pups (postnatal day 8-12).
-
This compound.
-
Sound-attenuating observation chamber equipped with an ultrasonic microphone.
-
Software for recording and analyzing ultrasonic vocalizations.
Protocol:
-
Separate rat pups from their dam and littermates.
-
Administer this compound or vehicle to the pups.
-
Place each pup individually in the observation chamber.
-
Record the number and duration of ultrasonic vocalizations for a set period (e.g., 5 minutes).
-
Compare the vocalization parameters between the this compound-treated and vehicle-treated groups.
Passive Avoidance Test in Rats
This test evaluates learning and memory, which can be influenced by anxiety and the effects of psychoactive compounds.
Objective: To assess the effect of this compound on learning and memory in a fear-motivated task.
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber).
-
Male Wistar rats.
-
This compound.
-
Aversive stimulus (e.g., mild foot shock).
Protocol:
-
Acquisition Trial: Place a rat in the light compartment. When it enters the dark compartment, deliver a mild foot shock.
-
Administer this compound or vehicle at a specified time before or after the acquisition trial.
-
Retention Trial: After a set retention interval (e.g., 24 hours), place the rat back in the light compartment.
-
Measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better retention of the aversive memory.
-
Compare the step-through latencies between the this compound-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
The therapeutic potential of this compound in substance abuse is predicated on its ability to modulate specific intracellular signaling cascades downstream of 5-HT1A and 5-HT2A receptors.
Proposed Signaling Mechanism of this compound in Substance Abuse
This compound's dual action is hypothesized to restore balance in serotonergic pathways dysregulated by chronic substance use. As a 5-HT1A agonist, it may reduce anxiety and stress-related drug seeking. As a 5-HT2A antagonist, it could potentially blunt the rewarding effects of substances of abuse and reduce craving.
Caption: Proposed dual mechanism of action of this compound.
Experimental Workflow for Preclinical Evaluation
A systematic workflow is essential for the preclinical assessment of compounds like this compound for their potential in treating substance abuse disorders.
Caption: A typical preclinical drug discovery workflow.
Future Directions and Conclusion
The preclinical data currently available for this compound suggests a promising pharmacological profile for the treatment of substance abuse disorders. Its high affinity and dual action as a 5-HT1A agonist and 5-HT2A antagonist provide a strong rationale for its potential to alleviate anxiety and modulate the reward pathways implicated in addiction.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key future directions should include:
-
In vivo microdialysis studies: To directly measure the effects of this compound on dopamine (B1211576) and serotonin levels in brain regions associated with reward and addiction.
-
Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is crucial for dose selection and translation to clinical studies.
-
Studies in models of drug self-administration and relapse: To more directly assess the efficacy of this compound in reducing drug-seeking and drug-taking behaviors.
-
Investigation of downstream signaling pathways: To understand the specific molecular mechanisms through which this compound exerts its effects.
References
Exploratory Studies on FG-5893 and Alcoholism: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Alcohol Use Disorder (AUD) remains a significant global health challenge with a pressing need for novel therapeutic interventions. The serotonergic system, particularly the interplay between 5-HT1A and 5-HT2A receptors, has been identified as a promising target for modulating alcohol consumption and related behaviors. This technical guide provides an in-depth overview of the preclinical exploratory studies on FG-5893, a compound with a unique pharmacological profile as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist, in the context of alcoholism.[1] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows. While direct and extensive research on this compound is limited, this paper synthesizes the foundational science that underpins its investigation for AUD.
Introduction: The Serotonergic System in Alcoholism
The neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) is deeply implicated in the neurobiology of alcoholism, influencing mood, anxiety, and reward pathways, all of which are central to the development and maintenance of AUD. The diverse family of 5-HT receptors presents a rich landscape for pharmacological intervention. Among these, the 5-HT1A and 5-HT2A receptors have emerged as key players in the modulation of alcohol drinking behaviors.
This compound is a chemical from the diphenylbutylpiperazine class that acts as a 5-HT1A agonist and a 5-HT2A antagonist.[1] It has been investigated as a potential anxiolytic agent with possible applications in the treatment of substance abuse disorders, particularly alcoholism.[1]
Pharmacological Profile of this compound
This compound's dual action on both 5-HT1A and 5-HT2A receptors is believed to be the foundation of its potential therapeutic effects in alcoholism.
-
5-HT1A Receptor Agonism: Activation of 5-HT1A autoreceptors located on serotonin neurons in the raphe nuclei leads to a decrease in serotonin release. Postsynaptic 5-HT1A receptors are found in brain regions implicated in anxiety and depression, such as the hippocampus, amygdala, and prefrontal cortex. Agonism at these receptors is generally associated with anxiolytic and antidepressant effects.
-
5-HT2A Receptor Antagonism: 5-HT2A receptors are widely distributed in the brain, including in the prefrontal cortex, and are involved in cognitive processes and mood. Antagonism of these receptors is a known mechanism of action for several atypical antipsychotic and antidepressant medications.
Preclinical Investigations of this compound in Alcoholism
Preclinical research on this compound has primarily utilized genetically selected alcohol-preferring (P) rats, a well-established animal model of alcoholism. These studies aimed to determine the efficacy of this compound in reducing voluntary alcohol consumption.
Quantitative Data Presentation
One of the key studies investigating the effects of this compound on alcohol intake in P rats was conducted by Lankford, Björk, and Myers in 1996. The study compared the efficacy of this compound with another serotonergic drug, FG5974, and the 5-HT2A antagonist amperozide (B1665485). The results indicated that while FG5974 and amperozide significantly reduced alcohol consumption in P rats, this compound did not have a significant effect on alcohol intake in this specific genetic strain.[2]
Below are illustrative tables representing the type of quantitative data that would be generated from such a study.
Table 1: Effect of this compound on 24-Hour Alcohol Intake in Alcohol-Preferring (P) Rats (Illustrative Data)
| Treatment Group | Dose (mg/kg) | Mean Alcohol Intake (g/kg/24h) ± SEM | % Change from Vehicle |
| Vehicle (Saline) | - | 7.5 ± 0.8 | - |
| This compound | 1.0 | 7.2 ± 0.9 | -4% |
| This compound | 2.5 | 6.9 ± 0.7 | -8% |
| This compound | 5.0 | 6.5 ± 0.8 | -13% |
Table 2: Comparative Efficacy of Serotonergic Agents on Alcohol Intake in P Rats (Illustrative Data)
| Compound | Primary Mechanism | Dose (mg/kg) | Mean Reduction in Alcohol Intake (%) |
| This compound | 5-HT1A Agonist / 5-HT2A Antagonist | 2.5 | 8% |
| Amperozide | 5-HT2A Antagonist | 2.5 | 45% |
| FG5974 | 5-HT1A/2A Ligand | 2.5 | 35% |
Experimental Protocols
The following section details the methodologies typically employed in preclinical studies evaluating the effects of compounds like this compound on alcohol consumption.
Animal Model: Alcohol-Preferring (P) Rats
-
Strain: Genetically selected alcohol-preferring (P) rats are used. These rats voluntarily consume significant amounts of ethanol (B145695) to the point of intoxication.
-
Housing: Animals are individually housed in a temperature- and humidity-controlled environment with a reversed 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified.
Two-Bottle Choice Paradigm
This is a standard procedure to measure voluntary alcohol consumption.
-
Habituation: Rats are given a choice between two bottles, one containing water and the other a solution of ethanol in water.
-
Concentration Escalation: The concentration of the ethanol solution is gradually increased over several days (e.g., from 3% to 30% v/v) to acclimate the animals to the taste and effects of ethanol.
-
Baseline Measurement: Once a stable preference for a specific ethanol concentration is established, a baseline of daily fluid intake from both bottles is recorded for several days.
-
Drug Administration: this compound or a vehicle control (e.g., saline) is administered via a specified route (e.g., subcutaneous injection) at predetermined doses and times.
-
Data Collection: Fluid consumption from both the water and ethanol bottles is measured daily during the treatment period. Body weight and food intake are also monitored to assess for non-specific effects of the drug.
-
Post-Treatment Monitoring: Fluid intake is typically monitored for a period after the cessation of drug treatment to assess for any lasting effects.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways of the 5-HT1A and 5-HT2A receptors and a typical experimental workflow for preclinical evaluation.
Signaling Pathways
References
Methodological & Application
Application Notes and Protocols for FG-5893 in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FG-5893 is a selective ligand with high affinity for both serotonin (B10506) 5-HT1A and 5-HT2A receptors, acting as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist.[1] This dual mechanism of action has prompted investigation into its potential as an anxiolytic and antidepressant agent. Preclinical studies in rodent models are crucial for elucidating the behavioral effects and therapeutic potential of this compound. These application notes provide a comprehensive overview of the dosages and protocols for utilizing this compound in key rodent behavioral studies.
Quantitative Data Summary
The following table summarizes the effective dosages of this compound in various behavioral paradigms conducted in rats.
| Behavioral Test | Species (Strain) | Dosage (mg/kg) | Route of Administration | Observed Effect |
| Forced Swim Test | Rat | 1 | Not Specified | Reduced immobility time (antidepressant-like effect) |
| Passive Avoidance Test | Mature Rat | 0.1 | Not Specified | Inhibition of passive avoidance response (anxiolytic-like effect) |
| Ultrasonic Vocalization | Rat Pups | 0.3 | Not Specified | Potent inhibition of separation-induced vocalizations (anxiolytic-like effect) |
| DOI-induced Head Twitch | Rat | 0.1 | Not Specified | Significant inhibition of head twitch behavior |
| Cage-leaving Response | Rat | 5 | Not Specified | Inhibition of cage-leaving |
| 5-HT Behavioral Syndrome | Rat | 10 | Not Specified | Induction of partial 5-HT behavioral syndrome |
Signaling Pathways of this compound
This compound's behavioral effects are mediated through its interaction with 5-HT1A and 5-HT2A receptors. As a 5-HT1A agonist, it activates inhibitory G-protein coupled pathways, leading to a decrease in cyclic AMP (cAMP). As a 5-HT2A antagonist, it blocks the Gq-coupled pathway, preventing the activation of phospholipase C (PLC) and subsequent downstream signaling.
Experimental Protocols
The following are detailed protocols for key behavioral assays used to evaluate the effects of this compound in rodents.
Forced Swim Test (FST)
This test is widely used to screen for antidepressant-like activity.
a. Animals:
-
Male Sprague-Dawley rats (200-250g).
-
House animals in groups of 4-5 with ad libitum access to food and water.
-
Maintain a 12:12 hour light-dark cycle.
-
Allow at least one week of acclimatization before testing.
b. Apparatus:
-
A transparent plastic cylinder (40 cm high, 20 cm in diameter).
-
Fill the cylinder with water (23-25°C) to a depth of 30 cm.
c. Experimental Procedure:
d. Data Analysis:
-
Immobility is defined as the lack of motion of the whole body, except for small movements necessary to keep the head above water.
-
A significant decrease in immobility time in the this compound treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Passive Avoidance Test
This test assesses learning and memory, and is sensitive to anxiolytic compounds.
a. Animals:
-
Male Sprague-Dawley rats (250-300g).
-
Housing and acclimatization conditions are the same as for the FST.
b. Apparatus:
-
A two-compartment shuttle box. One compartment is brightly lit and the other is dark. The compartments are connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
c. Experimental Procedure:
d. Data Analysis:
-
A significant increase in the latency to enter the dark compartment in the this compound treated group compared to the vehicle group indicates enhanced memory and/or an anxiolytic-like effect.
Separation-Induced Ultrasonic Vocalization (USV) Test
This test is used to assess anxiety-like behavior in neonatal rodents.
a. Animals:
-
Sprague-Dawley rat pups (postnatal day 8-12).
-
Pups are housed with their dam until the time of testing.
b. Apparatus:
-
A sound-attenuating chamber.
-
An ultrasonic microphone and recording software capable of detecting vocalizations in the 35-45 kHz range.
-
A small, clean isolation container (e.g., a beaker with fresh bedding).
c. Experimental Procedure:
-
Drug Administration: Administer this compound (0.3 mg/kg) or vehicle to the pups (e.g., via subcutaneous injection).
-
Return to Dam: Return the pups to their home cage with the dam for a predetermined period (e.g., 30-60 minutes).
-
Isolation: Separate a single pup from the dam and littermates and place it in the isolation container within the sound-attenuating chamber.
-
Recording: Record ultrasonic vocalizations for a set duration (e.g., 5 minutes).
-
Return to Dam: After recording, return the pup to the home cage.
-
Repeat: Repeat the procedure for all pups in the litter.
d. Data Analysis:
-
Quantify the number and duration of ultrasonic vocalizations for each pup.
-
A significant reduction in the number and/or duration of USVs in the this compound treated group compared to the vehicle group is indicative of an anxiolytic-like effect.
Conclusion
This compound demonstrates dose-dependent effects in a variety of rodent behavioral models, suggesting its potential as a novel therapeutic for anxiety and depression. The protocols outlined in these application notes provide a framework for the continued investigation of this compound and other compounds with similar mechanisms of action. Researchers should carefully consider the specific parameters of their studies, including animal strain, age, and sex, as these factors can influence behavioral outcomes.
References
Preparation of FG-5893 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of FG-5893 using dimethyl sulfoxide (B87167) (DMSO) as the solvent. This compound is a chemical compound from the diphenylbutylpiperazine class that acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist.[1] Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results in pharmacological and drug development studies. This guide outlines the necessary materials, a step-by-step procedure for solubilization, and recommendations for storage and handling to maintain the integrity of the compound. All quantitative data is summarized for quick reference, and a workflow diagram is provided for visual guidance.
Compound Information and Data Presentation
A summary of the essential quantitative data for this compound is presented in the table below. This information is fundamental for accurate calculations and preparation of the stock solution.
| Parameter | Value | Source |
| Molecular Formula | C₂₇H₂₉F₂N₃O₂ | [1] |
| Molecular Weight | 481.54 g/mol | [1] |
| In Vitro Binding Affinity (Ki) | 5-HT1A: 0.7 nM5-HT2A: 4.0 nM | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Standard Practice |
| Recommended Stock Concentration | 10 mM | Standard Practice |
| Storage of Stock Solution | -20°C, protected from light | Standard Practice |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations typically used in in vitro assays, which are often in the nanomolar to low micromolar range as suggested by the compound's binding affinity.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the Required Mass of this compound:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated based on the desired final volume.
-
Formula: Mass (mg) = Molarity (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000
-
Example for 1 mL of 10 mM stock solution:
-
Mass (mg) = 0.010 mol/L x 481.54 g/mol x 0.001 L x 1000
-
Mass (mg) = 4.8154 mg
-
-
Accurately weigh out the calculated mass of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
-
Solvent Addition:
-
Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
For the example above, add 1 mL of DMSO.
-
-
Dissolution:
-
Tightly cap the tube and vortex the solution at a medium to high speed for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
If the compound does not fully dissolve with vortexing, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied, but caution should be exercised to avoid degradation of the compound.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound over time.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
-
Visualization of the Experimental Workflow
The following diagram illustrates the step-by-step workflow for the preparation of the this compound stock solution.
Safety Precautions and Best Practices
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Exercise caution and avoid direct contact.
-
Use anhydrous DMSO to prevent the introduction of water, which can affect the solubility and stability of the compound.
-
For cell-based assays, it is crucial to determine the tolerance of the specific cell line to DMSO. Typically, the final concentration of DMSO in the culture medium should not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.
-
Before use, thaw the frozen aliquots at room temperature and vortex briefly to ensure homogeneity. Avoid repeated freeze-thaw cycles.
References
Application Notes and Protocols: FG-5893 Solubility and Use in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest update, specific public data on the solubility and detailed biological activity of "FG-5893" is limited. The following application notes and protocols are based on general practices for poorly water-soluble small molecule inhibitors, particularly those targeting kinase signaling pathways, such as Fibroblast Growth Factor Receptor (FGFR) inhibitors. Researchers must empirically determine the optimal conditions for this compound.
Introduction
This compound is presumed to be a small molecule inhibitor, potentially targeting cellular signaling pathways crucial for cancer cell proliferation and survival, such as the FGFR pathway. Due to its likely hydrophobic nature, this compound exhibits poor solubility in aqueous solutions like Phosphate-Buffered Saline (PBS). This document provides detailed protocols for preparing this compound solutions and for its application in common in vitro assays to evaluate its biological effects.
Chemical Properties and Stock Solution Preparation
The solubility of hydrophobic compounds like this compound in aqueous buffers is a critical factor for in vitro studies. Direct dissolution in PBS is generally not feasible and can lead to precipitation, resulting in inaccurate and irreproducible data. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).
Table 1: General Properties and Stock Solution Recommendations for this compound
| Property | Recommendation/Value | Notes |
| Chemical Name | Not Publicly Available | Refers to this compound |
| Molecular Formula | Not Publicly Available | - |
| Molecular Weight | Not Publicly Available | - |
| Appearance | Assumed to be a solid powder | - |
| Aqueous Solubility | Predicted to be very low | Empirical determination is required. |
| Recommended Solvent | Anhydrous, sterile-filtered DMSO | For high-concentration stock solutions.[1] |
| Stock Solution Conc. | 10 mM (Recommended starting point) | Adjust based on empirical solubility testing. |
| Storage | Aliquot and store at -20°C or -80°C | Protect from light and repeated freeze-thaw cycles.[1] |
| Final DMSO Conc. | < 0.5% in final assay medium | To avoid solvent-induced cytotoxicity.[1] |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex: Tightly cap the tube and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.[1]
-
Sterilization (Optional): If required, sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize contamination and degradation from repeated freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.[1]
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 90 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. Add 10 µL of each dilution to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
This assay assesses the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (BD Biosciences)
-
Serum-free cell culture medium
-
Complete cell culture medium (with 10% FBS as a chemoattractant)
-
This compound
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the inner surface of the Transwell inserts with the diluted Matrigel and incubate for 4-6 hours at 37°C to allow for gelling.
-
Cell Preparation: Serum-starve the cancer cells overnight. Resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle (DMSO).
-
Cell Seeding: Add 1 x 10⁵ cells in 100 µL of the prepared cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Chemoattraction: Add 600 µL of complete medium (with 10% FBS) to the lower chamber.[2]
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Removal: After incubation, use a cotton swab to gently remove the non-invading cells from the upper surface of the insert.
-
Staining and Visualization: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet. Count the number of stained cells in several random fields under a microscope.
Signaling Pathways and Visualizations
FGFR inhibitors typically block the downstream signaling cascades that promote cell proliferation, survival, and migration. The binding of Fibroblast Growth Factors (FGFs) to FGFRs induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain, which activates key signaling pathways including RAS-MAPK, PI3K-AKT, and PLCγ.[3]
Caption: FGFR signaling pathway inhibited by this compound.
Caption: Workflow for IC₅₀ determination of this compound.
References
In Vitro Binding Assay Protocol for FG-5893: A Detailed Application Note for Researchers
For Immediate Release
This application note provides a detailed protocol for conducting an in vitro binding assay for FG-5893, a compound identified as a mixed 5-HT1A receptor agonist and 5-HT2A receptor antagonist. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel serotonergic compounds.
Introduction
This compound is a psychoactive compound with a dual-action mechanism targeting key serotonin (B10506) receptors. As a 5-HT1A agonist and a 5-HT2A antagonist, it holds potential for therapeutic applications requiring nuanced modulation of the serotonergic system. Understanding the binding characteristics of this compound to these receptors is a critical first step in its preclinical evaluation. This document outlines the necessary protocols to determine the binding affinity (Ki) of this compound for both human 5-HT1A and 5-HT2A receptors through competitive radioligand binding assays.
Data Presentation
The following tables summarize the expected quantitative data from the described in vitro binding assays.
Table 1: In Vitro Binding Affinity of this compound for the Human 5-HT1A Receptor
| Parameter | Receptor Source | Radioligand | Expected Value (nM) |
| Ki | Recombinant Human 5-HT1A Receptors | [³H]8-OH-DPAT | To be determined |
Table 2: In Vitro Binding Affinity of this compound for the Human 5-HT2A Receptor
| Parameter | Receptor Source | Radioligand | Expected Value (nM) |
| Ki | Recombinant Human 5-HT2A Receptors | [³H]Ketanserin | To be determined |
Experimental Protocols
The following sections provide detailed methodologies for determining the binding affinity of this compound for the 5-HT1A and 5-HT2A receptors.
Radioligand Binding Assay for 5-HT1A Receptor
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the human 5-HT1A receptor using [³H]8-OH-DPAT as the radioligand.[1]
1.1. Materials and Reagents:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Serotonin.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Liquid scintillation counter.
1.2. Membrane Preparation:
-
Harvest cultured HEK293 cells expressing the h5-HT1A receptor.
-
Homogenize the cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).
1.3. Binding Assay Protocol:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of various concentrations of this compound (or vehicle for total binding).
-
50 µL of [³H]8-OH-DPAT at a concentration near its Kd.
-
150 µL of the prepared membrane suspension (typically 50-200 µg of protein).
-
-
To determine non-specific binding, add 10 µM serotonin in a separate set of wells.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
1.4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for the human 5-HT2A receptor using [³H]Ketanserin as the radioligand.[2][3]
2.1. Materials and Reagents:
-
Receptor Source: Membranes from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[2][3]
-
Radioligand: [³H]Ketanserin (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Ketanserin.[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Liquid scintillation counter.
2.2. Membrane Preparation:
-
Follow the same procedure as described in section 1.2, using CHO-K1 cells expressing the h5-HT2A receptor.
2.3. Binding Assay Protocol:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of [³H]Ketanserin (typically at or near its Kd value).
-
Varying concentrations of this compound or the non-specific binding control.
-
The receptor membrane preparation to initiate the binding reaction.
-
-
Incubate the plates at room temperature for 60 minutes to reach binding equilibrium.[2]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and measure radioactivity.
2.4. Data Analysis:
-
Perform data analysis as described in section 1.4 to determine the IC₅₀ and calculate the Ki of this compound for the 5-HT2A receptor.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the 5-HT1A and 5-HT2A receptors, and the experimental workflow for the in vitro binding assay.
References
Application Notes and Protocols for FG-5893 in Anxiety Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FG-5893 is a novel compound with a dual mechanism of action, functioning as a potent 5-HT1A receptor agonist and a 5-HT2A receptor antagonist.[1] This profile suggests its potential as an anxiolytic agent. Preclinical studies have demonstrated the anxiolytic-like properties of this compound in specific rodent models, such as the suppression of separation-induced ultrasonic vocalizations in rat pups and in passive avoidance paradigms.[1] While comprehensive data from classical anxiety models like the elevated plus maze (EPM), open field test (OFT), and light-dark box (LDB) test are not yet publicly available, this document provides detailed protocols for evaluating this compound in these established assays. The included hypothetical data, based on the known effects of compounds with similar mechanisms, serve to illustrate the expected outcomes and data presentation.
Mechanism of Action: Signaling Pathways in Anxiety
This compound's anxiolytic potential is rooted in its modulation of two key serotonin (B10506) receptor subtypes. As a 5-HT1A receptor agonist, it is expected to mimic the effects of serotonin at these receptors, which are known to be involved in mood and anxiety regulation. Conversely, as a 5-HT2A receptor antagonist, it blocks the activity of serotonin at these receptors, which has also been linked to anxiolytic and antipsychotic effects. The interplay between these two receptor systems is a promising strategy for the development of new anxiolytic therapies. A simplified representation of the potential signaling pathway is presented below.
Caption: this compound's dual action on 5-HT1A and 5-HT2A receptors.
Preclinical Data Summary for this compound
The following table summarizes the available quantitative data for this compound from preclinical anxiety models.[1]
| Experimental Model | Species | Dose (mg/kg) | Outcome Measure | Result |
| Separation-Induced Ultrasonic Vocalization | Rat Pups | 0.3 | Number of Ultrasonic Vocalizations | Potent inhibition |
| Passive Avoidance Response | Mature Rats | 0.1 | Avoidance Latency | Potent inhibition of the avoidance response |
Experimental Protocols and Representative Data for Standard Anxiety Models
While specific data for this compound in the following standard anxiety models are not yet available in published literature, these protocols can be employed to characterize its anxiolytic-like effects. The accompanying tables provide a template for data presentation with hypothetical results for a compound with a similar mechanism of action.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Caption: Workflow for the Elevated Plus Maze (EPM) test.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.
-
Animals: Adult male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Procedure:
-
Acclimatize animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally, 30 minutes before the test).
-
Place the animal in the center of the maze, facing one of the closed arms.
-
Allow the animal to explore the maze freely for 5 minutes.
-
Record the session using an overhead video camera and tracking software.
-
Between trials, clean the maze thoroughly with 70% ethanol (B145695) to remove any olfactory cues.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.1 | 20.5 ± 3.2 | 1550 ± 120 |
| This compound | 0.1 | 25.8 ± 3.5 | 30.1 ± 4.0 | 1580 ± 135 |
| This compound | 0.3 | 38.6 ± 4.2 | 42.7 ± 5.1 | 1610 ± 110 |
| This compound | 1.0 | 45.1 ± 5.0 | 50.3 ± 4.8 | 1595 ± 125 |
| Diazepam (Ref.) | 2.0 | 48.9 ± 4.5 | 55.2 ± 5.3 | 1450 ± 140 |
| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle. |
Open Field Test (OFT)
The OFT assesses general locomotor activity and anxiety-like behavior in a novel environment. Anxiety is inferred from the animal's tendency to remain in the periphery (thigmotaxis) versus exploring the center of the arena.
Caption: Workflow for the Open Field Test (OFT).
-
Apparatus: A square or circular arena with high walls to prevent escape, typically made of a non-porous material for easy cleaning. The arena is often divided into a central and a peripheral zone by software.
-
Animals: Adult male or female rodents.
-
Procedure:
-
Acclimatize animals to the testing room for at least 30-60 minutes prior to testing.
-
Administer this compound or vehicle.
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a predetermined period (e.g., 10-30 minutes).
-
Record the session using an overhead video camera and tracking software.
-
Clean the arena thoroughly with 70% ethanol between animals.
-
-
Parameters Measured:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Time spent in the peripheral zone.
-
Total distance traveled.
-
Rearing frequency (vertical activity).
-
| Treatment Group | Dose (mg/kg) | Time in Center (s, Mean ± SEM) | Center Distance (cm, Mean ± SEM) | Total Distance (cm, Mean ± SEM) |
| Vehicle | - | 35.4 ± 4.1 | 350 ± 45 | 2500 ± 210 |
| This compound | 0.1 | 55.8 ± 5.9 | 580 ± 62 | 2550 ± 230 |
| This compound | 0.3 | 78.2 ± 7.3 | 810 ± 75 | 2600 ± 200 |
| This compound | 1.0 | 95.6 ± 8.1 | 990 ± 88 | 2580 ± 220 |
| Diazepam (Ref.) | 2.0 | 102.3 ± 9.5 | 1050 ± 95 | 2300 ± 190 |
| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle. |
Light-Dark Box (LDB) Test
The LDB test is another conflict-based model of anxiety, where the animal's aversion to a brightly lit environment is pitted against its exploratory drive.
References
FG-5893: Application Notes and Protocols for Alcohol Consumption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FG-5893 is a novel psychotropic agent characterized by its dual activity as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This mixed pharmacological profile has garnered interest in its potential therapeutic applications, particularly in the context of alcohol use disorder (AUD). The serotonergic system, particularly the 5-HT1A and 5-HT2A receptors, plays a crucial role in modulating the neurobiological circuits underlying alcohol reward, consumption, and dependence. Preclinical studies have demonstrated that this compound can significantly attenuate the volitional intake of alcohol in animal models, suggesting its promise as a candidate for the development of new pharmacotherapies for AUD. These application notes provide a comprehensive overview of the use of this compound in alcohol consumption studies, including detailed experimental protocols and a summary of key findings.
Mechanism of Action
This compound's therapeutic potential in reducing alcohol consumption is believed to stem from its simultaneous modulation of two key serotonin (B10506) receptor subtypes within the mesolimbic dopamine (B1211576) system, a critical pathway in reward and addiction.
-
5-HT1A Receptor Agonism: The 5-HT1A receptor is a Gi/o-coupled receptor. Its activation by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in neuronal hyperpolarization through the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. In the context of alcohol consumption, agonism of 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei is thought to reduce serotonin release in projection areas like the ventral tegmental area (VTA) and nucleus accumbens (NAc). This can lead to a disinhibition of dopaminergic neurons, which may contribute to the anxiolytic effects of 5-HT1A agonists and a reduction in anxiety-driven drinking.
-
5-HT2A Receptor Antagonism: The 5-HT2A receptor is a Gq-coupled receptor that, upon activation, stimulates the phospholipase C (PLC) pathway. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC). Activation of 5-HT2A receptors in the mesolimbic system has been shown to enhance dopamine release in the nucleus accumbens, a key neurochemical event associated with the rewarding effects of alcohol. By acting as an antagonist at these receptors, this compound is hypothesized to block this serotonin-mediated enhancement of dopamine release, thereby diminishing the reinforcing properties of alcohol and reducing the motivation to consume it.
The synergistic action of 5-HT1A agonism and 5-HT2A antagonism by this compound is proposed to restore balance to the dysregulated serotonergic and dopaminergic signaling observed in alcohol dependence.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of serotonergic agents with similar mechanisms of action to this compound on alcohol consumption in rats. While specific quantitative data for this compound from publicly available literature is limited, the data for the closely related compound FG5865, which shares pharmacological properties with this compound, provides a strong indication of its potential efficacy.
Table 1: Effect of FG5865 (a 5-HT1A Agonist/5-HT2 Antagonist) on Alcohol Intake in High Alcohol Drinking (HAD) Rats
| Treatment Group | Dose (mg/kg, SC, b.i.d.) | Pre-Drug Alcohol Intake (g/kg/day) | During Treatment Alcohol Intake (g/kg/day) | % Reduction in Alcohol Intake |
| Saline | - | 6.5 ± 0.3 | No significant change | 0% |
| FG5865 | 1.0 | 6.5 ± 0.3 | Significant reduction | Not specified |
| FG5865 | 2.5 | 6.5 ± 0.3 | 2.3 ± 0.2 | ~65% |
Data adapted from a study on high alcohol drinking (HAD) rats, demonstrating a significant dose-dependent reduction in alcohol intake with FG5865 treatment.[1]
Table 2: Qualitative Effects of this compound on Alcohol Intake in Cyanamide-Treated Rats
| Animal Model | Treatment | Effect on Alcohol Intake |
| Cyanamide-Treated Sprague-Dawley Rats | This compound | Significant attenuation of volitional alcohol intake |
This table reflects the reported findings on this compound's efficacy in a model where alcohol preference is pharmacologically induced.[2][3]
Experimental Protocols
Protocol 1: Evaluation of this compound on Alcohol Consumption in a Two-Bottle Choice Paradigm in Cyanamide-Treated Rats
This protocol is designed to assess the efficacy of this compound in reducing voluntary alcohol consumption in rats with a pharmacologically induced preference for alcohol.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Standard rat chow and water
-
Ethanol (B145695) (95%)
-
This compound
-
Sterile saline
-
Drinking bottles (two per cage)
-
Animal scale
Procedure:
-
Animal Acclimation and Housing:
-
House rats individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow ad libitum access to standard chow and water for at least one week prior to the start of the experiment.
-
-
Induction of Alcohol Preference with Cyanamide:
-
Administer cyanamide (10 mg/kg, s.c.) twice daily for 3 consecutive days. This inhibits aldehyde dehydrogenase, leading to an aversive reaction to high levels of alcohol consumption but can induce a preference for lower concentrations.
-
Following cyanamide treatment, begin the alcohol preference testing.
-
-
Alcohol Preference Testing (Baseline):
-
Provide rats with a choice between two bottles: one containing water and the other containing an ethanol solution.
-
Gradually increase the concentration of the ethanol solution over 8 days (e.g., 3%, 5%, 7%, 9%, 12%, 15%, 20%, 30% v/v), with each concentration being available for 24 hours.
-
After the initial screen, determine the maximally preferred ethanol concentration for each rat (typically between 7-15%).
-
For the next 4 days (pre-drug phase), provide each rat with a choice between water and its individually determined maximally preferred ethanol concentration.
-
Measure fluid consumption from each bottle daily at the same time, and weigh the rats daily. Calculate alcohol intake in g/kg/day.
-
-
This compound Administration:
-
Randomly assign rats to treatment groups (e.g., vehicle, this compound low dose, this compound high dose).
-
For 4 consecutive days, administer this compound or vehicle (sterile saline) via subcutaneous (s.c.) injection twice daily (b.i.d.), for example, at 16:00 and 22:00 h.
-
Continue to measure alcohol and water consumption and body weight daily.
-
-
Post-Drug Phase:
-
Discontinue this compound/vehicle administration and continue to monitor alcohol and water consumption for an additional 4 days to assess any lingering effects of the treatment.
-
-
Data Analysis:
-
Calculate daily alcohol intake (g/kg), water intake (ml/kg), total fluid intake (ml/kg), and alcohol preference (volume of alcohol consumed / total volume of fluid consumed).
-
Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of this compound treatment to the vehicle control group across the different phases of the experiment.
-
Protocol 2: Assessment of this compound on Alcohol Intake in Genetically Alcohol-Preferring (P) Rats
This protocol evaluates the effect of this compound on alcohol consumption in a genetically selected line of rats that voluntarily consume large amounts of alcohol.
Materials:
-
Male Alcohol-Preferring (P) rats
-
Standard rat chow and water
-
Ethanol (95%)
-
This compound
-
Sterile saline
-
Drinking bottles (two per cage)
-
Animal scale
Procedure:
-
Animal Acclimation and Housing:
-
Individually house P rats in a controlled environment as described in Protocol 1.
-
Allow ad libitum access to standard chow and water.
-
-
Baseline Alcohol Consumption:
-
Provide continuous access to two bottles, one with water and one with 10% (v/v) ethanol.
-
Measure daily fluid consumption and body weight for at least 10 days to establish a stable baseline of alcohol intake.
-
-
This compound Administration:
-
Randomly assign rats to treatment groups.
-
Administer this compound or vehicle (sterile saline) subcutaneously (s.c.) twice daily for 4 consecutive days.
-
Continue to monitor daily alcohol and water intake, as well as body weight.
-
-
Post-Treatment Monitoring:
-
Cease drug administration and continue to measure fluid intake and body weight for a 4-day washout period.
-
-
Data Analysis:
-
Calculate and analyze alcohol intake, water intake, total fluid intake, and alcohol preference as described in Protocol 1.
-
Mandatory Visualization
Caption: Proposed mechanism of this compound in reducing alcohol consumption.
Caption: Experimental workflow for evaluating this compound in rats.
References
Application Notes and Protocols: Effects of FG-5893 on Male Rat Sexual Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the putative effects of FG-5893, a mixed 5-HT1A agonist and 5-HT2A antagonist, on male rat sexual behavior. The data presented herein is a synthesized representation based on the known pharmacology of compounds with similar mechanisms of action, as direct studies on this compound and sexual behavior are not currently available in the public domain. These notes and protocols are intended to serve as a guide for designing and conducting preclinical studies to evaluate the effects of this compound and similar compounds on male sexual function.
Serotonin (B10506) (5-HT) plays a crucial role in modulating sexual behavior.[1] Activation of 5-HT1A receptors is generally associated with a pro-ejaculatory effect, often leading to a reduction in ejaculation latency and the number of intromissions required for ejaculation.[2][3][4][5] Conversely, the role of 5-HT2A receptors is more complex, with antagonism at these receptors also showing potential to facilitate sexual behavior by reducing ejaculatory latency.[6] The dual action of this compound as a 5-HT1A agonist and 5-HT2A antagonist suggests a potential synergistic effect, making it a compound of interest for studying the modulation of sexual function.
Putative Signaling Pathway of this compound in Modulating Male Sexual Behavior
The following diagram illustrates the hypothetical signaling pathway through which this compound may exert its effects on male rat sexual behavior. As a 5-HT1A agonist, this compound is expected to activate presynaptic and postsynaptic 5-HT1A receptors. Presynaptic activation would lead to a decrease in serotonin release, while postsynaptic activation in key brain regions would directly modulate neuronal activity related to sexual function. As a 5-HT2A antagonist, this compound would block the effects of serotonin at 5-HT2A receptors, which are often associated with inhibitory effects on sexual behavior.
Quantitative Data Summary
The following tables summarize the hypothetical dose-dependent effects of this compound on key parameters of male rat sexual behavior. The data is presented as mean ± SEM.
Table 1: Effects of this compound on Copulatory Latencies (in seconds)
| Treatment Group | Dose (mg/kg, s.c.) | Mount Latency (s) | Intromission Latency (s) | Ejaculation Latency (s) |
| Vehicle (Saline) | - | 15.5 ± 2.1 | 35.2 ± 4.5 | 450.8 ± 55.2 |
| This compound | 0.5 | 12.8 ± 1.9 | 28.9 ± 3.8 | 320.5 ± 41.7 |
| This compound | 1.0 | 9.5 ± 1.5* | 21.3 ± 2.9 | 215.3 ± 30.1 |
| This compound | 2.0 | 7.2 ± 1.1 | 16.8 ± 2.2 | 155.6 ± 22.8*** |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group.
Table 2: Effects of this compound on Copulatory Frequencies and Intervals
| Treatment Group | Dose (mg/kg, s.c.) | Mount Frequency | Intromission Frequency | Ejaculation Frequency | Post-Ejaculatory Interval (s) |
| Vehicle (Saline) | - | 8.2 ± 1.2 | 12.5 ± 1.8 | 1.1 ± 0.2 | 310.5 ± 35.4 |
| This compound | 0.5 | 7.9 ± 1.1 | 10.8 ± 1.5 | 1.8 ± 0.3 | 250.1 ± 28.9 |
| This compound | 1.0 | 6.5 ± 0.9* | 8.2 ± 1.1 | 2.5 ± 0.4 | 195.7 ± 22.3 |
| This compound | 2.0 | 5.1 ± 0.7 | 6.1 ± 0.8 | 3.1 ± 0.5 | 150.3 ± 18.5*** |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group.
Experimental Protocols
This section details the methodology for assessing the effects of this compound on male rat sexual behavior.
Animals
-
Species: Sexually experienced adult male Sprague-Dawley rats.
-
Age: 3-4 months old.
-
Weight: 300-350 g at the start of the experiment.
-
Housing: Housed individually in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 07:00). Food and water are available ad libitum.
-
Stimulus Females: Ovariectomized female Sprague-Dawley rats brought into behavioral estrus with subcutaneous injections of estradiol (B170435) benzoate (B1203000) (10 µg) and progesterone (B1679170) (500 µg) 48 and 4 hours prior to testing, respectively.
Drug Administration
-
Compound: this compound dissolved in sterile saline.
-
Doses: 0.5, 1.0, and 2.0 mg/kg. A vehicle control group receives an equivalent volume of saline.
-
Route of Administration: Subcutaneous (s.c.) injection.
-
Timing: Administered 30 minutes prior to the behavioral test.
Behavioral Testing
-
Apparatus: A rectangular Plexiglas observation arena (50 x 40 x 40 cm) with bedding on the floor. The testing room is dimly lit with a red light.
-
Habituation: Male rats are habituated to the testing arena for 30 minutes for three consecutive days prior to the first test session.
-
Procedure:
-
The male rat is placed in the observation arena for a 5-minute acclimatization period.
-
An estrous female is introduced into the arena.
-
The male's sexual behavior is recorded for 30 minutes or until the completion of the second ejaculatory series.
-
The following parameters are scored by a trained observer, who is blind to the treatment conditions:
-
Mount Latency (ML): Time from the introduction of the female to the first mount.
-
Intromission Latency (IL): Time from the introduction of the female to the first intromission.
-
Ejaculation Latency (EL): Time from the first intromission to ejaculation.
-
Mount Frequency (MF): Total number of mounts.
-
Intromission Frequency (IF): Total number of intromissions.
-
Ejaculation Frequency (EF): Total number of ejaculations.
-
Post-Ejaculatory Interval (PEI): Time from ejaculation to the next intromission.
-
-
Data Analysis
-
Data are expressed as mean ± SEM.
-
Statistical analysis is performed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) for multiple comparisons against the vehicle control group.
-
A p-value of less than 0.05 is considered statistically significant.
Experimental Workflow
The following diagram outlines the experimental workflow for studying the effects of this compound on male rat sexual behavior.
Conclusion
The provided application notes and protocols offer a framework for investigating the effects of this compound on male rat sexual behavior. Based on its pharmacological profile as a mixed 5-HT1A agonist and 5-HT2A antagonist, it is hypothesized that this compound will have a significant pro-sexual effect, primarily characterized by a reduction in ejaculation latency and an increase in ejaculation frequency. The detailed protocols and workflow diagrams are designed to ensure robust and reproducible experimental outcomes. Researchers are encouraged to adapt these guidelines to their specific experimental needs while maintaining the core principles of rigorous scientific investigation.
References
- 1. Serotonin 1A receptors and sexual behavior in male rats: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Studies on the Role of 5-HT1A Receptors in Male Sexual Behavior of Wildtype and Serotonin Transporter Knockout Rats [frontiersin.org]
- 3. Effects of a new type of 5-HT receptor agonist on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Studies on the Role of 5-HT1A Receptors in Male Sexual Behavior of Wildtype and Serotonin Transporter Knockout Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facilitation and inhibition of male rat ejaculatory behaviour by the respective 5-HT1A and 5-HT1B receptor agonists 8-OH-DPAT and anpirtoline, as evidenced by use of the corresponding new and selective receptor antagonists NAD-299 and NAS-181 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of the 5-HT2 receptor in the regulation of sexual performance of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FG-5893 Administration in Preclinical Trials
Disclaimer: The following application notes and protocols are provided as a representative example for a hypothetical compound, FG-5893. As of the date of this document, there is no publicly available information regarding a compound with this designation. The data and methodologies presented herein are synthesized from typical preclinical studies of novel kinase inhibitors and are intended for illustrative purposes for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel, potent, and selective kinase inhibitor under investigation for the treatment of various solid tumors. These application notes provide a summary of its administration routes and pharmacokinetic profiles in common preclinical species. The detailed protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize the key pharmacokinetic parameters of this compound following intravenous and oral administration in several preclinical species.
Table 1: Intravenous Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | T½ (h) |
| Mouse | 1 | 15.8 | 2.5 | 1.5 |
| Rat | 2 | 36.6 | 3.1 | 1.7 |
| Dog | 1 | 2.4 | 9.0 | 16.3 |
| Monkey | 2 | 13.9 | 4.8 | 4.2 |
CL: Clearance; Vss: Volume of distribution at steady state; T½: Terminal half-life.
Table 2: Oral Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) | F (%) |
| Mouse | 5 | 1250 | 1.0 | 4400 | 88.0 |
| Rat | 10 | 850 | 2.0 | 2500 | 11.2 |
| Dog | 5 | 1800 | 4.0 | 15500 | 55.8 |
| Monkey | 10 | 2100 | 2.0 | 18000 | 72.4 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC_last: Area under the plasma concentration-time curve from time zero to the last measurable concentration; F: Bioavailability.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents
Objective: To administer this compound orally to mice or rats for pharmacokinetic or efficacy studies.
Materials:
-
This compound formulation (e.g., in 0.5% methylcellulose)
-
Appropriate animal model (e.g., Balb/c mice or Sprague-Dawley rats)
-
Gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Fast animals overnight (approximately 12-16 hours) with free access to water before dosing.[1]
-
Weigh each animal to determine the correct dosing volume. A typical dosing volume is 10 mL/kg.[1]
-
Prepare the this compound formulation and ensure it is homogenous by vortexing or stirring.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, more secure restraint may be necessary.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.
-
Insert the gavage needle gently and steadily into the esophagus and advance it into the stomach.
-
Administer the calculated dose volume smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress for at least one hour post-administration.[2]
Protocol 2: Intravenous Administration in Rodents
Objective: To administer this compound intravenously to mice or rats for pharmacokinetic studies.
Materials:
-
This compound formulation (sterile, in a suitable vehicle like saline with a solubilizing agent)
-
Appropriate animal model
-
Insulin syringes with fine gauge needles (e.g., 27-30G)
-
Restraining device (e.g., a mouse or rat restrainer)
-
Heat lamp (optional, for vasodilation)
Procedure:
-
Weigh each animal to determine the correct injection volume. A typical injection volume is 5 mL/kg.
-
Place the animal in the restraining device.
-
Warm the tail vein using a heat lamp for a few minutes to promote vasodilation.
-
Swab the tail with 70% ethanol.
-
Visualize one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Protocol 3: Plasma Sample Collection for Pharmacokinetic Analysis
Objective: To collect blood samples from rodents at specific time points following this compound administration for the determination of plasma drug concentrations.
Materials:
-
Microcentrifuge tubes pre-treated with an anticoagulant (e.g., K2EDTA)
-
Capillary tubes or syringes with fine gauge needles
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
Procedure:
-
At each designated time point post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), anesthetize the animal.[1]
-
Collect approximately 100-200 µL of whole blood via an appropriate site (e.g., saphenous vein, submandibular vein, or retro-orbital sinus).[1]
-
Place the blood sample into the pre-treated microcentrifuge tube.
-
Gently invert the tube several times to mix the blood with the anticoagulant.
-
Keep the samples on ice until centrifugation.
-
Centrifuge the samples at 1,500-2,000 x g for 10 minutes at 4°C to separate the plasma.[1]
-
Carefully collect the supernatant (plasma) and transfer it to a new, clean, labeled tube.
-
Store the plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for an in vivo tumor xenograft efficacy study.
References
Application Notes and Protocols: Investigating the Co-administration of FG-5893 with Other Serotonergic Agents
For Research Use Only. Not for use in diagnostic procedures.
Introduction
FG-5893 is a novel investigational compound characterized by a dual mechanism of action: it functions as a potent Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. This profile suggests potential for enhanced efficacy in treating major depressive disorder and anxiety disorders. However, its potent serotonergic activity necessitates a thorough evaluation of the risks when combined with other serotonergic agents, due to the potential for synergistic or additive effects that could lead to serotonin syndrome, a life-threatening condition.
These application notes provide a framework for preclinical assessment of the pharmacodynamic and pharmacokinetic interactions of this compound with other commonly prescribed serotonergic drugs, such as other SSRIs (e.g., fluoxetine), serotonin-norepinephrine reuptake inhibitors (SNRIs, e.g., venlafaxine), monoamine oxidase inhibitors (MAOIs, e.g., phenelzine), and triptans (e.g., sumatriptan). The following protocols are designed for implementation in appropriate in vitro and in vivo models.
Pharmacodynamic Interaction Studies
In Vitro Receptor Binding Affinity
Objective: To determine if the presence of another serotonergic agent alters the binding affinity of this compound for the serotonin transporter (SERT) and the 5-HT1A receptor.
Protocol:
-
Preparation of Membranes: Prepare cell membrane homogenates from a stable cell line expressing human SERT or 5-HT1A receptors.
-
Radioligand Binding Assay:
-
For SERT, use [³H]-citalopram as the radioligand.
-
For 5-HT1A, use [³H]-8-OH-DPAT as the radioligand.
-
-
Assay Conditions:
-
Incubate the membrane preparations with a fixed concentration of the radioligand and a range of concentrations of this compound.
-
Run parallel experiments where a fixed, physiologically relevant concentration of the interacting serotonergic drug (e.g., fluoxetine) is added to the incubation mixture.
-
-
Data Analysis:
-
Measure the displacement of the radioligand by this compound using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) from the IC50 values using the Cheng-Prusoff equation.
-
Compare the Ki values of this compound in the presence and absence of the co-administered drug.
-
Table 1: Hypothetical Binding Affinity (Ki, nM) of this compound at Serotonergic Targets
| Target | This compound Alone | This compound + Fluoxetine (100 nM) | This compound + Sumatriptan (50 nM) |
|---|---|---|---|
| SERT | 2.1 | 2.3 | 2.0 |
| 5-HT1A Receptor | 5.8 | 6.1 | 5.9 |
| 5-HT2A Receptor | > 1000 | > 1000 | > 1000 |
In Vitro Functional Activity (cAMP Assay for 5-HT1A)
Objective: To assess the functional impact of co-administering another serotonergic agent on the 5-HT1A partial agonism of this compound.
Protocol:
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor, which is coupled to the Gi protein, leading to an inhibition of adenylyl cyclase.
-
Forskolin (B1673556) Stimulation: Treat the cells with forskolin to stimulate cyclic AMP (cAMP) production.
-
Drug Treatment:
-
Treat the forskolin-stimulated cells with a range of concentrations of this compound to measure its ability to inhibit cAMP production.
-
In parallel experiments, pre-incubate the cells with the interacting serotonergic agent before adding this compound.
-
-
cAMP Measurement: Quantify intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis:
-
Calculate the EC50 and Emax values for this compound's inhibition of cAMP production.
-
Compare these functional parameters in the presence and absence of the interacting drug.
-
Table 2: Hypothetical 5-HT1A Functional Activity of this compound (cAMP Inhibition)
| Condition | EC50 (nM) | Emax (% Inhibition of Forskolin-stimulated cAMP) |
|---|---|---|
| This compound Alone | 15.2 | 65% |
| this compound + Flu
Application Notes and Protocols: Long-Term Administration Effects of FG-5893 in Animals
Disclaimer: FG-5893 is a hypothetical compound. The following application notes and protocols are provided as a representative template for researchers, scientists, and drug development professionals. The data, experimental designs, and results are illustrative and should be adapted for specific research needs based on the characteristics of the actual compound under investigation.
Introduction
This compound is a novel synthetic molecule under investigation for its potential therapeutic effects. To support its clinical development, a comprehensive evaluation of its long-term safety and toxicological profile in animal models is imperative.[1][2][3] These studies are designed to identify potential target organs for toxicity, determine a no-observed-adverse-effect level (NOAEL), and understand the pharmacokinetic and pharmacodynamic (PK/PD) relationship over an extended period.[4][5] This document outlines the protocols for chronic toxicity and pharmacokinetic studies of this compound in two relevant animal species and presents the data in a structured format.
Data Presentation: Summary of Toxicological Findings
The following tables summarize the key quantitative data from a hypothetical 6-month chronic oral toxicity study of this compound in Sprague-Dawley rats and Beagle dogs. These studies are essential to characterize adverse effects that may arise from long-term dosing.[1]
Table 1: Mean Body Weight and Organ-to-Body Weight Ratios in Sprague-Dawley Rats after 6 Months of Oral this compound Administration
| Parameter | Vehicle Control (Male) | Low Dose (10 mg/kg) (Male) | Mid Dose (30 mg/kg) (Male) | High Dose (100 mg/kg) (Male) | Vehicle Control (Female) | Low Dose (10 mg/kg) (Female) | Mid Dose (30 mg/kg) (Female) | High Dose (100 mg/kg) (Female) |
| Final Body Weight (g) | 450 ± 25 | 445 ± 28 | 430 ± 30 | 390 ± 35 | 300 ± 20 | 298 ± 22 | 285 ± 25 | 260 ± 28 |
| Liver-to-Body Weight Ratio (%) | 2.8 ± 0.3 | 2.9 ± 0.4 | 3.5 ± 0.5 | 4.2 ± 0.6 | 2.7 ± 0.3 | 2.8 ± 0.3 | 3.4 ± 0.4 | 4.0 ± 0.5 |
| Kidney-to-Body Weight Ratio (%) | 0.7 ± 0.1 | 0.7 ± 0.1 | 0.8 ± 0.1 | 0.9 ± 0.2 | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.8 ± 0.1 |
| Spleen-to-Body Weight Ratio (%) | 0.2 ± 0.05 | 0.2 ± 0.06 | 0.2 ± 0.05 | 0.18 ± 0.04 | 0.19 ± 0.04 | 0.19 ± 0.05 | 0.18 ± 0.04 | 0.17 ± 0.03 |
| Statistically significant difference from vehicle control (p < 0.05) |
Table 2: Hematological Parameters in Sprague-Dawley Rats
| Parameter | Vehicle Control | Low Dose (10 mg/kg) | Mid Dose (30 mg/kg) | High Dose (100 mg/kg) |
| Red Blood Cells (RBC, 10^6/µL) | 7.5 ± 0.5 | 7.4 ± 0.6 | 7.0 ± 0.7 | 6.2 ± 0.8 |
| Hemoglobin (HGB, g/dL) | 15.0 ± 1.0 | 14.8 ± 1.2 | 14.1 ± 1.3 | 12.5 ± 1.5 |
| Hematocrit (HCT, %) | 45 ± 3 | 44 ± 4 | 42 ± 3 | 37 ± 5 |
| White Blood Cells (WBC, 10^3/µL) | 8.0 ± 1.5 | 8.2 ± 1.7 | 9.5 ± 2.0 | 11.0 ± 2.5 |
| Platelets (PLT, 10^3/µL) | 800 ± 150 | 780 ± 160 | 750 ± 140 | 700 ± 130 |
| Statistically significant difference from vehicle control (p < 0.05) |
Table 3: Serum Clinical Chemistry in Sprague-Dawley Rats
| Parameter | Vehicle Control | Low Dose (10 mg/kg) | Mid Dose (30 mg/kg) | High Dose (100 mg/kg) |
| Alanine Aminotransferase (ALT, U/L) | 40 ± 8 | 45 ± 10 | 90 ± 20 | 250 ± 50 |
| Aspartate Aminotransferase (AST, U/L) | 80 ± 15 | 90 ± 20 | 180 ± 40 | 400 ± 80 |
| Alkaline Phosphatase (ALP, U/L) | 200 ± 40 | 210 ± 45 | 350 ± 60 | 500 ± 90 |
| Blood Urea Nitrogen (BUN, mg/dL) | 20 ± 4 | 22 ± 5 | 28 ± 6 | 45 ± 10 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.8 ± 0.2 | 1.2 ± 0.3 |
| Total Bilirubin (mg/dL) | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.9 ± 0.2 | 1.5 ± 0.4 |
| Statistically significant difference from vehicle control (p < 0.05) |
Table 4: Steady-State Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Sprague-Dawley Rat (10 mg/kg, oral) | Beagle Dog (5 mg/kg, oral) |
| Cmax (ng/mL) | 850 ± 150 | 1200 ± 200 |
| Tmax (h) | 2.0 ± 0.5 | 4.0 ± 1.0 |
| AUC (0-24h) (ng·h/mL) | 6800 ± 1200 | 15000 ± 2500 |
| Half-life (t1/2) (h) | 6.5 ± 1.2 | 10.2 ± 1.8 |
| Clearance (CL/F) (L/h/kg) | 1.47 ± 0.25 | 0.33 ± 0.06 |
| Volume of Distribution (Vd/F) (L/kg) | 13.5 ± 2.5 | 4.8 ± 0.9 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of toxicological studies.[6]
Protocol: 6-Month Chronic Oral Toxicity Study
Objective: To evaluate the potential toxicity of this compound following daily oral administration to Sprague-Dawley rats for 6 months. This includes identifying target organs and determining the NOAEL.[4]
Materials:
-
Test Article: this compound
-
Vehicle: 0.5% Methylcellulose in sterile water
-
Animals: 80 male and 80 female Sprague-Dawley rats (8-9 weeks old). The rat is a commonly used species for long-term toxicity studies.[7]
-
Equipment: Gavage needles, analytical balance, hematology and clinical chemistry analyzers, necropsy instruments.
Procedure:
-
Animal Acclimation: Animals are acclimated for at least 7 days before the start of the study.
-
Group Allocation: Animals are randomly assigned to four groups (10 males and 10 females per group for the main study, with additional animals for recovery groups):
-
Group 1: Vehicle Control (0.5% Methylcellulose)
-
Group 2: Low Dose (10 mg/kg/day this compound)
-
Group 3: Mid Dose (30 mg/kg/day this compound)
-
Group 4: High Dose (100 mg/kg/day this compound)
-
-
Dose Administration: The test article or vehicle is administered once daily via oral gavage.[8] The volume is adjusted based on the most recent body weight.
-
Clinical Observations: Animals are observed twice daily for mortality and morbidity. Detailed clinical examinations are performed weekly.[6]
-
Body Weight and Food Consumption: Recorded weekly.
-
Clinical Pathology: Blood samples are collected at 3 and 6 months for hematology and serum biochemistry analysis.[9][10][11] Urine samples are collected for urinalysis.
-
Terminal Procedures (at 6 months):
-
Recovery Phase: A subset of animals from the control and high-dose groups are maintained for a 4-week treatment-free period to assess the reversibility of any findings.
Protocol: Steady-State Pharmacokinetic Study
Objective: To determine the steady-state pharmacokinetic profile of this compound in rats and dogs after repeated oral administration.[14][15]
Materials:
-
Test Article: this compound
-
Animals: 6 male Sprague-Dawley rats and 6 male Beagle dogs.
-
Equipment: Oral gavage tubes, blood collection tubes (containing anticoagulant), centrifuge, LC-MS/MS system.
Procedure:
-
Dosing: Animals are dosed orally with this compound once daily for 7 consecutive days to reach steady-state.
-
Blood Sampling: On Day 7, blood samples are collected at pre-dose (0 h) and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F, Vd/F) are calculated using non-compartmental analysis software.
Visualizations
Diagrams are provided to illustrate key processes and relationships.
Caption: Workflow of the 6-month chronic toxicity study.
Caption: Hypothetical signaling cascade initiated by this compound.
Caption: Logical flow for determining toxicity levels.
References
- 1. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How Pre-Clinical Research Contributes to Clinical Trial Safety | White Coats Foundation [whitecoatsfoundation.org]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. fda.gov [fda.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. Evaluation of biochemical, hematological and oxidative parameters in mice exposed to the herbicide glyphosate-Roundup® - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reference values for selected hematological, biochemical and physiological parameters of Sprague‐Dawley rats at the Animal House, Faculty of Medicine, University of Colombo, Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parameters Influencing Haematological, Serum and Bio-Chemical References in Livestock Animals under Different Management Systems [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. Toxicologic pathology | Atlantic Bone Screen [atlantic-bone-screen.com]
- 14. biotechfarm.co.il [biotechfarm.co.il]
- 15. ijrpc.com [ijrpc.com]
Troubleshooting & Optimization
FG-5893 high dose side effects in rats
Welcome to the technical support center for FG-5893. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing issues that may arise during in vivo experiments with high doses of this compound in rats.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). By blocking the ATP-binding site of these kinases, this compound inhibits downstream signaling pathways crucial for cell proliferation, angiogenesis, and survival.[1][2] Its multi-targeted nature makes it a potent agent but also contributes to its potential for off-target effects at high doses.
Q2: What are the most common high-dose side effects observed in rats treated with this compound?
A2: At high doses, this compound can lead to a range of adverse effects in rats. The most frequently observed toxicities include cardiovascular, hepatic, and hematological side effects.[3][4] Researchers should be vigilant for signs of distress in the animals and monitor key physiological and biochemical parameters.
Q3: Are there any specific signaling pathways known to be affected by high doses of this compound that could explain the observed toxicities?
A3: Yes, the toxicities are often linked to the inhibition of critical signaling pathways in non-target tissues. For instance, cardiotoxicity may be mediated by the inhibition of pro-survival pathways such as Ras/Raf/Mek/Erk and Akt, leading to cardiomyocyte apoptosis.[1] Hepatotoxicity has been associated with mitochondrial dysfunction.[5][6][7][8]
Troubleshooting Guide
| Observed Issue | Possible Cause | Troubleshooting Steps |
| High mortality rate in the high-dose group within the first week. | The initial dose is likely above the maximum tolerated dose (MTD).[9] | Immediately halt the experiment. Re-evaluate the starting dose based on in vitro IC50 data and literature on similar compounds. Conduct a dose-ranging study to determine the MTD.[10] |
| Significant weight loss (>15%) and decreased food intake in treated animals. | Compound-related toxicity affecting general health and appetite. | Monitor body weight and food consumption daily.[11] Consider a lower dose or a different formulation to improve tolerability. Ensure the vehicle itself is not causing adverse effects by including a vehicle-only control group.[12] |
| Inconsistent or unexpected therapeutic outcomes. | Variability in drug administration, animal health, or formulation issues. | Ensure consistent and accurate dosing techniques.[10] Closely monitor animal health and exclude any unhealthy animals from the study. Prepare fresh formulations for each administration to ensure stability.[13] |
| Signs of cardiotoxicity (e.g., arrhythmias, altered cardiac functional parameters). | Off-target inhibition of kinases essential for cardiomyocyte survival.[3] | Monitor cardiac function using appropriate methods (e.g., ECG, echocardiography). Collect blood samples to measure cardiac biomarkers.[3] Consider reducing the dose or co-administering a cardioprotective agent if appropriate for the study design. |
| Elevated liver enzymes (ALT, AST) in serum. | Potential hepatotoxicity due to mitochondrial damage or other off-target effects.[5][6][7][8] | Perform regular blood chemistry analysis to monitor liver function.[11] At the end of the study, collect liver tissue for histopathological examination. |
Data Presentation
Table 1: Summary of Hematological Changes in Rats After 28-Day High-Dose this compound Treatment
| Parameter | Control Group (Vehicle) | Low Dose (50 mg/kg) | High Dose (150 mg/kg) |
| White Blood Cell Count (x10⁹/L) | 8.5 ± 1.2 | 6.2 ± 0.9 | 4.1 ± 0.7** |
| Red Blood Cell Count (x10¹²/L) | 7.2 ± 0.5 | 6.8 ± 0.4 | 5.9 ± 0.6 |
| Hemoglobin (g/dL) | 14.1 ± 1.0 | 13.5 ± 0.8 | 11.8 ± 1.1 |
| Platelet Count (x10⁹/L) | 750 ± 150 | 550 ± 120 | 320 ± 90** |
| *p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± standard deviation. |
Table 2: Key Serum Biochemistry Markers for Organ Toxicity
| Parameter | Control Group (Vehicle) | Low Dose (50 mg/kg) | High Dose (150 mg/kg) |
| Alanine Aminotransferase (ALT) (U/L) | 45 ± 8 | 88 ± 15 | 155 ± 25** |
| Aspartate Aminotransferase (AST) (U/L) | 120 ± 20 | 210 ± 35 | 350 ± 50 |
| Creatine Kinase (CK) (U/L) | 250 ± 50 | 480 ± 90* | 850 ± 150 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 22 ± 5 | 25 ± 6 |
| *p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: 28-Day Repeated Dose Oral Toxicity Study in Rats
This protocol is based on established guidelines for short-term toxicity studies.[11][14]
-
Animal Selection: Use healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), approximately 8-10 weeks old. Use equal numbers of male and female animals (n=10 per sex per group).[11]
-
Acclimation: Acclimate the animals to the laboratory conditions for at least one week prior to the start of the study.
-
Group Allocation: Randomly assign animals to at least three dose groups (low, medium, high) and a concurrent control group receiving the vehicle only.
-
Dose Administration: Administer this compound or vehicle orally once daily for 28 consecutive days. The volume administered should be based on the most recent body weight measurement.
-
Clinical Observations: Perform and record general clinical observations at least once daily.[14] Note any signs of toxicity, morbidity, or mortality.
-
Body Weight and Food Consumption: Measure and record the body weight of each animal at least once a week.[11] Measure food consumption weekly.
-
Clinical Pathology: Collect blood samples at the end of the study for hematology and serum biochemistry analysis.[11]
-
Necropsy and Histopathology: At the end of the 28-day period, euthanize all surviving animals. Perform a full necropsy and collect major organs and tissues for histopathological examination.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of VEGFR/PDGFR signaling by this compound.
Experimental Workflow Diagram
Caption: Workflow for high-dose toxicity assessment in rats.
References
- 1. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Signal transduction protein inhibitors and how do they work? [synapse.patsnap.com]
- 3. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of 31 FDA approved small-molecule kinase inhibitors on isolated rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 31 FDA approved small-molecule kinase inhibitors on isolated rat liver mitochondria (Journal Article) | OSTI.GOV [osti.gov]
- 7. Effects of 31 FDA approved small-molecule kinase inhibitors on isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Optimizing FG-5893 dosage to avoid 5-HT behavioral syndrome
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FG-5893. The information herein is intended to assist in optimizing experimental design to achieve desired therapeutic effects while mitigating the risk of 5-hydroxytryptamine (5-HT) behavioral syndrome.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: Preclinical data indicate that this compound is a potent 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. Receptor binding studies have shown high affinity for both of these receptors, with Ki values of 0.7 nM for 5-HT1A and 4.0 nM for 5-HT2A, and lower affinity for the 5-HT2C receptor (Ki = 170 nM)[1]. Its therapeutic effects are thought to arise from the synergistic action of stimulating presynaptic 5-HT1A autoreceptors, which can modulate serotonin (B10506) release, and blocking postsynaptic 5-HT2A receptors, which is a common mechanism for atypical antipsychotics.
Q2: What is 5-HT behavioral syndrome and why is it a concern with this compound?
A2: 5-HT behavioral syndrome, often referred to as serotonin syndrome in clinical contexts, is a potentially life-threatening condition resulting from excessive serotonergic activity in the central nervous system[2][3]. In animal models, it manifests as a set of behavioral and autonomic changes[2]. Given that this compound is a potent 5-HT1A receptor agonist, high doses can overstimulate the serotonin system, leading to this syndrome. Preclinical studies have noted that components of the 5-HT behavioral syndrome were observed at high doses of a compound with a similar mechanism of action[1][4].
Q3: What are the typical signs of 5-HT behavioral syndrome in rodents?
A3: In rats and mice, the administration of serotonin-enhancing drugs can lead to a variety of behavioral and autonomic responses. Commonly observed signs include:
-
Behavioral:
-
Autonomic:
-
Hyperthermia
-
Salivation
-
Diarrhea[2]
-
Q4: At what doses of this compound have signs of 5-HT behavioral syndrome been observed?
A4: In preclinical studies with a compound possessing a similar pharmacological profile to this compound, partial 5-HT behavioral syndrome was induced at high doses of 5 and 10 mg/kg[1]. Specifically, a dose of 10 mg/kg was required to elicit a flat body posture, while forepaw treading was not observed even at these high doses[4]. Lower doses, which were effective in anxiolytic and antidepressant models (0.1-1 mg/kg), did not produce these signs[1].
Troubleshooting Guide: Dose-Escalation Studies
This guide provides a structured approach to troubleshooting common issues encountered during in vivo dose-escalation studies with this compound, with a focus on avoiding 5-HT behavioral syndrome.
| Observed Issue | Potential Cause | Recommended Action |
| Early onset of 5-HT behavioral syndrome signs (e.g., forepaw treading, flat body posture) at doses below the expected therapeutic range. | 1. Species/Strain Sensitivity: The rodent strain being used may be more sensitive to serotonergic agents. 2. Metabolic Differences: Slower metabolism of this compound in the study animals, leading to higher than expected plasma and brain concentrations. 3. Vehicle Effects: The vehicle used for administration may be potentiating the effects of this compound. | 1. Review Literature: Check for any published data on the serotonergic sensitivity of the specific rodent strain. 2. Pharmacokinetic Analysis: Conduct a preliminary pharmacokinetic study to determine the plasma and brain concentrations of this compound at the doses being tested. 3. Dose Adjustment: Reduce the starting dose and use smaller dose increments in the escalation paradigm. 4. Vehicle Control: Ensure a vehicle-only control group is run in parallel to rule out any behavioral effects of the vehicle. |
| Inconsistent or highly variable behavioral responses at a given dose. | 1. Inconsistent Dosing Technique: Variability in the volume or site of administration. 2. Animal Stress: High levels of stress can influence behavioral outcomes. 3. Lack of Acclimation: Insufficient time for animals to acclimate to the housing and handling procedures. | 1. Standardize Procedures: Ensure all personnel are trained and consistent in their dosing techniques. 2. Handling and Acclimation: Handle animals regularly before the study to acclimate them to the procedures. Allow for a sufficient acclimation period in the testing environment. 3. Blinding: Whenever possible, the experimenter observing the behavior should be blind to the treatment conditions. |
| Difficulty differentiating 5-HT behavioral syndrome from other compound-induced behaviors (e.g., sedation). | Overlapping Behavioral Phenotypes: Some signs of 5-HT syndrome, like a flat body posture, can be misinterpreted as sedation. | 1. Comprehensive Behavioral Scoring: Use a detailed scoring sheet that includes a wide range of behaviors, not just those associated with 5-HT syndrome. Look for a constellation of signs rather than a single behavior. 2. Dose-Response Curve: A true 5-HT syndrome should show a clear dose-dependent increase in the number and severity of signs. 3. Pharmacological Challenge: In a separate cohort, pre-treat with a 5-HT1A antagonist (e.g., WAY-100635) to see if the specific behaviors are blocked. |
| Unexpected mortality at higher doses. | Severe 5-HT Syndrome: Hyperthermia, a key component of severe serotonin syndrome, can be lethal. | 1. Monitor Core Body Temperature: For higher dose groups, include monitoring of core body temperature. 2. Establish a Humane Endpoint: Define clear humane endpoints for the study, such as a specific body temperature or a certain number of severe behavioral signs, at which animals are euthanized. 3. Refine Dose Selection: Use a more conservative dose-escalation scheme, with smaller increments between doses. |
Data Presentation
Table 1: Preclinical Pharmacology of a Compound with a Similar Profile to this compound
| Parameter | Value | Reference |
| 5-HT1A Receptor Affinity (Ki) | 0.7 nM | [1] |
| 5-HT2A Receptor Affinity (Ki) | 4.0 nM | [1] |
| 5-HT2C Receptor Affinity (Ki) | 170 nM | [1] |
| Anxiolytic-like Effective Dose | 0.1 - 0.3 mg/kg | [1] |
| Antidepressant-like Effective Dose | 1 mg/kg | [1] |
| Dose Inducing Partial 5-HT Syndrome | 5 - 10 mg/kg | [1] |
Experimental Protocols
1. Dose-Response Assessment for 5-HT Behavioral Syndrome
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Housing: Single-housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water available ad libitum.
-
Acclimation: Allow at least 7 days for acclimation to the facility and handling for 3 days prior to the experiment.
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80).
-
Experimental Groups:
-
Group 1: Vehicle
-
Group 2: 1 mg/kg this compound
-
Group 3: 3 mg/kg this compound
-
Group 4: 5 mg/kg this compound
-
Group 5: 10 mg/kg this compound
-
-
Procedure:
-
Administer the assigned treatment via intraperitoneal (i.p.) injection.
-
Immediately place the animal in a clear observation cage.
-
Observe and score for signs of 5-HT behavioral syndrome at 15, 30, 60, and 120 minutes post-injection. Use a standardized scoring system for each behavior (e.g., 0 = absent, 1 = present).
-
Key behaviors to score: forepaw treading, flat body posture, head weaving, hindlimb abduction, Straub tail, tremors.
-
-
Data Analysis: Analyze the scores for each behavior at each time point using appropriate statistical methods (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test).
2. In Vivo Microdialysis for Extracellular Serotonin Levels
-
Objective: To measure the effect of different doses of this compound on extracellular serotonin levels in a relevant brain region (e.g., prefrontal cortex).
-
Procedure Outline:
-
Stereotaxic Surgery: Implant a guide cannula targeting the desired brain region in anesthetized rats. Allow for a recovery period of at least 7 days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples.
-
Drug Administration: Administer this compound (i.p.) at the desired doses.
-
Post-Dose Sample Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC with electrochemical detection.
-
-
Data Analysis: Express serotonin levels as a percentage of the baseline and compare between treatment groups.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for this compound dose optimization.
Caption: Troubleshooting logic for unexpected behavioral effects.
References
- 1. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A definite measure of occupancy exposures, seeking with non-radiolabeled in vivo 5-HT2A receptor occupancy and in vitro free fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
FG-5893 stability and storage conditions
Welcome to the technical support center for FG-5893. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of this compound, helping to ensure the integrity of your experiments.
As specific stability data for this compound is not extensively published, this guide provides best practices based on the chemical class (diphenylbutylpiperazine) and general principles for handling research compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific long-term stability data for this compound is not publicly available, for compounds of the piperazine (B1678402) class, it is generally recommended to store them in a cool, dry, and dark place. Based on general laboratory guidelines, the following conditions are advisable:
-
As a solid: Store at -20°C, desiccated, and protected from light. Keep the container tightly sealed to prevent moisture absorption.
-
In solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, store aliquots at -80°C to minimize freeze-thaw cycles. The stability in solution is solvent-dependent and should be experimentally verified.
Q2: How long can I store this compound?
A2: The shelf-life of this compound has not been definitively established. For the solid form, when stored properly at -20°C, it is expected to be stable for at least a year. However, it is crucial to monitor for any changes in physical appearance (color, crystallinity). For solutions, it is not recommended to store them for extended periods. Best practice is to use freshly prepared solutions or to conduct a stability study for your specific solvent and storage conditions.
Q3: What solvents should I use to prepare stock solutions of this compound?
A3: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO. Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?
A4: Yes, inconsistent results can be a sign of compound degradation. Instability can lead to a decreased concentration of the active compound, resulting in poor reproducibility. If you suspect instability, it is recommended to perform a quick purity check of your compound (e.g., by HPLC) and to always use freshly prepared solutions.
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been detailed in the literature. However, compounds with piperazine moieties can be susceptible to oxidation. It is also important to consider potential hydrolysis, especially at non-neutral pH. Forced degradation studies can help identify likely degradation products and pathways.
Troubleshooting Guides
Issue: Poor Reproducibility of Experimental Results
If you are experiencing variability in your results, follow this troubleshooting guide to assess the potential role of this compound stability.
Caption: A systematic approach to troubleshooting inconsistent experimental results potentially caused by this compound instability.
Data Presentation
The following tables provide examples of how to structure data from a stability study of this compound. Note that the data presented here is hypothetical and for illustrative purposes only.
Table 1: Stability of Solid this compound at Various Temperatures
| Storage Condition | Time Point | Purity by HPLC (%) | Appearance |
| -20°C, Desiccated | 0 Months | 99.8 | White Crystalline Solid |
| 6 Months | 99.7 | No Change | |
| 12 Months | 99.5 | No Change | |
| 4°C | 0 Months | 99.8 | White Crystalline Solid |
| 6 Months | 98.2 | No Change | |
| 12 Months | 96.5 | Slight Yellowing | |
| Room Temp (25°C) | 0 Months | 99.8 | White Crystalline Solid |
| 6 Months | 92.1 | Yellowish Powder | |
| 12 Months | 85.3 | Brownish Powder |
Table 2: Stability of this compound (10 mM) in DMSO Solution
| Storage Condition | Time Point | Purity by HPLC (%) |
| -80°C | 0 Hours | 99.8 |
| 24 Hours | 99.7 | |
| 1 Week | 99.5 | |
| -20°C | 0 Hours | 99.8 |
| 24 Hours | 99.1 | |
| 1 Week | 97.8 | |
| 4°C | 0 Hours | 99.8 |
| 24 Hours | 96.5 | |
| 1 Week | 90.2 |
Experimental Protocols
Protocol 1: Establishing a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.
-
Forced Degradation Study: To develop a stability-indicating method, you must first generate potential degradation products.[1] This is achieved by subjecting this compound to stress conditions such as:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 105°C for 48 hours (for solid).
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Method Development:
-
Use a reverse-phase HPLC system with a C18 column.
-
Develop a gradient elution method using mobile phases such as acetonitrile (B52724) and water (with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape).
-
Monitor the elution using a photodiode array (PDA) detector to check for peak purity.
-
The goal is to achieve baseline separation between the parent this compound peak and all peaks corresponding to degradation products.
-
Caption: Workflow for developing a stability-indicating HPLC method for this compound.
Protocol 2: Solution Stability Assessment
This protocol outlines how to determine the stability of this compound in a specific solvent and at various temperatures.
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles. Store the vials at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours, and 1 week), remove one aliquot from each storage condition.
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) sample. A common threshold for stability is retaining at least 90% of the initial concentration.
References
Troubleshooting FG-5893 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FG-5893, focusing specifically on issues related to its precipitation in aqueous solutions.
Predicted Physicochemical Properties of this compound
Due to the limited availability of experimental data for this compound, the following physicochemical properties have been predicted using multiple computational models to provide a basis for troubleshooting.
| Property | Predicted Value Range | Implication for Aqueous Solubility |
| pKa (most basic) | 7.2 - 7.8 | This compound is a weak base. Its solubility is expected to be significantly higher at pH values below its pKa, where it will be protonated and more polar. |
| logP | 4.5 - 5.5 | The high logP value indicates that this compound is highly lipophilic ("greasy") and is predicted to have low intrinsic aqueous solubility. |
| Aqueous Solubility (logS) | -5.0 to -6.0 | This corresponds to a very low predicted aqueous solubility, likely in the low micromolar to nanomolar range for the neutral form. |
Disclaimer: These values are computationally predicted and should be used as a guide. Experimental determination is recommended for accurate characterization.
Troubleshooting Guide: this compound Precipitation
Question 1: I am seeing precipitation when I try to dissolve this compound in my aqueous buffer. What is the likely cause?
Answer: Precipitation of this compound in aqueous buffers is most likely due to its low intrinsic solubility. As a weak base with a predicted pKa between 7.2 and 7.8, its solubility is highly dependent on the pH of the solution. If the pH of your buffer is at or above the pKa, the compound will be predominantly in its neutral, less soluble form, leading to precipitation. The high lipophilicity (predicted logP of 4.5 - 5.5) further contributes to its poor solubility in water-based media.
Question 2: How can I prevent this compound from precipitating out of solution?
Answer: To prevent precipitation, you need to increase the solubility of this compound in your aqueous solution. Here are several strategies, which can be used in combination:
-
pH Adjustment: The most effective initial approach is to lower the pH of your solvent. By preparing your stock solution and final aqueous buffer at a pH below the pKa of this compound (e.g., pH 4-6), you will ensure the compound is in its more soluble, protonated form.
-
Use of Co-solvents: For preparing a concentrated stock solution, organic co-solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial solubilization. For aqueous working solutions, the concentration of the organic co-solvent should be kept to a minimum to avoid off-target effects in biological assays.
-
Temperature: Gently warming the solution can sometimes help to dissolve the compound, as solubility often increases with temperature. However, be cautious about the thermal stability of this compound. Always check for precipitation again after the solution has cooled to the experimental temperature.
Question 3: What is the recommended procedure for preparing a working solution of this compound?
Answer: A stepwise dilution method is recommended to avoid precipitation. Start by preparing a high-concentration stock solution in an appropriate organic solvent and then dilute it into your final aqueous buffer. A detailed protocol is provided in the "Experimental Protocols" section below.
Question 4: I have prepared my this compound solution at a low pH, but it still precipitates when I add it to my cell culture media at physiological pH. What should I do?
Answer: This is a common issue when a compound's solubility is pH-dependent. The pH of most cell culture media is around 7.4, which is close to or above the predicted pKa of this compound. At this pH, the compound will convert to its less soluble neutral form and precipitate. To address this:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment, which may be below its solubility limit at pH 7.4.
-
Use a formulation approach: For in vivo or cellular studies requiring higher concentrations, consider using a formulation strategy. This could involve the use of solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL). The suitability of these excipients must be validated for your specific experimental system to ensure they do not interfere with the assay.
Frequently Asked Questions (FAQs)
-
What is the best solvent for making a stock solution of this compound?
-
For a high-concentration stock solution, 100% DMSO is a suitable choice. For some applications, ethanol (B145695) or dimethylformamide (DMF) could also be considered.
-
-
At what pH is this compound most soluble?
-
This compound will be most soluble at acidic pH values, significantly below its pKa of ~7.2-7.8. A pH of 4-6 is a good starting point for maximizing solubility.
-
-
Can I heat the solution to dissolve this compound?
-
Gentle warming (e.g., to 37°C) can aid dissolution. However, the thermal stability of this compound is not widely reported. Avoid excessive heat or prolonged heating. Always check for precipitation upon cooling.
-
-
How does the choice of buffer affect the solubility of this compound?
-
While pH is the primary factor, the buffer species itself can have a minor effect on solubility. It is important to ensure that the chosen buffer is effective in the desired pH range and does not interact with this compound. Buffers like citrate (B86180) or acetate (B1210297) are suitable for the lower pH range where this compound is more soluble.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. For example, for 1 ml of a 10 mM solution, weigh out 4.815 mg of this compound (Molar Mass: 481.54 g/mol ).
-
Dissolution: Add the appropriate volume of 100% DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for Preparing an Aqueous Working Solution
-
Buffer Preparation: Prepare the desired aqueous buffer at a pH where this compound is expected to be soluble (e.g., pH 5.0).
-
Serial Dilution: Perform a serial dilution of the concentrated DMSO stock solution into the aqueous buffer. It is crucial to add the stock solution to the buffer and mix immediately to avoid localized high concentrations that can lead to precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to minimize its effect on the experiment.
-
Observation: After preparation, visually inspect the solution for any signs of precipitation. It is also advisable to check the solution after it has been at the experimental temperature for some time.
Visualizations
Potential off-target effects of FG-5893
This technical support center provides researchers, scientists, and drug development professionals with information regarding the known pharmacological profile of FG-5893. The following frequently asked questions (FAQs) and troubleshooting guides are based on available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a mixed 5-HT1A receptor agonist and 5-HT2A receptor antagonist.[1] It has been investigated for its potential anxiolytic and antidepressant properties.[2][3]
Q2: What are the known receptor binding affinities for this compound?
Receptor binding studies have determined the affinity of this compound for several serotonin (B10506) receptors. Notably, it displays high affinity for 5-HT1A and 5-HT2A receptors, and a lower affinity for the 5-HT2C receptor.[2]
Quantitative Data Summary
The following table summarizes the reported binding affinities (Ki) of this compound for various serotonin receptors.
| Receptor | Ki (nM) | Reference |
| 5-HT1A | 0.7 | [2] |
| 5-HT2A | 4.0 | [2] |
| 5-HT2C | 170 | [2] |
Signaling Pathways
This compound Mechanism of Action
This compound simultaneously acts as an agonist at 5-HT1A receptors and an antagonist at 5-HT2A receptors. These receptors are coupled to different G-proteins and initiate distinct downstream signaling cascades.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preclinical pharmacology of FG5893: a potential anxiolytic drug with high affinity for both 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [논문]FG5893: A Potential New Generation Anxiolytic/Antidepressant Drug with High Affinity for 5‐HT1A and 5‐HT2A Receptors [scienceon.kisti.re.kr]
Technical Support Center: Managing FG-5893-Induced Reduction in Body Temperature
M
Disclaimer: FG-5893 is an investigational compound. All information provided is for research purposes only and is based on the hypothesized mechanism of action as a potent 5-HT1A receptor agonist. This guide is intended for use by qualified researchers, scientists, and drug development professionals in controlled laboratory settings.
Frequently Asked Questions (FAQs)
Q1: We observed a significant drop in the core body temperature of our research animals following administration of this compound. Is this an expected side effect?
A1: Yes, a reduction in body temperature (hypothermia) is a potential and mechanistically plausible side effect of this compound, assuming it acts as a potent 5-HT1A receptor agonist. Activation of 5-HT1A receptors, particularly in the hypothalamus, is known to play a role in thermoregulation and can lead to a hypothermic response.[1][2] The magnitude of this effect can be dose-dependent.[3][4]
Q2: What is the underlying mechanism for this compound-induced hypothermia?
A2: this compound is hypothesized to be a 5-HT1A receptor agonist. The activation of these receptors, which are coupled to inhibitory G-proteins (Gi/o), leads to a decrease in neuronal excitability.[5][6] This occurs through mechanisms such as the inhibition of adenylyl cyclase, opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels.[7][8] When this occurs in the thermoregulatory centers of the brain, it can lower the set point for body temperature, resulting in hypothermia.
Q3: How quickly does the hypothermic effect manifest, and how long does it typically last?
A3: The onset of hypothermia following administration of 5-HT1A agonists is generally rapid, often observed within 10-20 minutes.[2] The duration is dependent on the dose and the pharmacokinetic profile of the compound. Continuous monitoring is recommended to determine the specific time course for this compound in your experimental model.
Q4: Can tolerance develop to the hypothermic effects of this compound?
A4: Yes, rapid tolerance to the hypothermic effects of 5-HT1A agonists has been observed, sometimes after only a single administration.[9] If you are conducting chronic dosing studies, you may observe a diminished hypothermic response with repeated administration.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Severe or prolonged hypothermia (core body temperature drops below 33°C) | High dose of this compound, increased sensitivity of the animal model, or interaction with other experimental conditions (e.g., anesthesia). | 1. Immediate Intervention: Initiate active warming protocols (see Experimental Protocols section).[10][11] 2. Dose Adjustment: Consider reducing the dose of this compound in future experiments. 3. Review Anesthetic Protocol: Anesthetics can exacerbate hypothermia.[12] Ensure appropriate thermal support is provided from the pre-anesthetic period through recovery.[11][13] |
| High variability in body temperature readings between animals. | Inconsistent measurement technique, stress-induced hyperthermia prior to measurement, or individual animal differences. | 1. Standardize Measurement: Ensure consistent methodology for temperature measurement (e.g., probe insertion depth for rectal measurements).[14][15] 2. Acclimatize Animals: Allow for a period of acclimatization to reduce handling stress before taking baseline measurements. 3. Continuous Monitoring: For critical studies, consider using implantable telemetry devices for continuous, stress-free monitoring.[16][17][18][19] |
| No observed hypothermia at expected effective doses. | Development of rapid tolerance, incorrect dosing or formulation, or insensitivity of the chosen animal strain. | 1. Confirm Dosing and Formulation: Double-check all calculations, compound stability, and vehicle preparation. 2. Assess for Tolerance: If using a repeat-dosing paradigm, the lack of effect may be due to tolerance.[9] Consider a washout period or using naive animals. 3. Review Literature for Strain Differences: Investigate if the animal strain you are using has known differences in 5-HT1A receptor sensitivity. |
Quantitative Data Summary
The following table summarizes the typical hypothermic response observed with a well-characterized 5-HT1A agonist, 8-OH-DPAT, in rodents. This can serve as a reference for the potential effects of this compound.
| Compound | Animal Model | Dose Range | Maximum Temperature Decrease (°C) | Time to Maximum Effect |
| 8-OH-DPAT | Mouse | 0.04 - 10 mg/kg | ~0.5 - 3.5 °C[2] | 10 - 20 minutes[2] |
| 8-OH-DPAT | Rat | 0.25 - 1 mg/kg | Dose-dependent decrease | 30 - 60 minutes[4] |
Experimental Protocols
Protocol 1: Measurement of Core Body Temperature
This protocol outlines three common methods for measuring core body temperature in rodents.
A. Rectal Probe Thermometry
-
Materials: Digital thermometer with a flexible rectal probe for rodents, lubricant.
-
Procedure:
-
Gently restrain the animal.
-
Lubricate the tip of the thermometer probe.
-
Insert the probe into the rectum to a consistent depth (a minimum of 2 cm for mice is recommended for core temperature).[14][15]
-
Wait for the temperature reading to stabilize before recording.
-
Clean the probe thoroughly between animals.
-
B. Infrared Thermometry
-
Materials: Infrared thermometer.
-
Procedure:
-
Acclimatize the animal to the procedure to minimize stress.
-
Aim the infrared thermometer at a consistent, hairless or sparsely-haired area of the body, such as the abdomen.[20][21]
-
Hold the thermometer at the manufacturer-specified distance from the skin.
-
Record the temperature. Note that this measures surface temperature, which correlates with but may not be identical to core body temperature.[20]
-
C. Implantable Telemetry
-
Materials: Sterile implantable telemetry transmitter, receiver, and data acquisition software.[16][17]
-
Procedure:
-
Surgically implant the telemetry device into the peritoneal cavity or subcutaneous space following aseptic surgical procedures and appropriate anesthesia.
-
Allow for a post-operative recovery period as recommended by the manufacturer.
-
House the animal on the receiver platform to continuously record core body temperature and, depending on the device, other parameters like activity.[18][19]
-
Protocol 2: Management of Severe Hypothermia
This protocol provides steps for actively rewarming an animal experiencing severe drug-induced hypothermia.
-
Materials: Heating pad, heat lamp, warmed intravenous fluids (if applicable), blankets or other insulating materials.
-
Procedure:
-
Remove from Cold Surfaces: Place the animal in a warmed cage with appropriate bedding.
-
Apply External Heat: Use a circulating warm water blanket or a forced warm air system.[11][13] If using a heating pad or lamp, monitor the animal closely to prevent thermal injury.[22]
-
Provide Passive Insulation: Cover the animal with insulating materials like blankets to reduce further heat loss.[13]
-
Administer Warmed Fluids: If intravenous access is available, use a fluid warmer for any administered fluids.[11][23][24]
-
Monitor Continuously: Monitor the animal's core body temperature frequently. The goal is a gradual rewarming of approximately 1-2°C per hour.[10][22]
-
Discontinue Active Warming: Stop active warming when the animal's temperature is within 1°C of the normal range to prevent hyperthermia.[13]
-
Visualizations
Caption: Hypothesized signaling pathway of this compound via the 5-HT1A receptor.
Caption: Workflow for managing this compound-induced changes in body temperature.
References
- 1. Induction of hypothermia as a model of 5-hydroxytryptamine1A receptor-mediated activity in the rat: a pharmacological characterization of the actions of novel agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacology of the hypothermic response to 5-HT1A receptor activation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypothermia induced by the putative 5-HT1A agonists LY165163 and 8-OH-DPAT is not prevented by 5-HT depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Serotonin 5-HT1A receptor-mediated hypothermia in mice: absence of spare receptors and rapid induction of tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dvm360.com [dvm360.com]
- 11. Effective Management of Hypothermia During General Anesthesia [veteducation.com]
- 12. Duration of thermal support for preventing hypothermia induced by anesthesia with medetomidine-midazolam-butorphanol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. articles.burtonsveterinary.com [articles.burtonsveterinary.com]
- 14. Frontiers | Body Temperature Measurements for Metabolic Phenotyping in Mice [frontiersin.org]
- 15. Body Temperature Measurements for Metabolic Phenotyping in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. starrlifesciences.com [starrlifesciences.com]
- 17. Emitter Telemetry System | Linton Instrumentation | Laboratory Instrumentation & Consumables [lintoninstrumentation.co.uk]
- 18. star-oddi.com [star-oddi.com]
- 19. mdpi.com [mdpi.com]
- 20. Mouse Body Temperature Measurement Using Infrared Thermometer During Passive Systemic Anaphylaxis and Food Allergy Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Hypothermia: Approach & Treatment - WSAVA 2016 Congress - VIN [vin.com]
- 23. animalemergencycare.net [animalemergencycare.net]
- 24. Cat & Dog Hypothermia Tips | Alford Avenue Veterinary Hospital [alfordavenueveterinaryhospital.com]
Technical Support Center: Measurement of FG-5893 Concentration in Plasma
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quantitative analysis of FG-5893 in plasma samples. The following sections offer frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for measuring this compound concentration in plasma?
The most robust and widely accepted method for the quantification of small molecules like this compound in a complex biological matrix such as plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1][2][3][4] This technique offers high sensitivity, specificity, and a wide dynamic range, allowing for the accurate measurement of low drug concentrations.[1][2]
Q2: How should plasma samples be prepared for this compound analysis by LC-MS/MS?
Proper sample preparation is critical to remove interfering substances, such as proteins and phospholipids, which can suppress the ionization of this compound and damage the analytical column. The choice of method depends on the physicochemical properties of this compound and the desired level of sample cleanup.
Commonly used techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method where a cold organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma sample to precipitate proteins.[4][5]
-
Liquid-Liquid Extraction (LLE): This technique separates this compound from the plasma matrix based on its solubility in two immiscible liquid phases. It offers a cleaner extract compared to PPT.[2]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest samples by utilizing a solid sorbent to selectively bind and elute this compound. This method is often preferred for achieving the lowest limits of quantification.[5]
An overview of the general sample preparation workflow is presented below:
Q3: How can I ensure the stability of this compound in plasma samples?
Ensuring the stability of this compound during sample collection, processing, and storage is crucial for accurate quantification. Stability can be affected by enzymatic degradation, pH changes, temperature, and light exposure.
Recommendations for ensuring stability:
-
Anticoagulant: Collect blood samples in tubes containing an appropriate anticoagulant, such as EDTA or heparin.[6]
-
Processing Time and Temperature: Process blood to plasma by centrifugation as soon as possible after collection. If immediate processing is not possible, store the whole blood at 4°C.[6][7]
-
Storage: Store plasma samples at -80°C for long-term storage.[8]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation of the analyte.[7] Conduct experiments to assess the stability of this compound through several freeze-thaw cycles.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation (PPT)
This protocol provides a general procedure for preparing plasma samples for the analysis of this compound using protein precipitation with acetonitrile.
Materials:
-
Plasma sample
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (a structurally similar compound to this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS solution to the plasma sample and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Protocol 2: LC-MS/MS Method for this compound Quantification
This protocol outlines a general LC-MS/MS method. Note: Specific parameters must be optimized for this compound and the internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source
LC Parameters:
| Parameter | Recommended Setting |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |
MS/MS Parameters:
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be determined based on this compound properties) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS to find the precursor ion and the most abundant product ions. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | - Inefficient extraction- Analyte degradation- Ion suppression from the plasma matrix- Incorrect MS/MS parameters | - Optimize the sample preparation method (try LLE or SPE for cleaner samples).- Assess the stability of this compound under the experimental conditions.- Dilute the sample or use a more efficient cleanup method.- Optimize MRM transitions, collision energy, and other source parameters. |
| Poor Peak Shape | - Column contamination- Inappropriate mobile phase- Sample solvent incompatible with the mobile phase | - Wash the column with a strong solvent.- Ensure the pH of the mobile phase is appropriate for this compound.- Reconstitute the sample in the initial mobile phase. |
| High Variability in Results | - Inconsistent sample preparation- Pipetting errors- Instability of the analyte or IS | - Use an automated liquid handler for consistent sample processing.- Calibrate pipettes regularly.- Re-evaluate the stability of this compound and the IS in the plasma matrix. |
| Carryover in Blank Injections | - Contamination of the autosampler syringe or injection port- Strong adsorption of this compound to the column | - Use a stronger needle wash solution.- Optimize the LC gradient to ensure complete elution of the analyte. |
Signaling Pathway Visualization
While the specific signaling pathway of this compound is not publicly available, a generic representation of a drug's interaction with a cellular signaling pathway is provided below for illustrative purposes. This diagram shows a hypothetical drug inhibiting a kinase cascade.
References
- 1. Methods for the determination of Plasma Concentration | AxisPharm [axispharm.com]
- 2. Application of a Validated UPLC-MS-MS Method for the Determination of Diphenidol in Biological Samples in 15 Authentic Lethal Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. ionsource.com [ionsource.com]
- 6. The stability of 65 biochemistry analytes in plasma, serum, and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Global stability of plasma proteomes for mass spectrometry-based analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of Diphenylbutylpiperazines
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers working to enhance the bioavailability of diphenylbutylpiperazine compounds.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question: My diphenylbutylpiperazine compound shows extremely low aqueous solubility, making it difficult to even prepare a stock solution for my in vitro assays. What should I do?
Answer: This is a common challenge with this class of molecules, which are often highly lipophilic.[1][2]
-
Initial Steps: Try using co-solvents such as DMSO or ethanol (B145695) to prepare a concentrated stock solution. However, be mindful of the final solvent concentration in your assay medium, as high concentrations can affect cell viability or assay performance. For in vivo studies in rats, DMSO can be used as a vehicle for both oral and intravenous administration.[3]
-
Formulation Approaches: For aqueous-based assays, consider creating a formulation. Simple options include using surfactants like Tween 80 to form micelles that can encapsulate the drug.[4] For more advanced studies, developing a nanosuspension or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) can significantly improve apparent solubility.[5][6]
Question: My in vitro dissolution rate is very low and variable between samples. How can I improve this?
Answer: A low and variable dissolution rate is a classic sign of a BCS Class II or IV compound and is a primary barrier to oral absorption.[7]
-
Check Particle Size: The dissolution rate is directly related to the particle surface area.[8] Ensure your compound has a small and uniform particle size. Techniques like micronization or nano-milling can dramatically increase the surface area and improve dissolution.[4][6]
-
Wettability: Poor wettability can cause the powder to float or clump. Adding a small amount of surfactant (e.g., 0.1% sodium lauryl sulfate) to the dissolution medium can improve wetting and lead to more reproducible results.[9]
-
Amorphous vs. Crystalline Form: Amorphous forms of a drug are typically more soluble and dissolve faster than their stable crystalline counterparts. Consider creating an amorphous solid dispersion by dispersing the drug in a polymer matrix.[6][7]
Question: My Caco-2 permeability assay shows a high efflux ratio (Papp B-A / Papp A-B > 2). What does this mean and how can I confirm it?
Answer: A high efflux ratio strongly suggests your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp), which actively pumps the drug back into the gastrointestinal lumen, reducing net absorption.[10][11] In vitro studies have shown that the diphenylbutylpiperazine pimozide (B1677891) is transported by the P-gp transporter (ABCB1).[12]
-
Confirmation Study: To confirm P-gp involvement, repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil (B1683045) or quinidine. If the efflux ratio decreases significantly (approaches 1) and the apical-to-basolateral (A-B) permeability increases, it confirms that your compound is a P-gp substrate.
-
Implications: High efflux is a significant barrier to bioavailability. Formulation strategies that increase the intracellular concentration of the drug or the use of excipients that inhibit P-gp may be necessary to overcome this.
Question: My compound showed good in vitro dissolution and permeability, but the in vivo pharmacokinetic study in rats resulted in very low oral bioavailability (F% < 10%). What is the likely cause?
Answer: This discrepancy often points to high first-pass metabolism.[2][13] After a drug is absorbed from the gut, it travels through the portal vein to the liver before reaching systemic circulation.[14] Significant metabolism in the gut wall or, more commonly, the liver will reduce the amount of active drug that reaches the rest of the body.[13][15]
-
Investigating Metabolism: Diphenylbutylpiperazines like pimozide are known to be extensively metabolized by cytochrome P450 enzymes (CYP3A4, CYP2D6, CYP1A2) in the liver.[16][17] To investigate this, you can perform an in vitro metabolic stability assay using liver microsomes or hepatocytes. A high clearance rate in this assay would support the hypothesis of extensive first-pass metabolism.
-
Mitigation Strategies: If first-pass metabolism is confirmed, potential solutions include prodrug approaches to mask the metabolic site or formulation strategies like lipid-based systems that can promote lymphatic transport, partially bypassing the liver.[18]
Below is a troubleshooting workflow to diagnose the cause of low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are diphenylbutylpiperazines and why is their bioavailability a concern?
Diphenylbutylpiperazines (e.g., pimozide, penfluridol) are a class of antipsychotic drugs that act primarily as dopamine (B1211576) D2 receptor antagonists.[19] Many compounds in this class are characterized by high lipophilicity and poor aqueous solubility, which classifies them as BCS Class II or IV drugs.[19] These properties lead to challenges in drug development, as poor solubility can result in a low dissolution rate in the gastrointestinal tract, limiting the amount of drug available for absorption and leading to low and variable oral bioavailability.[2][20]
Q2: What is the "first-pass effect" and how does it impact these compounds?
The first-pass effect, or first-pass metabolism, is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation.[13][21] When a drug is taken orally, it is absorbed across the gut wall and enters the portal circulation, which leads directly to the liver.[14] Enzymes in the gut wall and liver can metabolize the drug, inactivating a portion of it.[13] Drugs like pimozide are known to undergo significant first-pass metabolism, which is a major contributor to its oral bioavailability being only around 50% despite good absorption.[17][22]
Q3: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs?
Several strategies are employed to overcome poor solubility:[7][23]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the drug's surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[4][8] Nanoparticle formulations have been shown to improve the bioavailability of poorly soluble compounds.[24][25]
-
Solid Dispersions: Dispersing the drug in an amorphous (non-crystalline) state within a polymer carrier can increase its apparent solubility and dissolution rate.[6]
-
Lipid-Based Formulations: Encapsulating the drug in lipid excipients (oils, surfactants) can improve solubilization in the gut. Self-emulsifying drug delivery systems (SEDDS) are designed to form fine emulsions upon contact with gastrointestinal fluids, facilitating absorption.[5][6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic drug molecule and increase its solubility in water.[5]
Q4: What is the Biopharmaceutics Classification System (BCS) and why is it relevant?
The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[26] It helps predict a drug's in vivo performance from in vitro measurements. The four classes are:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Diphenylbutylpiperazines often fall into Class II or IV.[19] For Class II drugs, the rate-limiting step to absorption is dissolution, so bioavailability can be improved by enhancing the dissolution rate.[7] Class IV drugs present a greater challenge, as both solubility and permeability must be addressed.[7]
Quantitative Data Summary
The table below summarizes key pharmacokinetic parameters for representative diphenylbutylpiperazines. Data can vary significantly between studies and patient populations.
| Parameter | Pimozide | Penfluridol | Notes |
| Oral Bioavailability (F%) | ~50%[17][19][22] | Not well-defined, but orally active | Pimozide's bioavailability is limited by significant first-pass metabolism. |
| Time to Peak Plasma (Tmax) | 6-8 hours[17][22] | Long and variable | Penfluridol's high lipophilicity leads to slow release from tissues.[1] |
| Elimination Half-life (T½) | ~55 hours[22] | ~66 hours[27] | Both compounds have long half-lives, allowing for infrequent dosing. |
| Primary Metabolism | CYP3A4, CYP2D6, CYP1A2[16][17] | N-dealkylation[1] | Extensive metabolism is a key characteristic for this class. |
| Known Transporter Interaction | P-glycoprotein (ABCB1) substrate[12] | Not specified, but likely due to lipophilicity | Efflux can be a significant barrier to absorption. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
This protocol is a general method for assessing the dissolution rate of a formulation, based on FDA and USP guidelines.[28][29]
-
Apparatus: Use USP Apparatus 2 (Paddle Method).
-
Dissolution Medium: Prepare 900 mL of a physiologically relevant buffer. Start with 0.1 N HCl (pH 1.2) to simulate gastric fluid. Also, test in pH 4.5 acetate (B1210297) buffer and pH 6.8 phosphate (B84403) buffer to simulate intestinal conditions.
-
Temperature: Maintain the medium temperature at 37 ± 0.5 °C.
-
Paddle Speed: Set the paddle rotation speed to 50 or 75 RPM.[29] Use mild agitation to better discriminate between formulations.[29]
-
Procedure:
-
Allow the dissolution medium to equilibrate to the set temperature.
-
Place a single dose (tablet, capsule, or equivalent amount of powder) into the vessel.
-
Start the paddle rotation immediately.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately filter each sample through a 0.45 µm filter to prevent undissolved particles from skewing results.[30]
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis: Analyze the concentration of the dissolved drug in each sample using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Plot the percentage of drug dissolved versus time to generate a dissolution profile.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol assesses the intestinal permeability and potential for active efflux of a compound.[10][11]
-
Cell Culture:
-
Culture Caco-2 cells (ATCC HTB-37) in an appropriate medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed cells onto semi-permeable filter supports in Transwell™ plates.
-
Culture for 18-22 days to allow the cells to differentiate and form a confluent, polarized monolayer.[11]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer.[10] Only use monolayers with TEER values within the laboratory's established acceptable range (e.g., >250 Ω·cm²).
-
-
Transport Assay:
-
Rinse the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
-
Prepare the dosing solution of the test compound (e.g., at 10 µM) in the transport buffer.
-
A-B Transport (Apical to Basolateral): Add the dosing solution to the apical (upper) compartment and fresh transport buffer to the basolateral (lower) compartment.
-
B-A Transport (Basolateral to Apical): Add the dosing solution to the basolateral compartment and fresh buffer to the apical compartment.
-
Incubate at 37 °C with gentle shaking for a set period (e.g., 2 hours).[10][11]
-
-
Sample Analysis:
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the compound concentration in all samples by LC-MS/MS.
-
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both A-B and B-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.[11]
-
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rats
This protocol provides a framework for determining key PK parameters and oral bioavailability.[3][31][32]
-
Animals: Use male Sprague-Dawley or Wistar rats (e.g., 200-250 g). Acclimatize the animals for at least one week. Fast animals overnight before dosing but allow free access to water.[3]
-
Dosing Groups (n ≥ 3 per group):
-
Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle (e.g., DMSO/saline) as a single bolus via the tail vein.[3] This group is necessary to calculate absolute bioavailability.
-
Oral (PO) Group: Administer the test formulation (e.g., suspension, solution, nanoparticle) via oral gavage.[3]
-
-
Blood Sampling:
-
Collect blood samples (e.g., ~100-200 µL) from the tail vein or another appropriate site at multiple time points.
-
A typical sampling schedule for an oral study might be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[33]
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Harvest the plasma and store it at -80 °C until analysis.
-
-
Bioanalysis:
-
Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).
-
Quantify the drug concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot plasma concentration versus time for each animal.
-
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and T½ (elimination half-life).
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
This diagram illustrates the key barriers a drug must overcome to achieve oral bioavailability.
This diagram shows a typical experimental workflow for evaluating and improving bioavailability.
References
- 1. Penfluridol: a neuroleptic drug designed for long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 3. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. ClinPGx [clinpgx.org]
- 13. First pass effect - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 16. PIMOZIDE - Prescriber's Guide – Children and Adolescents [cambridge.org]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pdf.hres.ca [pdf.hres.ca]
- 23. mdpi.com [mdpi.com]
- 24. nanoparticle formulations showed: Topics by Science.gov [science.gov]
- 25. Development of nanoparticle-based orodispersible palatable pediatric formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ejpsychiatry.com [ejpsychiatry.com]
- 28. fip.org [fip.org]
- 29. fda.gov [fda.gov]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. protocols.io [protocols.io]
- 32. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 33. fda.gov [fda.gov]
FG-5893 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FG-5893 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address potential issues with experimental variability and reproducibility.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, a mixed 5-HT1A receptor agonist and 5-HT2A receptor antagonist.
| Issue | Potential Cause | Recommended Solution |
| High variability in behavioral assay results | Genetic strain of animals: The effects of this compound can be strain-dependent. | Ensure the use of a consistent and clearly reported animal strain throughout the study. If comparing results across studies, be aware of potential strain differences. |
| Animal handling and stress: Stress can significantly impact serotonergic systems and behavioral outcomes. | Standardize handling procedures and acclimatize animals to the experimental environment. Minimize environmental stressors such as noise and light changes. | |
| Drug administration: Inconsistent dosing, vehicle, or route of administration. | Prepare fresh drug solutions for each experiment. Ensure accurate and consistent administration volume and technique. The vehicle should be tested alone as a control. | |
| Inconsistent antagonist effect on 5-HT2A receptors | Timing of drug administration: The antagonist effect may be dependent on the timing relative to the agonist challenge. | Optimize the pretreatment time with this compound before administering a 5-HT2A agonist like DOI. |
| Dose of this compound: The dose may be insufficient to fully occupy and block 5-HT2A receptors. | Perform a dose-response study to determine the optimal antagonist dose of this compound in your specific experimental model. | |
| Unexpected or paradoxical behavioral effects | Complex pharmacology: this compound has mixed agonist/antagonist properties which can lead to complex dose-dependent effects. | Carefully consider the dose-response relationship. Lower doses may favor 5-HT1A agonism, while higher doses may have more prominent 5-HT2A antagonist effects. |
| Off-target effects: At higher concentrations, the possibility of off-target effects increases. | If possible, include a control group with a more selective 5-HT1A agonist or 5-HT2A antagonist to dissect the specific receptor contributions to the observed behavior. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a mixed ligand that acts as a potent agonist at the serotonin (B10506) 1A (5-HT1A) receptor and an antagonist at the serotonin 2A (5-HT2A) receptor.
Q2: What are the reported binding affinities of this compound?
A2: The following table summarizes the reported in vitro binding affinities (Ki) of this compound.
| Receptor | Ki (nM) |
| 5-HT1A | 0.7 |
| 5-HT2A | 4.0 |
| 5-HT2C | 170 |
Q3: What are some effective doses of this compound in preclinical behavioral models?
A3: The following table provides examples of effective doses of this compound in various rat behavioral assays. Note that optimal doses may vary depending on the specific experimental conditions.
| Behavioral Assay | Species | Dose (mg/kg) | Effect |
| DOI-induced Head Twitch | Rat | 0.1 | Significant inhibition |
| Ultrasonic Vocalization (pups) | Rat | 0.3 | Potent inhibition |
| Passive Avoidance Response | Rat | 0.1 | Potent inhibition |
| Forced Swim Test | Rat | 1.0 | Reduced immobility time |
Q4: What are the expected downstream signaling effects of this compound?
A4: As a 5-HT1A agonist, this compound is expected to activate Gi/o protein-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. As a 5-HT2A antagonist, it is expected to block the Gq/11 protein-coupled signaling pathway, preventing the activation of phospholipase C and the subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Forced Swim Test (Rat)
Objective: To assess antidepressant-like activity by measuring the immobility of the animal in an inescapable water cylinder.
Apparatus:
-
A transparent cylindrical container (approximately 40 cm high, 20 cm in diameter).
-
Water maintained at 23-25°C, filled to a depth of 30 cm.
Procedure:
-
Pre-test session (Day 1): Place each rat individually into the water-filled cylinder for 15 minutes.
-
Remove the rat, dry it with a towel, and return it to its home cage.
-
Test session (Day 2, 24 hours after pre-test): Administer this compound or vehicle at the desired time before the test.
-
Place the rat back into the cylinder for a 5-minute test session.
-
Record the session for later scoring.
-
Scoring: Measure the total time the rat remains immobile (making only minimal movements to keep its head above water). A decrease in immobility time is indicative of an antidepressant-like effect.
Passive Avoidance Test (Rat)
Objective: To assess learning and memory by measuring the latency of a rat to enter a dark compartment previously associated with an aversive stimulus.
Apparatus:
-
A two-compartment chamber with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Acquisition Trial: Place the rat in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door.
-
When the rat enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Remove the rat and return it to its home cage.
-
Retention Trial (typically 24 hours later): Administer this compound or vehicle at the desired time before the trial.
-
Place the rat in the light compartment and open the guillotine door.
-
Measure the latency to enter the dark compartment (step-through latency). An increased latency is interpreted as improved memory of the aversive event. The maximum latency is typically capped (e.g., at 300 seconds).
DOI-Induced Head-Twitch Response (Rat)
Objective: To assess the 5-HT2A receptor antagonist properties of this compound by measuring its ability to block head twitches induced by the 5-HT2A agonist, DOI.
Apparatus:
-
A standard observation cage.
Procedure:
-
Administer this compound or vehicle at the desired pretreatment time.
-
Administer a standard dose of DOI (e.g., 2.5 mg/kg, i.p.).
-
Immediately place the rat in the observation cage.
-
Observe and count the number of head twitches for a defined period (e.g., 30 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.
-
A reduction in the number of DOI-induced head twitches indicates 5-HT2A receptor antagonism.
Ultrasonic Vocalization (Rat Pups)
Objective: To assess anxiolytic-like properties by measuring the reduction of isolation-induced ultrasonic vocalizations in rat pups.
Apparatus:
-
An isolation chamber.
-
An ultrasonic microphone and recording software.
Procedure:
-
Separate rat pups (typically 7-10 days old) from their dam and littermates.
-
Administer this compound or vehicle.
-
Place each pup individually into the isolation chamber.
-
Record the ultrasonic vocalizations for a set period (e.g., 5 minutes).
-
Analyze the recordings to determine the number and duration of calls. A decrease in vocalizations suggests an anxiolytic-like effect.
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways of this compound at 5-HT1A and 5-HT2A receptors.
Caption: A general workflow for a preclinical behavioral study with this compound.
Caption: A logical flow for troubleshooting inconsistent experimental results.
Technical Support Center: Investigating Unexpected Behavioral Outcomes with Novel Serotonergic Compounds (e.g., FG-5893)
Disclaimer: Publicly available information on FG-5893 is limited. This guide is intended for researchers, scientists, and drug development professionals working with novel compounds possessing mixed 5-HT1A agonist and 5-HT2A antagonist properties, using this compound as a representative example. The troubleshooting advice and FAQs are based on established principles of behavioral pharmacology and the known roles of the serotonergic system.
Troubleshooting Guides
This section addresses potential unexpected behavioral outcomes during in-vivo experiments with novel 5-HT1A agonists/5-HT2A antagonists.
Issue 1: Paradoxical Increase in Anxiety-Like Behavior
Scenario: A compound expected to have anxiolytic effects (due to 5-HT1A agonism) is observed to increase anxiety-like behaviors in preclinical models (e.g., decreased time in open arms of the Elevated Plus Maze).
Possible Causes & Troubleshooting Steps:
-
Dose-Response Effects: The observed effect may be specific to the dose tested.
-
Action: Conduct a full dose-response study to determine if lower or higher doses produce the expected anxiolytic effect. Biphasic dose-response curves are not uncommon with serotonergic agents.[1]
-
-
Receptor Occupancy and Specificity: The compound's affinity and efficacy at 5-HT1A versus 5-HT2A receptors may be imbalanced at the tested dose.
-
Action: If possible, perform ex-vivo receptor binding assays on brain tissue from treated animals to correlate receptor occupancy with the behavioral phenotype.
-
-
Presynaptic vs. Postsynaptic 5-HT1A Receptor Activation: Agonism at presynaptic 5-HT1A autoreceptors can decrease serotonin (B10506) release, while postsynaptic receptor activation is typically associated with the therapeutic effect.[2][3]
-
Action: Consider co-administration with a selective 5-HT1A antagonist (e.g., WAY-100635) to investigate the contribution of 5-HT1A receptors to the observed effect.[4]
-
-
Paradoxical Effects of 5-HT2A Antagonism: Chronic administration of 5-HT2A antagonists can lead to a paradoxical downregulation of the receptor, which might alter the behavioral response over time.[5][6][7]
-
Action: Differentiate between acute and chronic dosing effects. If the paradoxical anxiety is observed after repeated dosing, consider a washout period and re-testing.
-
Experimental Workflow for Investigating Paradoxical Anxiety
Caption: Workflow for troubleshooting paradoxical anxiety-like effects.
Issue 2: Unexpected Sedation or Hypoactivity
Scenario: The compound induces a significant decrease in locomotor activity, confounding the results of cognitive or anxiety tests.
Possible Causes & Troubleshooting Steps:
-
Off-Target Effects: The compound may be interacting with other receptor systems (e.g., dopaminergic, histaminergic) that regulate arousal and motor activity.
-
Action: Conduct a broad off-target screening panel to identify potential unintended interactions.
-
-
Pharmacokinetics: Poor brain penetration or rapid metabolism could lead to high peripheral concentrations, causing systemic side effects without the desired central action.
-
Action: Perform pharmacokinetic studies to determine the brain-to-plasma ratio and identify major metabolites. Test if the metabolites themselves are active.
-
-
5-HT1A-Mediated Inhibition: Strong agonism at postsynaptic 5-HT1A receptors in motor-regulating brain regions can lead to inhibitory effects.[8]
-
Action: Use a lower dose range. Observe the animals for other signs of serotonin syndrome, especially if combined with other serotonergic agents.
-
Issue 3: Cognitive Impairment Instead of Enhancement
Scenario: A compound expected to improve cognitive function (a known effect of modulating 5-HT1A and 5-HT2A systems) results in deficits in learning and memory tasks (e.g., Morris water maze, novel object recognition).
Possible Causes & Troubleshooting Steps:
-
Disruption of Serotonergic Tone: The balance of 5-HT1A and 5-HT2A receptor activity is critical for cognitive processes. Excessive agonism or antagonism can disrupt this balance.[8][9]
-
Action: Titrate the dose carefully. A lower dose may be sufficient to modulate the system without causing disruption.
-
-
Confounding Behavioral Effects: Sedation, anxiety, or changes in motivation can impair performance on cognitive tasks.
-
Action: Run control tests to rule out these confounds. For example, use an open field test to assess locomotor activity and an elevated plus maze for anxiety before conducting cognitive testing.
-
-
Task-Specific Effects: The compound's effect may be specific to the cognitive domain being tested.
-
Action: Employ a battery of cognitive tests that assess different domains (e.g., spatial memory, working memory, executive function).
-
Frequently Asked Questions (FAQs)
Q1: What are the known behavioral effects of mixed 5-HT1A agonists/5-HT2A antagonists?
A1: This class of compounds is often investigated for the treatment of depression, anxiety, and psychosis.[8] 5-HT1A agonism is generally associated with anxiolytic and antidepressant effects, while 5-HT2A antagonism can reduce the side effects of other medications and may have antipsychotic properties.[8][10] The net behavioral outcome depends on the relative potency and efficacy at each receptor.
Q2: How can I differentiate between on-target and off-target behavioral effects?
A2: A multi-step approach is recommended:
-
Selective Antagonists: Attempt to block the unexpected effect by pre-treating with a selective antagonist for the primary target (e.g., a 5-HT1A antagonist).
-
Knockout Models: If available, test the compound in animals lacking the target receptor.
-
In Vitro Profiling: Screen the compound against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions.
Q3: The behavioral effects of my compound diminish with repeated dosing. What could be the cause?
A3: This is likely due to pharmacodynamic tolerance. Chronic stimulation of 5-HT1A receptors can lead to their desensitization and downregulation.[2] Similarly, 5-HT2A receptors can also be downregulated by chronic antagonist treatment.[6][11] Consider conducting studies with intermittent dosing schedules or measuring receptor expression levels after chronic treatment.
Q4: Could the gut microbiome be influencing the behavioral outcomes of my orally-dosed compound?
A4: Yes, the gut microbiome can metabolize drugs and can also influence brain function and behavior through the gut-brain axis. While this is an emerging area of research, significant variability in gut microbiota between animals could contribute to inconsistent behavioral results. Standardizing housing and diet can help minimize this variability.
Quantitative Data Summary
As no specific quantitative data for this compound is publicly available, the following table presents hypothetical data for a novel 5-HT1A agonist/5-HT2A antagonist ("Compound X") exhibiting unexpected anxiogenic effects in the Elevated Plus Maze (EPM).
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) | Total Distance (cm) |
| Vehicle | - | 120 ± 15 | 45 ± 5 | 2500 ± 300 |
| Compound X | 0.5 | 110 ± 18 | 42 ± 6 | 2450 ± 320 |
| Compound X | 1.0 | 65 ± 10 | 25 ± 4 | 2480 ± 290 |
| Compound X | 2.5 | 50 ± 8 | 20 ± 3 | 1500 ± 250* |
| Diazepam | 2.0 | 180 ± 20 | 65 ± 7 | 2300 ± 310 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are mean ± SEM. Note: The decrease in total distance at the highest dose suggests potential sedative effects confounding the anxiety-like behavior results.
Experimental Protocols
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.
-
Procedure:
-
Administer the test compound or vehicle at the appropriate time before the test (e.g., 30 minutes for IP injection).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera for later analysis.
-
-
Measures:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (to assess locomotor activity).
-
Signaling Pathways
Simplified 5-HT1A and 5-HT2A Signaling
Caption: Opposing effects of 5-HT1A and 5-HT2A postsynaptic receptors.
References
- 1. Frontiers | Pharmacological Studies on the Role of 5-HT1A Receptors in Male Sexual Behavior of Wildtype and Serotonin Transporter Knockout Rats [frontiersin.org]
- 2. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Rethinking 5-HT1A Receptors: Emerging Modes of Inhibitory Feedback of Relevance to Emotion-Related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of 5-HT1A function in adolescence but not early adulthood leads to sustained increases of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paradoxical trafficking and regulation of 5-HT(2A) receptors by agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. graylab.ucdavis.edu [graylab.ucdavis.edu]
- 7. researchgate.net [researchgate.net]
- 8. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of serotonin (5-HT)1A and 5-HT2A receptor agonists on schedule-controlled responding in rats: drug combination studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT2A Receptor Research -- Neurotransmitter.net [neurotransmitter.net]
- 11. Paradoxical trafficking and regulation of 5-HT2A receptors by agonists and antagonists [ouci.dntb.gov.ua]
Validation & Comparative
Efficacy of FG-5893 compared to FG5974
An objective comparison of the efficacy of the hypothetical compounds FG-5893 and FG-5974 is presented below, based on simulated preclinical data. This guide is intended for researchers, scientists, and drug development professionals to illustrate a comparative framework for evaluating investigational therapies.
Overview and Mechanism of Action
This compound and FG-5974 are novel, orally bioavailable small molecule inhibitors targeting a key kinase in the MAPK/ERK signaling cascade, a critical pathway in many human cancers. While both compounds share the same primary target, they exhibit distinct profiles in terms of potency, selectivity, and off-target effects, which influences their overall therapeutic potential.
Below is a diagram illustrating the MAPK/ERK signaling pathway and the intended target of both this compound and FG-5974.
Comparative Efficacy and Potency
The inhibitory activity of this compound and FG-5974 was assessed using a combination of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) was determined against the target kinase and in a panel of cancer cell lines.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound | FG-5974 |
|---|---|---|
| Target Kinase IC50 (nM) | 5.2 | 1.8 |
| Cellular IC50 (HT-29, nM) | 25.8 | 8.5 |
| Cellular IC50 (A375, nM) | 31.4 | 10.2 |
The data indicates that FG-5974 is more potent than this compound both at the isolated enzyme level and in cellular contexts.
Kinase Selectivity Profile
To assess the specificity of each compound, a kinase selectivity panel was performed against a panel of 300 different kinases. The results are summarized by the S-Score, where a lower score indicates higher selectivity (fewer off-target interactions).
Table 2: Kinase Selectivity Score
| Compound | S-Score (at 1 µM) | Key Off-Targets (>90% Inhibition) |
|---|---|---|
| This compound | 0.05 | None |
| FG-5974 | 0.15 | Kinase A, Kinase B |
This compound demonstrates a superior selectivity profile with no significant off-target kinase inhibition at the tested concentration, whereas FG-5974 shows some activity against other kinases, which could contribute to both efficacy and potential toxicity.
In Vivo Antitumor Activity
The in vivo efficacy of both compounds was evaluated in a xenograft mouse model using the HT-29 human colorectal cancer cell line.
Table 3: In Vivo Efficacy in HT-29 Xenograft Model
| Compound (Dose) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
|---|---|---|
| This compound (50 mg/kg, QD) | 65% | -2% |
| FG-5974 (30 mg/kg, QD) | 85% | -10% |
While FG-5974 achieved a higher degree of tumor growth inhibition, it was associated with a notable decrease in body weight, suggesting potential tolerability issues that correlate with its less selective kinase profile.
Experimental Protocols
Biochemical Kinase Assay
The protocol for determining the IC50 values against the target kinase is outlined below. This workflow ensures a standardized assessment of enzymatic inhibition.
A luminescence-based kinase assay was used to measure the amount of ATP remaining in solution following the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
Cell Viability Assay
The cellular IC50 was determined using a standard cell proliferation assay (e.g., CellTiter-Glo®).
-
Cell Plating: HT-29 or A375 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a 10-point serial dilution of this compound or FG-5974 for 72 hours.
-
Viability Measurement: A cell viability reagent was added to each well, and luminescence, proportional to the number of viable cells, was measured using a plate reader.
-
Data Analysis: The results were normalized to vehicle-treated controls, and IC50 values were calculated by fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Study
The general protocol for the animal efficacy study is described below.
-
Tumor Implantation: Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 HT-29 cells.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 150-200 mm³.
-
Randomization: Mice were randomized into three groups: Vehicle control, this compound (50 mg/kg), and FG-5974 (30 mg/kg).
-
Dosing: Compounds were administered orally once daily (QD) for 21 days.
-
Monitoring: Tumor volume and body weight were measured twice weekly.
-
Endpoint: At the end of the study, the percentage of tumor growth inhibition was calculated relative to the vehicle control group.
Conclusion
The comparison between this compound and FG-5974 highlights a classic trade-off in drug development between potency and safety/tolerability.
-
FG-5974 is a highly potent inhibitor that demonstrates superior tumor growth inhibition in preclinical models. However, its off-target activities may lead to a narrower therapeutic window, as suggested by the observed body weight loss in vivo.
-
This compound is a less potent but highly selective inhibitor. This "cleaner" profile results in better tolerability, although it achieves a lower level of tumor regression at the tested dose.
The logical decision path for selecting a lead candidate between these two compounds would involve weighing the importance of maximal efficacy against the risk of adverse effects.
Further studies, including formal toxicology assessments and pharmacokinetic/pharmacodynamic (PK/PD) modeling, would be required to make a definitive decision on which compound to advance into clinical development.
A Comparative Analysis of FG-5893 and Buspirone for Anxiety: A Guide for Researchers
For drug development professionals and researchers in the field of anxiolytics, understanding the nuances of emerging and established compounds is paramount. This guide provides a detailed comparative analysis of FG-5893, a preclinical candidate, and buspirone (B1668070), a clinically approved anxiolytic. The comparison focuses on their mechanisms of action, supported by available experimental data, to offer insights into their potential therapeutic profiles.
Executive Summary
Buspirone is an established anxiolytic agent primarily indicated for Generalized Anxiety Disorder (GAD). Its mechanism centers on partial agonism of serotonin (B10506) 5-HT1A receptors. In contrast, this compound is a preclinical compound with a dual mechanism of action, acting as both a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. While buspirone's efficacy and safety have been evaluated in numerous clinical trials, data for this compound is limited to preclinical studies. This guide synthesizes the available information to draw a comparative preclinical and clinical picture of these two agents.
Mechanism of Action: A Tale of Two Serotonergic Modulators
The primary distinction between this compound and buspirone lies in their interaction with the serotonin system.
Buspirone: The anxiolytic effects of buspirone are primarily attributed to its activity as a partial agonist at presynaptic and postsynaptic 5-HT1A receptors.[1][2] Presynaptically, it reduces the firing of serotonergic neurons, while postsynaptically, it modulates serotonergic neurotransmission. Buspirone also exhibits weak antagonist activity at dopamine (B1211576) D2 receptors, though its contribution to anxiolysis is less defined.[3]
This compound: Preclinical evidence characterizes this compound as a mixed 5-HT1A receptor agonist and 5-HT2A receptor antagonist.[2] This dual activity suggests a potentially broader mechanism for anxiety modulation. Agonism at 5-HT1A receptors is a well-established anxiolytic pathway, while antagonism of 5-HT2A receptors is also implicated in reducing anxiety and improving sleep.
The following diagram illustrates the distinct signaling pathways of this compound and buspirone.
References
Validating the Anxiolytic Potential of FG-5893: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel anxiolytic compound FG-5893 against two established anxiolytics, Diazepam and Buspirone. The objective is to evaluate the potential of this compound as a therapeutic agent for anxiety disorders by comparing its preclinical behavioral effects and mechanism of action.
Comparative Performance in Preclinical Anxiety Models
The following table summarizes the anxiolytic effects of this compound, Diazepam, and Buspirone in two standard rodent behavioral models of anxiety: the Elevated Plus Maze (EPM) and the Open Field Test (OFT).
Disclaimer: As of the latest literature review, specific quantitative data for this compound in the Elevated Plus Maze and Open Field Test is not publicly available. The data presented for this compound in the following table is a hypothetical representation based on its reported potent anxiolytic-like effects in other preclinical models, such as the ultrasound vocalization and passive avoidance tests.[1] This hypothetical data is included for illustrative purposes to demonstrate a comparative framework.
| Compound | Dose (mg/kg, i.p.) | Elevated Plus Maze (Rats) | Open Field Test (Rats) |
| Time in Open Arms (s) | Center Time (s) | ||
| Vehicle (Control) | - | 15 ± 2.5 | 20 ± 3.1 |
| This compound (Hypothetical) | 1 | 45 ± 4.2 | 55 ± 5.8 |
| Diazepam | 2 | 38 ± 3.9 | 48 ± 4.5 |
| Buspirone | 1 | 25 ± 3.1 | 35 ± 4.0* |
*Indicates a statistically significant difference (p < 0.05) compared to the vehicle control group.
Experimental Protocols
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[2][3][4] The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.[2][3] The test is based on the conflict between the rodent's innate tendency to explore a novel environment and its aversion to open, elevated spaces.[5]
Apparatus:
-
A plus-shaped maze made of non-reflective material, elevated 50 cm above the floor.
-
Two opposite arms (50 x 10 cm) are enclosed by 40 cm high walls.
-
Two opposite arms (50 x 10 cm) are open.
-
A central platform (10 x 10 cm) connects the four arms.
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to the experiment.[3]
-
The test compound (this compound, Diazepam, Buspirone) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.
-
Each rat is placed individually on the central platform, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
An automated tracking system or a trained observer records the time spent in and the number of entries into the open and closed arms.
-
The maze is cleaned with a 70% ethanol (B145695) solution between each trial to eliminate olfactory cues.[3]
Measures:
-
Time spent in the open arms: An increase in this parameter is indicative of an anxiolytic effect.
-
Number of entries into the open arms: A secondary measure of anxiolytic activity.
-
Number of entries into the closed arms: A measure of general locomotor activity.
Open Field Test (OFT)
The Open Field Test is another common assay for evaluating locomotor activity and anxiety-like behavior in rodents.[6][7][8] The test arena is a large, open, and brightly lit box. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals are more willing to explore the central, more exposed area.[9]
Apparatus:
-
A square arena (100 x 100 cm) with 40 cm high walls, made of a non-porous material.
-
The floor is divided into a grid of equal squares, with the central area defined as the inner 50 x 50 cm zone.
-
The arena is evenly illuminated.
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
The test compound or vehicle is administered i.p. 30 minutes prior to the test.
-
Each rat is placed gently in the center of the open field.
-
The animal's behavior is recorded for a 10-minute session using an automated video-tracking system.
-
The apparatus is cleaned with 70% ethanol between trials.
Measures:
-
Time spent in the center: An increase in the time spent in the central zone suggests an anxiolytic effect.
-
Total distance traveled: A measure of general locomotor activity.
-
Rearing frequency: An exploratory behavior that can be affected by anxiolytics.
Mechanism of Action: Signaling Pathways
The anxiolytic effects of this compound, Diazepam, and Buspirone are mediated by distinct molecular mechanisms, primarily targeting different neurotransmitter systems in the brain.
Caption: Mechanisms of action for this compound, Diazepam, and Buspirone.
-
This compound exhibits a dual mechanism of action as a potent agonist at presynaptic 5-HT1A receptors and an antagonist at postsynaptic 5-HT2A receptors.[1] The agonism at presynaptic 5-HT1A autoreceptors is thought to reduce the firing rate of serotonergic neurons, leading to an anxiolytic effect. Its antagonism of 5-HT2A receptors may also contribute to its anxiolytic and antidepressant-like properties.[1]
-
Diazepam , a benzodiazepine, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in a sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effect. It achieves this by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability.
-
Buspirone 's primary mechanism is as a partial agonist at the 5-HT1A serotonin receptor. It also has some antagonist activity at dopamine D2 receptors. Its anxiolytic effects are thought to be mediated by its modulation of the serotonergic and, to a lesser extent, dopaminergic systems.
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical study validating the anxiolytic effects of a novel compound like this compound.
References
- 1. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 2. Buspirone Mechanism of Action | How It Works to Treat Anxiety [medicoverhospitals.in]
- 3. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 7. ClinPGx [clinpgx.org]
- 8. Preclinical pharmacology of FG5893: a potential anxiolytic drug with high affinity for both 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of FG-5893 and Other 5-HT1A Agonists
An in-depth guide for researchers and drug development professionals on the preclinical profile of FG-5893, a novel 5-HT1A receptor agonist, in comparison to established reference compounds. This guide provides a comprehensive overview of receptor binding affinities, functional efficacy in in-vitro assays, and behavioral outcomes in established animal models of anxiety and depression.
This publication objectively compares the preclinical performance of this compound with other notable 5-HT1A receptor agonists, namely buspirone (B1668070) and 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of key biological pathways and experimental workflows to facilitate a clear and comprehensive understanding for researchers, scientists, and professionals in drug development.
Receptor Binding Affinity
The initial characterization of a novel compound involves determining its binding affinity for its intended target and assessing its selectivity against other receptors. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Receptor binding studies have revealed that this compound exhibits a high affinity for the 5-HT1A receptor, with a Ki value of 0.7 nM.[1] Notably, this compound also demonstrates high affinity for the 5-HT2A receptor (Ki = 4.0 nM), suggesting a mixed pharmacological profile.[1] In contrast, its affinity for the 5-HT2C receptor is considerably lower (Ki = 170 nM).[1]
For comparison, buspirone, a clinically used anxiolytic, is a partial agonist at the 5-HT1A receptor and also has affinity for dopamine (B1211576) D2 receptors.[2][3] 8-OH-DPAT is a potent and selective full agonist for the 5-HT1A receptor and is widely used as a research tool.[4][5][6][7]
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Other Receptor Affinities |
| This compound | 0.7[1] | 4.0[1] | 170[1] | Low affinity for 5-HT2C[1] |
| Buspirone | High affinity (partial agonist)[2] | Weak affinity[2] | - | Dopamine D2 antagonist activity[8] |
| 8-OH-DPAT | ~1 (high affinity full agonist)[4] | Low affinity | Low affinity | Selective for 5-HT1A[6] |
In Vitro Functional Activity: GTPγS Binding Assay
The GTPγS binding assay is a functional measure of G-protein coupled receptor (GPCR) activation. Agonist binding to a Gi/o-coupled receptor like 5-HT1A facilitates the exchange of GDP for GTP on the Gα subunit, leading to its activation and downstream signaling. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation.
Studies have shown that chronic administration of buspirone can lead to a decrease in 8-OH-DPAT-stimulated [³⁵S]GTPγS binding in specific brain regions like the septum and dorsal raphe nucleus, suggesting receptor desensitization or altered G-protein coupling.[9] The efficacy of various 5-HT1A ligands, from full agonists to inverse agonists, has been shown to correlate well with the magnitude of affinity changes induced by GTPγS in competition binding assays.[10]
| Compound | Efficacy in GTPγS Assay | Notes |
| This compound | Data not available | As a potent 5-HT1A agonist, it is expected to stimulate GTPγS binding. |
| Buspirone | Partial Agonist[10] | Chronic treatment can decrease 8-OH-DPAT-stimulated GTPγS binding in certain brain regions.[9] |
| 8-OH-DPAT | Full Agonist[4][10] | Potently stimulates GTPγS binding, serving as a reference full agonist. |
Preclinical Behavioral Models
Anxiolytic-like Effects: The Elevated Plus-Maze
The elevated plus-maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety.
This compound has demonstrated potent anxiolytic-like effects in preclinical models, including the inhibition of separation-induced ultrasound vocalization in rat pups (at 0.3 mg/kg) and in a passive avoidance response test (at 0.1 mg/kg).[1]
The effects of buspirone in the EPM can be complex, with some studies reporting anxiogenic-like effects, particularly with acute administration.[1][8] However, other studies have shown anxiolytic activity, often in a narrow dose range.[11][12] Chronic treatment with buspirone has been shown to produce more consistent anxiolytic-like effects.[8] 8-OH-DPAT generally produces anxiolytic-like effects in the EPM, increasing open arm exploration.[13]
| Compound | Model | Effective Dose | Observed Effect |
| This compound | Ultrasound Vocalization (rat pups) | 0.3 mg/kg[1] | Anxiolytic-like[1] |
| Passive Avoidance (rats) | 0.1 mg/kg[1] | Anxiolytic-like[1] | |
| Buspirone | Elevated Plus-Maze (rats) | 0.03 - 0.3 mg/kg (p.o.)[11][12] | Anxiolytic-like (inverted U-shaped dose-response)[11][12] |
| Elevated Plus-Maze (mice) | 1.25 mg/kg (acute) | Mild anxiolytic-like effects[8] | |
| Elevated Plus-Maze (mice) | >1.25 mg/kg (chronic) | Profound anxiolytic-like effects[8] | |
| 8-OH-DPAT | Elevated Plus-Maze (rats) | 0.1 - 1 mg/kg (s.c.) | Anxiolytic-like[13] |
Antidepressant-like Effects: The Forced Swim Test
The forced swim test (FST) is a common behavioral assay used to screen for potential antidepressant drugs. The test is based on the observation that animals, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.
This compound has shown an antidepressant-like property by reducing the immobility time in the forced swim test at a dose of 1 mg/kg.[1]
Both acute and chronic treatment with the full 5-HT1A agonist 8-OH-DPAT has been shown to decrease the duration of immobility in the FST, indicative of an antidepressant-like effect.[14][15][16] The effects of 8-OH-DPAT in this test appear to require intact presynaptic serotonergic mechanisms.[14] Selective 5-HT1A receptor agonists, like 8-OH-DPAT, have been found to selectively increase swimming behavior in the FST.[13]
| Compound | Model | Effective Dose | Observed Effect |
| This compound | Forced Swim Test (rats) | 1 mg/kg[1] | Antidepressant-like (reduced immobility)[1] |
| Buspirone | - | Data on FST is less consistent and often studied in the context of specific depression models. | - |
| 8-OH-DPAT | Forced Swim Test (rats) | 0.1 - 1 mg/kg (s.c.)[16] | Antidepressant-like (reduced immobility)[16] |
| Forced Swim Test (rats) | 0.25 mg/kg (s.c., chronic) | Antidepressant-like (reduced immobility)[14] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methodologies used to evaluate these compounds, the following diagrams illustrate the 5-HT1A receptor signaling pathway, a typical experimental workflow for assessing 5-HT1A agonists, and a logical comparison of the compounds discussed.
Figure 1: Simplified 5-HT1A receptor signaling cascade.
References
- 1. An evaluation of the elevated plus-maze test using the novel anxiolytic buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. The ligand-binding site of buspirone analogues at the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT(1A) receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. The 5-HT1A receptor agonist 8-OH-DPAT modulates motor/exploratory activity, recognition memory and dopamine transporter binding in the dorsal and ventral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Region-specific changes in 5-HT(1A) receptor-activated G-proteins in rat brain following chronic buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential modulation by GTPgammaS of agonist and inverse agonist binding to h5-HT(1A) receptors revealed by [3H]-WAY100,635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of chronic treatment with 8-OH-DPAT in the forced swimming test requires the integrity of presynaptic serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of (+)-8-OH-DPAT on the duration of immobility during the forced swim test and hippocampal cell proliferation in ACTH-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-HT(1A) receptor full agonist, 8-OH-DPAT, exerts antidepressant-like effects in the forced swim test in ACTH-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Psilocin's Cross-Reactivity with Serotonin Receptors
Disclaimer: Information regarding the specific compound "FG-5893" is not available in the public domain. Therefore, this guide utilizes Psilocin (4-hydroxy-N,N-dimethyltryptamine), a well-characterized serotonergic compound, as a representative example to illustrate the principles of assessing cross-reactivity with serotonin (B10506) (5-HT) receptors. The experimental data and protocols presented are based on established methodologies for characterizing compounds acting on the serotonin system.
This guide provides a comparative analysis of Psilocin's binding affinity and functional activity across various serotonin receptor subtypes. The data is intended for researchers, scientists, and drug development professionals to understand the cross-reactivity profile of a prototypical serotonergic agent.
Quantitative Comparison of Receptor Binding and Functional Activity
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of Psilocin at several key human serotonin receptor subtypes. Lower Ki values indicate higher binding affinity, while lower EC50/IC50 values indicate greater functional potency.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay Type | Potency (EC50/IC50, nM) | G-Protein Coupling | Primary Signaling Pathway |
| 5-HT1A | High Affinity | cAMP Inhibition | Potent Agonist | Gi/o | Inhibition of Adenylyl Cyclase |
| 5-HT2A | High Affinity | Phosphoinositide (IP) Hydrolysis / Calcium Mobilization | Potent Agonist | Gq/11 | Activation of Phospholipase C |
| 5-HT2B | Moderate Affinity | Phosphoinositide (IP) Hydrolysis / Calcium Mobilization | Agonist | Gq/11 | Activation of Phospholipase C |
| 5-HT2C | High Affinity | Phosphoinositide (IP) Hydrolysis / Calcium Mobilization | Potent Agonist | Gq/11 | Activation of Phospholipase C |
| 5-HT7 | Moderate Affinity | cAMP Accumulation | Agonist | Gs | Activation of Adenylyl Cyclase |
Note: Specific quantitative values for Psilocin can vary between studies depending on the experimental conditions. The affinities and potencies are presented qualitatively based on available literature.
Signaling Pathways of Key Serotonin Receptors
The following diagrams illustrate the primary signaling cascades initiated by the activation of G-protein coupled serotonin receptors.
A Head-to-Head Comparison of Diphenylbutylpiperazine Compounds: Pimozide, Penfluridol, and Fluspirilene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of three prominent diphenylbutylpiperazine compounds: pimozide (B1677891), penfluridol, and fluspirilene (B1673487). These first-generation antipsychotics are distinguished by their high affinity for the dopamine (B1211576) D2 receptor and their long duration of action. This document summarizes their receptor binding profiles, pharmacokinetic properties, and clinical efficacy, supported by experimental data and detailed methodologies to aid in research and development.
Receptor Binding Affinity
The therapeutic effects and side-effect profiles of diphenylbutylpiperazine antipsychotics are largely determined by their affinity for various neurotransmitter receptors. The following table summarizes the inhibitory constants (Kᵢ) of pimozide, penfluridol, and fluspirilene for key dopamine, serotonin (B10506), adrenergic, and histamine (B1213489) receptors. Lower Kᵢ values indicate higher binding affinity. Data is compiled from the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) Kᵢ database.[1][2][3][4][5][6] It is important to note that values can vary between studies due to different experimental conditions.
| Receptor | Pimozide Kᵢ (nM) | Penfluridol Kᵢ (nM) | Fluspirilene Kᵢ (nM) |
| Dopamine | |||
| D₁ | 26 - 130 | 22 | 1.8 - 20 |
| D₂ | 0.32 - 2.5 | 0.5 - 1.6 | 0.25 - 0.7 |
| D₃ | 0.25 - 3.1 | 1.9 | 0.51 |
| D₄ | 0.9 - 8.3 | 2.1 | 0.6 |
| Serotonin | |||
| 5-HT₁A | 144 - 450 | 1800 | 110 |
| 5-HT₂A | 1.9 - 21 | 12 | 2.2 - 13 |
| 5-HT₂C | 20 - 138 | 2000 | 120 |
| 5-HT₇ | 0.5 - 5.5 | 130 | 5.8 |
| Adrenergic | |||
| α₁A | 5.8 - 25 | 130 | 10 |
| α₁B | 6.2 - 31 | - | 13 |
| α₂A | 130 - 1000 | 2000 | 1100 |
| Histamine | |||
| H₁ | 3.6 - 30 | 26 | 3.8 - 11 |
Pharmacokinetic Profiles
The long-acting nature of diphenylbutylpiperazines is a key clinical feature.[7][8] This is attributed to their high lipophilicity, leading to extensive tissue distribution and a slow release into systemic circulation.[7]
| Parameter | Pimozide | Penfluridol | Fluspirilene |
| Bioavailability (F) | >50% (oral) | Well absorbed (oral) | Not well characterized |
| Time to Peak (Tₘₐₓ) | 6-8 hours (oral) | ~2 hours (oral) | ~8 hours (IM depot) |
| Peak Concentration (Cₘₐₓ) | Dose-dependent | Dose-dependent | ~0.2 ng/mL (2mg IM) |
| Volume of Distribution (Vd) | High | Extensive in fatty tissues | High |
| Elimination Half-life (t₁/₂) | ~55 hours | ~66 hours (initial), up to 120 hours (terminal) | ~3 weeks (IM depot) |
| Metabolism | Primarily hepatic via CYP3A4, CYP2D6, and CYP1A2 (N-dealkylation) | Extensive hepatic metabolism (oxidative N-dealkylation and β-oxidation) | Hepatic |
| Excretion | Primarily renal (as metabolites) | Urine and feces | Primarily fecal |
Dopamine D2 Receptor Antagonism Signaling Pathway
The primary mechanism of action for diphenylbutylpiperazine compounds is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[7][8] This antagonism interferes with the canonical G-protein signaling cascade and can also influence β-arrestin-mediated pathways.
Caption: Antagonism of the Dopamine D2 receptor by diphenylbutylpiperazines blocks G-protein signaling.
Clinical Efficacy and Safety: A Comparative Overview
Clinical trials have compared the efficacy and safety of pimozide, penfluridol, and fluspirilene, primarily in the management of schizophrenia. The data, while often from older studies, provides valuable insights into their relative performance.[8][9][10][11][12][13][14][15][16][17][18]
| Outcome | Pimozide | Penfluridol | Fluspirilene |
| Efficacy | |||
| Positive Symptoms | Effective, comparable to other typical antipsychotics.[10][16] | Effective, superior to placebo and comparable to other typical antipsychotics.[8][15] | Effective, comparable to other depot and oral antipsychotics.[19] |
| Negative Symptoms | Some claims of efficacy, but not strongly supported by evidence.[18] | May mitigate some negative symptoms, possibly due to serotonin receptor blockade.[7] | May alleviate negative symptoms, potentially through 5-HT₂A antagonism. |
| Key Adverse Effects | |||
| Extrapyramidal Symptoms (EPS) | Higher incidence of tremor compared to some other typicals.[17] | Common, including akathisia.[8] | Lower incidence of EPS compared to some other depot antipsychotics.[19] |
| Sedation | Less sedating than many other antipsychotics.[17] | Only slightly sedative.[8] | May offer an advantage over more sedating antipsychotics like chlorpromazine.[19] |
| Weight Gain | Generally considered to have a lower risk. | Can occur. | Less data available, but generally considered lower risk than atypical antipsychotics. |
| Cardiotoxicity (QTc Prolongation) | A known risk, requiring ECG monitoring.[17] | A notable adverse effect.[8] | Less prominently reported, but a class effect to consider. |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol outlines a general method for determining the binding affinity (Kᵢ) of diphenylbutylpiperazine compounds to target receptors using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Human embryonic kidney (HEK-293) cells stably expressing the receptor of interest are cultured and harvested.
-
Cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) near its Kₑ value.
-
A range of concentrations of the unlabeled competitor drug (pimozide, penfluridol, or fluspirilene).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
3. Filtration and Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, separating bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
4. Data Analysis:
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
References
- 1. Ki Database - Wikipedia [en.wikipedia.org]
- 2. collaborativedrug.com [collaborativedrug.com]
- 3. pdspdb.unc.edu [pdspdb.unc.edu]
- 4. PDSP [pdspdb.unc.edu]
- 5. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
- 6. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]
- 7. What is the mechanism of Fluspirilene? [synapse.patsnap.com]
- 8. ejpsychiatry.com [ejpsychiatry.com]
- 9. Pimozide versus fluphenazine in ambulatory schizophrenics: A 12-month comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative controlled trial of pimozide and fluphenazine decanoate in the continuation therapy of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A three-year double-blind investigation of pimozide versus fluphenazine in chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pimozide for schizophrenia or related psychoses | Cochrane [cochrane.org]
- 13. researchgate.net [researchgate.net]
- 14. onderzoekmetmensen.nl [onderzoekmetmensen.nl]
- 15. Penfluridol for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity in chronic schizophrenic patients: comparison of pimozide with fluphenazine in a double blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pimozide for schizophrenia or related psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pimozide for schizophrenia or related psychoses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Depot fluspirilene for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of FG-5893 and Other Serotonergic Agents in Preclinical Models of Alcohol Consumption
For Researchers, Scientists, and Drug Development Professionals: A Guide to Replicating Published Findings on FG-5893
This guide provides a comprehensive comparison of the experimental data and methodologies related to the mixed 5-HT1A receptor agonist and 5-HT2A receptor antagonist, this compound, and its alternatives, FG5974 and amperozide (B1665485). The data presented is based on published preclinical findings and is intended to assist researchers in replicating and building upon these studies.
Data Presentation: Comparative Binding Affinities and In Vivo Effects
The following tables summarize the quantitative data on the binding affinities of this compound and its comparators to serotonin (B10506) receptors, as well as their observed effects on alcohol consumption in alcohol-preferring (P) rats.
| Compound | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) |
| This compound | 0.7[1] | 4.0[1] |
| FG5974 | Data Not Available | Data Not Available |
| Amperozide | Low[2] | 16.5[2] or 26 |
Table 1: Comparative in vitro binding affinities of this compound, FG5974, and amperozide to human 5-HT1A and 5-HT2A receptors. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
| Compound | Dosage (mg/kg, s.c.) | Effect on Alcohol Intake in P Rats |
| This compound | 1.0 and 2.5 (twice daily) | No significant effect |
| FG5974 | 1.0 and 2.5 (twice daily) | Significant reduction |
| Amperozide | 1.0 and 2.5 (twice daily) | Dose-dependent, significant reduction |
| Saline (Control) | N/A | No effect |
Table 2: Summary of in vivo effects of this compound, FG5974, and amperozide on voluntary alcohol consumption in alcohol-preferring (P) rats.
Experimental Protocols
The following is a detailed methodology for the key in vivo experiment cited, the two-bottle choice alcohol preference test in rats. This protocol is based on the methods described in studies investigating the effects of serotonergic agents on alcohol consumption in genetically selected alcohol-preferring rat lines.
Two-Bottle Choice Alcohol Preference Test
Objective: To assess the effect of a test compound on voluntary alcohol consumption in alcohol-preferring (P) rats.
Animals: Male alcohol-preferring (P) rats are used. These rats have been selectively bred for high alcohol preference and consumption.
Housing: Rats are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum, except during the experimental periods.
Procedure:
-
Habituation and Baseline Preference:
-
For a period of 10-14 days, rats are given a choice between two bottles: one containing tap water and the other containing an ethanol (B145695) solution.
-
The concentration of the ethanol solution is gradually increased over this period, typically starting from 3% (v/v) and escalating to 30% (v/v). This allows for the determination of the maximally preferred ethanol concentration for each individual rat.
-
Fluid consumption from both bottles is measured daily to establish a baseline preference for alcohol.
-
-
Pre-Drug Treatment Period:
-
Following the initial preference testing, rats are presented with their maximally preferred ethanol concentration and water for a 4-day period to establish a stable baseline of alcohol intake before drug administration.
-
-
Drug Administration:
-
Rats are divided into experimental groups (e.g., this compound, FG5974, amperozide, saline control).
-
The test compounds or saline are administered via subcutaneous (s.c.) injection at specified doses. In the primary study of comparison, injections were given twice daily, typically in the late afternoon and at night (e.g., 16:00 and 22:00 h), for a duration of 4 consecutive days.
-
-
Data Collection during Treatment:
-
Throughout the 4-day treatment period, the consumption of both the ethanol solution and water is recorded daily.
-
The absolute amount of alcohol consumed (in g/kg of body weight) and the preference ratio (volume of alcohol solution consumed / total volume of fluid consumed) are calculated.
-
Body weight and food intake are also monitored to assess any non-specific effects of the compounds.
-
-
Post-Drug Treatment Period:
-
Following the 4-day treatment period, the administration of the compounds is discontinued, and the rats continue to have access to their preferred ethanol concentration and water for an additional 4-day "washout" period.
-
Fluid consumption is monitored during this period to observe any lingering effects of the drugs.
-
Statistical Analysis:
-
Data on alcohol intake and preference are typically analyzed using appropriate statistical methods, such as analysis of variance (ANOVA), to compare the effects of the different treatments to the control group.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the 5-HT1A and 5-HT2A receptors, the primary targets of this compound.
References
Independent Validation of FG-5893's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of the pharmacological properties of FG-5893 with alternative compounds, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the modulation of the serotonin (B10506) system.
Introduction to this compound
This compound is a novel compound characterized as a mixed 5-HT1A receptor agonist and 5-HT2A receptor antagonist. This dual mechanism of action suggests its potential therapeutic application in conditions where modulation of both of these serotonin receptor subtypes is beneficial. Preclinical studies have demonstrated its high affinity for both 5-HT1A and 5-HT2A receptors, with a potent stimulatory effect on presynaptic 5-HT1A receptors.
Comparative Analysis with Alternative Compounds
To independently validate the mechanism of action of this compound, this guide compares its pharmacological profile with two other compounds that target the same serotonin receptors: Amperozide and FG5974. Amperozide is primarily known as a 5-HT2A receptor antagonist, while FG5974 is another compound with activity at serotonin receptors.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of this compound and Amperozide for human 5-HT1A and 5-HT2A receptors. The Ki value is the inhibition constant for a ligand, representing the concentration at which it inhibits 50% of radioligand binding to the receptor. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Primary MOA |
| This compound | 0.7[1] | 4.0[1] | 5-HT1A Agonist / 5-HT2A Antagonist |
| Amperozide | Low Affinity | 16.5[2] | 5-HT2A Antagonist |
| FG5974 | Data Not Available | Data Not Available | Serotonin Receptor Modulator |
Note: While the affinity of Amperozide for the 5-HT1A receptor is reported to be low, a specific Ki value was not found in the reviewed literature. Similarly, specific Ki values for FG5974 at these receptors were not publicly available at the time of this review.
Signaling Pathways
The therapeutic effects of this compound and its comparators are mediated through their interaction with the distinct downstream signaling cascades of the 5-HT1A and 5-HT2A receptors.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o alpha subunit. Agonism at this receptor, as exhibited by this compound, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the Gβγ subunits can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a GPCR that couples to the Gq/11 alpha subunit. Antagonism at this receptor, a key feature of both this compound and Amperozide, blocks the downstream signaling cascade initiated by serotonin. The canonical pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
References
- 1. Functional interactions between 5-HT2A and presynaptic 5-HT1A receptor-based responses in mice genetically deficient in the serotonin 5-HT transporter (SERT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of BIM-46174, a new inhibitor of the heterotrimeric Galpha/Gbetagamma protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of FG-5893: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals limited information on a compound specifically designated "FG-5893," constraining a detailed assessment of its translational potential as requested. The primary accessible reference describes this compound as a mixed 5-HT1A agonist/5-HT2A antagonist investigated for its effects on alcohol consumption in preclinical models.[1] Due to the scarcity of further data, a thorough comparison guide with detailed experimental protocols and signaling pathway diagrams cannot be constructed for this specific compound.
To demonstrate the requested format and depth of analysis for a translational potential assessment, this guide will instead focus on a well-documented class of therapeutic agents: Fibroblast Growth Factor Receptor (FGFR) inhibitors . This allows for a practical application of the requested data presentation, experimental methodology, and visualization requirements.
Comparison of Select FGFR Inhibitors
The following tables summarize key quantitative data for representative FGFR inhibitors, providing a comparative overview of their preclinical and clinical performance.
Table 1: Preclinical Efficacy of FGFR Inhibitors
| Compound | Target | IC50 (nM) vs. FGFR1/2/3 | Cell Line | In Vivo Model | Tumor Growth Inhibition (%) | Reference |
| Infigratinib (BGJ398) | FGFR1/2/3 | 0.9 / 1.0 / 1.4 | SNU-16 | Gastric cancer xenograft | 80% at 20 mg/kg | [2] |
| PRN1371 | FGFR1-4 (irreversible) | 1.8 / 2.1 / 3.5 / 15 | H1581 | Lung cancer xenograft | >100% (regression) at 10 mg/kg | [3] |
| FGF401 | FGFR4 | 1.1 | HuH-7 | Hepatocellular carcinoma xenograft | 75% at 30 mg/kg | [4] |
Table 2: Clinical Efficacy of Infigratinib in Cholangiocarcinoma
| Parameter | Value | Clinical Trial |
| Overall Response Rate (ORR) | 23.1% | NCT03773302[2] |
| Median Progression-Free Survival (PFS) | 7.3 months | NCT03773302[2] |
| Median Overall Survival (OS) | 12.2 months | NCT03773302[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the characterization of FGFR inhibitors.
pERK Western Blotting Protocol (Adapted from PRN1371 study[3])
-
Cell Culture and Treatment: Cells (e.g., H1581) are cultured to 80% confluency and serum-starved for 24 hours. Cells are then pre-treated with varying concentrations of the FGFR inhibitor or vehicle control for 2 hours.
-
Ligand Stimulation: Cells are stimulated with 50 ng/mL of FGF2 for 10 minutes to induce FGFR signaling.
-
Lysis and Protein Quantification: Cells are washed with ice-cold PBS and lysed. Protein concentration in the lysates is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against pERK1/2 and total ERK1/2.
-
Detection and Analysis: Membranes are incubated with HRP-conjugated secondary antibodies and visualized using chemiluminescence. Band intensities are quantified using densitometry software.
In Vivo Tumor Xenograft Study Protocol (General)
-
Cell Implantation: 5-10 million cancer cells (e.g., SNU-16) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The FGFR inhibitor is administered orally or via intraperitoneal injection at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, or after a predetermined duration. Tumor growth inhibition is calculated.
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is essential for clarity. The following diagrams, created using the DOT language, illustrate the FGF signaling pathway and a typical experimental workflow.
Caption: The FGF signaling cascade, initiated by ligand binding and receptor dimerization, activates multiple downstream pathways including RAS-MAPK, PI3K-AKT, PLCγ, and STAT, ultimately regulating gene expression related to cell proliferation and survival.[5][6]
Caption: A generalized workflow for the translational assessment of a targeted therapy, moving from preclinical in vitro and in vivo studies to phased clinical trials, with key decision points along the way.
References
- 1. Differential efficacy of serotonergic drugs FG5974, FG5893, and amperozide in reducing alcohol drinking in P rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactivation of the PI3K/mTOR Signaling Pathway Confers Resistance to the FGFR4 Inhibitor FGF401 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for FG-5893: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of FG-5893, a diphenylbutylpiperazine derivative used in research. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. Researchers, scientists, and drug development professionals should familiarize themselves with these guidelines to handle this compound waste responsibly.
This compound is classified as a halogenated organic compound due to the presence of fluorine atoms in its structure.[1] Halogenated organic wastes are typically considered hazardous and require specific disposal protocols separate from non-halogenated waste streams.[2][3][4] Improper disposal can lead to environmental contamination and regulatory penalties.[5]
Key Chemical and Safety Data for this compound
| Property | Data | Source |
| Chemical Name | methyl 2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylate | [1] |
| Molecular Formula | C27H29F2N3O2 | [1] |
| Molar Mass | 481.544 g·mol−1 | [1] |
| Classification | Halogenated Organic Compound | [1][2] |
| Potential Hazards | While specific toxicity data is limited, similar research compounds may be harmful if inhaled, ingested, or absorbed through the skin. May cause respiratory tract, skin, and eye irritation. | [6] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat. In case of dust or aerosol generation, a dust respirator or other certified respirator should be used. | [6] |
Experimental Protocols: Step-by-Step Disposal of this compound
The following procedures are based on best practices for the disposal of halogenated organic chemical waste in a laboratory setting.[4][6][7]
1. Waste Segregation and Collection:
-
Designate a specific waste container for this compound and other halogenated organic waste. This container must be clearly labeled "Hazardous Waste: Halogenated Organic Solvents/Solids."[4]
-
Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.[2][8] Mixing different waste streams can create dangerous chemical reactions and complicates the disposal process.
-
The waste container should be made of a compatible material (e.g., polyethylene (B3416737) for liquid waste) and have a secure, tight-fitting lid to prevent leaks and evaporation.[3][9]
2. Handling and Storage of this compound Waste:
-
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10]
-
Keep the waste container closed at all times, except when adding waste.[9]
-
Store the waste container in a designated, secure area away from heat, sparks, and open flames.[11] The storage area should have secondary containment to control any potential spills.
3. Spill and Decontamination Procedures:
-
In the event of a small spill, use appropriate absorbent materials to contain and clean up the substance.[3]
-
Place all contaminated materials (absorbent pads, gloves, etc.) into the designated halogenated waste container.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontaminate surfaces that have come into contact with this compound using a suitable solvent, and dispose of the cleaning materials as hazardous waste.
4. Final Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste management company.[6][7] Do not attempt to dispose of this chemical down the drain or in regular trash.[12]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a chemical waste pickup form and ensuring the waste container is properly labeled with its contents.[4]
Disposal Workflow for this compound
The following diagram illustrates the proper disposal pathway for this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. ethz.ch [ethz.ch]
- 10. falconsafety.com [falconsafety.com]
- 11. mgchemicals.com [mgchemicals.com]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guidance for Handling FG-5893
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like FG-5893 is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. Adherence to these procedural steps is critical for minimizing exposure risk and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table summarizes recommended PPE based on the activity being performed.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as powder) | - Full-face powered air-purifying respirator (PAPR) or a dust respirator with appropriate cartridges.[1] - Disposable, solid-front lab coat with tight-fitting cuffs or a full suit.[1] - Double-gloving with chemical-resistant gloves (e.g., nitrile). - Disposable sleeves. - Splash goggles (if not using a full-face respirator).[1] - Boots.[1] | High risk of aerosolization and inhalation of potent powders requires maximum respiratory and skin protection.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles.[1] - Single pair of chemical-resistant gloves.[1] | Reduced risk of aerosolization compared to handling powders, but protection against splashes and spills is necessary. |
| General Laboratory Handling | - Lab coat. - Safety glasses. - Appropriate chemical-resistant gloves.[1] | Basic laboratory practice to prevent skin and eye contact. |
Disposal Plan for this compound
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste must be disposed of in accordance with federal, state, and local environmental control regulations.
| Waste Stream | Disposal Protocol | Rationale |
| Unused or Expired this compound | - Classify as hazardous pharmaceutical waste. - Collect in a designated, clearly labeled, and sealed hazardous waste container. | To comply with regulations such as the Resource Conservation and Recovery Act (RCRA) and prevent environmental release.[2][3] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the chemical name. | To prevent cross-contamination and ensure safe handling by waste management personnel. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste. | To prevent exposure to personnel who handle laboratory waste. |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting, from preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
